Product packaging for 1,4-Dibromo-2,3-butanedione(Cat. No.:CAS No. 6305-43-7)

1,4-Dibromo-2,3-butanedione

Cat. No.: B1217914
CAS No.: 6305-43-7
M. Wt: 243.88 g/mol
InChI Key: RZMOICJDRADLCT-UHFFFAOYSA-N
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Description

1,4-Dibromodiacetyl is an alpha-diketone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4Br2O2 B1217914 1,4-Dibromo-2,3-butanedione CAS No. 6305-43-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dibromobutane-2,3-dione
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InChI

InChI=1S/C4H4Br2O2/c5-1-3(7)4(8)2-6/h1-2H2
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InChI Key

RZMOICJDRADLCT-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)C(=O)CBr)Br
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Molecular Formula

C4H4Br2O2
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DSSTOX Substance ID

DTXSID9064219
Record name 2,3-Butanedione, 1,4-dibromo-
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Molecular Weight

243.88 g/mol
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Physical Description

Light yellow powder; [Aldrich MSDS] Irritating odor; [Alfa Aesar MSDS]
Record name 1,4-Dibromo-2,3-butanedione
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CAS No.

6305-43-7
Record name 1,4-Dibromo-2,3-butanedione
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Record name 2,2'-Dibromobiacetyl
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Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dibromo-2,3-butanedione (CAS No. 6305-43-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Dibromo-2,3-butanedione, a homobifunctional cross-linking agent and versatile synthetic intermediate. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its mechanism of action in modifying proteins. Furthermore, it discusses its applications in biochemical research, particularly in enzyme inhibition and protein structure elucidation, and its emerging potential in drug discovery as a scaffold for synthesizing bioactive heterocyclic compounds. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.

Introduction

This compound, also known as 1,4-dibromodiacetyl, is a valuable reagent for researchers in chemistry and biology. Its bifunctional nature, arising from the two reactive bromomethyl groups flanking a central diketone, allows for the covalent cross-linking of nucleophilic residues in proteins and other biomolecules. This property makes it a useful tool for studying protein-protein interactions, probing enzyme active sites, and stabilizing protein conformations. Beyond its role in protein chemistry, its reactive functionalities serve as a versatile starting point for the synthesis of complex organic molecules, including heterocyclic compounds with potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference(s)
CAS Number 6305-43-7
Molecular Formula C₄H₄Br₂O₂
Molecular Weight 243.88 g/mol
Appearance Light yellow powder[1]
Melting Point 117-119 °C (lit.)
Linear Formula BrCH₂COCOCH₂Br
Synonyms 1,4-Dibromodiacetyl
InChI Key RZMOICJDRADLCT-UHFFFAOYSA-N
SMILES BrCC(=O)C(=O)CBr

Synthesis

A reliable method for the synthesis of this compound has been reported with a high yield. The following protocol is adapted from the available literature.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,3-Butanedione (8.6 g)

  • Sodium bromate (12.08 g)

  • Chloroform (100 ml)

  • Hydrogen bromide solution (81 g, 40 wt%)

  • 500-mL reaction vessel

Procedure:

  • Slowly add 8.6 g of 2,3-butanedione, 12.08 g of sodium bromate, and 100 ml of chloroform to a 500-mL reaction vessel at 25°C.

  • Add the 81g of 40 wt% hydrogen bromide solution dropwise over a period of 2.5 hours.

  • After the addition is complete, slowly warm the reaction mixture to 35°C.

  • Stir the mixture at 35°C for 5 hours.

  • Allow the reaction to stand and monitor its completion using Gas Chromatography (GC). The reaction is typically complete after 7 hours.

  • Once the reaction is complete, perform a liquid-liquid separation to isolate the organic phase.

  • Remove the chloroform from the organic phase.

  • Purify the product by vacuum distillation at 81°C/5mm to obtain this compound.

Expected Yield: 90%

Mechanism of Action and Reactivity

This compound is a homobifunctional alkylating agent. Its reactivity stems from the two α-bromoketone moieties. These groups are susceptible to nucleophilic attack by amino acid side chains in proteins, leading to the formation of stable covalent bonds.

The primary targets for alkylation are the nucleophilic side chains of cysteine, histidine, and lysine residues. The reaction proceeds via an SN2 mechanism, where the nucleophilic amino acid residue attacks the carbon atom bearing the bromine, displacing the bromide ion.

Due to the presence of two reactive sites, this compound can react in two ways:

  • Intramolecular Cross-linking: If two susceptible residues are in close proximity within the same polypeptide chain, the reagent can bridge them, providing information about the protein's tertiary structure.

  • Intermolecular Cross-linking: The reagent can link two separate protein molecules that are part of a complex, which is invaluable for studying protein-protein interactions and quaternary structure.

Applications in Research and Development

Enzyme Inhibition and Active Site Mapping

This compound is a potent irreversible inhibitor of certain enzymes. By forming covalent bonds with active site residues, it can provide valuable insights into the catalytic mechanism and the spatial arrangement of amino acids in the active site.

A notable example is its reaction with rabbit muscle pyruvate kinase. The inactivation of this enzyme by this compound follows second-order kinetics with a rate constant of 444 min-1 M-1. This specific and rapid inactivation suggests the presence of a highly reactive nucleophile in the enzyme's active site.

Protein Cross-linking for Structural Analysis

General Experimental Protocol for Protein Cross-linking (Adaptable for this compound):

Materials:

  • Purified protein or protein complex (in a suitable buffer, e.g., PBS, pH 7.5)

  • This compound stock solution (e.g., in DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • To the protein solution (typically 0.25 to 1 mg/ml), add the this compound stock solution to a final concentration that needs to be optimized for the specific system (a starting point could be a 20- to 500-fold molar excess over the protein).

  • Incubate the reaction mixture for a defined period (e.g., 2 hours) at a controlled temperature (e.g., on ice or at room temperature).

  • Stop the reaction by adding a quenching solution to a final concentration of approximately 20 mM to react with any unreacted cross-linker.

  • Incubate for an additional 15 minutes.

  • The cross-linked products can then be analyzed by techniques such as SDS-PAGE, size-exclusion chromatography, and mass spectrometry to identify cross-linked peptides and deduce proximity of residues.

Synthesis of Bioactive Heterocyclic Compounds

1,4-Dicarbonyl compounds, such as this compound, are valuable precursors for the synthesis of a variety of heterocyclic compounds through reactions like the Paal-Knorr synthesis. This reaction allows for the formation of furans, pyrroles, and thiophenes, which are common scaffolds in many biologically active molecules and approved drugs. The ability to introduce bromine atoms into the final structure can also be a strategic advantage in drug design, potentially enhancing therapeutic activity or modifying metabolic stability.[2] The use of this compound in catalyst-free multicomponent cyclopolymerizations to synthesize functional polyiminofurans highlights its utility in creating advanced materials with potential applications in the chemical and pharmaceutical industries.

Safety Information

This compound is an irritant and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear protective gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound (CAS No. 6305-43-7) is a highly versatile and reactive compound with significant applications in biochemical research and as a building block in synthetic organic chemistry. Its utility as a homobifunctional cross-linking agent for studying protein structure and function is well-established, particularly in the context of enzyme inhibition. Furthermore, its role as a precursor for the synthesis of bioactive heterocyclic compounds underscores its potential in drug discovery and development. This guide provides the essential technical information for researchers to effectively and safely utilize this valuable chemical reagent in their scientific endeavors.

References

An In-depth Technical Guide to the Solubility of 1,4-Dibromo-2,3-butanedione in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the solubility characteristics of 1,4-dibromo-2,3-butanedione, a reactive α-diketone utilized in various chemical syntheses.[1][2][3] Due to the limited availability of precise quantitative solubility data in published literature, this document consolidates available qualitative information, offers insights based on chemical structure, and presents a detailed experimental protocol for researchers to determine solubility in specific organic solvents.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₄H₄Br₂O₂
Molecular Weight 243.88 g/mol [1]
Appearance Light yellow powder or off-white to light yellow solid.[1][4]
Melting Point 117-119 °C[2][4][5]

Qualitative Solubility of this compound

The solubility of this compound is dictated by its molecular structure, which includes two polar carbonyl groups and two bromine atoms that increase its molecular weight and introduce polarizability. The following table summarizes the available qualitative solubility information. It is important to note that there are conflicting reports regarding its solubility in water.

SolventTypeSolubilityReference
WaterProtic, PolarInsoluble[4][5]
WaterProtic, PolarSoluble[6]
EthanolProtic, PolarSoluble[6]
EtherAprotic, PolarSoluble[6]
BenzeneAprotic, NonpolarInsoluble[6]
TolueneAprotic, NonpolarInsoluble[6]

Inference from Chemical Structure:

The principle of "like dissolves like" suggests that this compound, being a polar molecule due to its diketone structure, would exhibit solubility in polar organic solvents. Its solubility in nonpolar solvents is expected to be limited. The presence of bromine atoms, while increasing polarity, also increases the molecular size, which can temper solubility. Based on its structure, it is reasonable to infer potential solubility in solvents such as acetone, ethyl acetate, and dichloromethane, which are common solvents for polar organic molecules. However, experimental verification is essential.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest. This protocol is based on the isothermal equilibrium method.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Screw-cap vials

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2. Experimental Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a screw-cap vial containing a known volume of the selected organic solvent. An excess is necessary to ensure that a saturated solution is achieved.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

    • Record the final volume of the filtered solution.

  • Quantification of Solute:

    • Determine the concentration of this compound in the filtered solution using a pre-validated analytical method such as HPLC or UV-Vis spectroscopy.

    • For HPLC analysis, a calibration curve should be prepared using standard solutions of known concentrations.

    • For UV-Vis analysis, a wavelength of maximum absorbance (λmax) for this compound in the specific solvent must be determined, and a corresponding calibration curve must be generated.

  • Calculation of Solubility:

    • The solubility (S) can be calculated using the following formula: S = (C × V) / M Where:

      • S is the solubility in g/L or mg/mL.

      • C is the concentration of the dissolved solute determined from the analytical method (e.g., in g/L).

      • V is the volume of the filtered solution.

      • M is the mass of the filtered solution.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow start Start: Prepare Materials add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) add_excess->equilibrate settle Cease Agitation and Allow to Settle equilibrate->settle withdraw Withdraw Supernatant with Pre-warmed Syringe settle->withdraw filter Filter Supernatant into Volumetric Flask withdraw->filter quantify Quantify Concentration (e.g., HPLC, UV-Vis) filter->quantify calculate Calculate Solubility quantify->calculate end_node End: Report Solubility Data calculate->end_node

Experimental workflow for solubility determination.

This comprehensive guide serves as a valuable resource for researchers, scientists, and professionals in drug development by providing both a summary of existing knowledge and a practical framework for generating new, quantitative data on the solubility of this compound in organic solvents.

References

Spectral Analysis of 1,4-Dibromo-2,3-butanedione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,4-dibromo-2,3-butanedione (CAS No: 6305-43-7), a reactive α-diketone utilized in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and fragmentation patterns. This document is intended to serve as a valuable resource for professionals in research and development.

Molecular Structure and Spectroscopic Overview

This compound possesses a symmetrical structure with two carbonyl groups and two brominated methylene groups. This symmetry significantly influences its spectral characteristics. The key structural features to be analyzed are the chemical environments of the protons and carbons, the vibrational modes of the carbonyl and C-Br bonds, and the molecule's fragmentation under electron ionization.

cluster_structure This compound cluster_spectra Expected Spectral Features C1 Br-CH₂- C2 C(=O)- NMR ¹H NMR: One singlet for CH₂ ¹³C NMR: Two signals (CH₂ and C=O) C3 C(=O)- IR Strong C=O stretch C-Br stretch C4 -CH₂-Br MS Molecular ion peak Fragmentation patterns (α-cleavage)

Figure 1: Molecular Structure and Corresponding Spectral Features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.

¹H NMR Spectral Data

Due to the molecule's symmetry, the four protons of the two methylene groups are chemically equivalent, resulting in a single resonance in the ¹H NMR spectrum.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.5Singlet4HBr-CH₂ -C=O

Note: The exact chemical shift can vary depending on the solvent and spectrometer frequency. The value presented is a typical approximation for protons alpha to a carbonyl and a bromine atom.

¹³C NMR Spectral Data

The ¹³C NMR spectrum is also simplified by the molecular symmetry, showing only two distinct carbon signals.

Chemical Shift (δ) ppmAssignment
~35C H₂Br
~190C =O

Note: These are estimated chemical shifts based on typical values for α-haloketones and diketones.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and carbon-bromine bonds.

Wavenumber (cm⁻¹)IntensityAssignment
~1720StrongC=O stretch (α-diketone)
~1280MediumCH₂ wag
~650Medium-StrongC-Br stretch

Note: The peak positions are approximate and can be influenced by the sampling method (e.g., KBr pellet, Nujol mull).

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.

m/zRelative IntensityProposed Fragment
242, 244, 246Low[M]⁺ (Molecular ion)
163, 165Medium[M - Br]⁺
121, 123High[BrCH₂CO]⁺
93, 95High[CH₂Br]⁺
42High[C₂H₂O]⁺

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) leads to ion clusters with a characteristic M, M+2, and for dibrominated fragments, M+4 pattern.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) in an NMR tube. The spectrum is recorded on a spectrometer, such as a Varian A-60 (60 MHz for ¹H NMR) or a higher field instrument. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared Spectroscopy

For solid samples, an IR spectrum can be obtained using the KBr pellet method. A small amount of the compound (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) and pressed into a transparent pellet. The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry

Mass spectra are typically obtained using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI). The sample is introduced into the instrument, ionized by a high-energy electron beam, and the resulting fragments are separated based on their mass-to-charge ratio.

Experimental Workflow

The general workflow for the spectral analysis of this compound is outlined below.

cluster_workflow Spectral Data Acquisition Workflow Sample Sample of This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Inject into GC-MS Sample->MS_Prep NMR_Acq Acquire ¹H and ¹³C NMR Spectra NMR_Prep->NMR_Acq IR_Acq Acquire FTIR Spectrum IR_Prep->IR_Acq MS_Acq Acquire Mass Spectrum MS_Prep->MS_Acq NMR_Analysis Analyze Chemical Shifts and Coupling NMR_Acq->NMR_Analysis IR_Analysis Analyze Absorption Bands IR_Acq->IR_Analysis MS_Analysis Analyze Molecular Ion and Fragmentation MS_Acq->MS_Analysis Data_Integration Integrate all Spectral Data for Structural Confirmation NMR_Analysis->Data_Integration IR_Analysis->Data_Integration MS_Analysis->Data_Integration

Figure 2: General experimental workflow for spectral analysis.

An In-depth Technical Guide to the Physical Characteristics of 1,4-Dibromodiacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Molecular Structure

1,4-Dibromodiacetylene is a halogenated polyyne with a linear molecular structure. The presence of two bromine atoms at the termini of the conjugated diacetylene core significantly influences its reactivity and physical properties.

IdentifierValue
IUPAC Name 1,4-dibromobuta-1,3-diyne
Synonyms 1,4-Dibromodiacetylene, Dibromobutadiyne
Molecular Formula C₄Br₂
Molecular Weight 207.85 g/mol [1]
CAS Number 36333-41-2[1]
InChI InChI=1S/C4Br2/c5-3-1-2-4-6[1]
SMILES C(#CBr)C#CBr[1]

Physical Properties

Detailed experimental data on the physical properties of 1,4-dibromodiacetylene are scarce. The high degree of unsaturation and the presence of terminal bromine atoms suggest that the compound is likely to be highly reactive and potentially unstable, making its isolation and characterization challenging.

PropertyValueRemarks
Melting Point Not availableExpected to be a solid at room temperature. A related compound, 1,4-di(4-bromophenyl)-1,3-butadiyne, decomposes at 265 °C.
Boiling Point Not availableLikely to decompose upon heating, making distillation difficult.
Appearance Not availablePolyynes are often crystalline solids.
Solubility Not availableExpected to be soluble in nonpolar organic solvents.
Stability Likely unstableLong polyyne chains are known to be inherently unstable and can be explosive.[2] Stability can be enhanced by bulky end-groups, which are absent in this molecule.[2] Polyyne solutions can be unstable at high concentrations.

Spectroscopic Data

While a comprehensive set of spectra is not publicly available, some spectroscopic information has been reported.

TechniqueDataReference
¹³C NMR Data available in specialized databases.J. Am. Chem. Soc. 2000, 122, 810
Nuclear Quadrupole Resonance Spectroscopy Quadrupole coupling data is available.SpringerMaterials

Experimental Protocols

Detailed experimental protocols for the determination of the physical characteristics of 1,4-dibromodiacetylene are not explicitly available in the searched literature. However, standard methodologies for determining the melting point of organic compounds can be adapted, with special precautions for potentially unstable substances.

Melting Point Determination (General Protocol for Unstable Compounds)

The determination of the melting point of a potentially unstable compound like 1,4-dibromodiacetylene requires careful handling to ensure safety and accuracy.

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement cluster_safety Safety Precautions start Start sample_prep Grind small sample to fine powder start->sample_prep capillary_load Pack powder into capillary tube sample_prep->capillary_load seal Seal capillary tube (optional, under inert gas) capillary_load->seal place_in_apparatus Place capillary in melting point apparatus seal->place_in_apparatus Transfer rapid_heat Rapid heating for approximate melting point place_in_apparatus->rapid_heat cool Cool apparatus rapid_heat->cool slow_heat Slow, controlled heating (1-2 °C/min) near approximate MP cool->slow_heat observe Observe for onset and completion of melting slow_heat->observe record Record melting range observe->record safety_shield Use safety shield small_scale Work on a small scale ppe Wear appropriate PPE

Diagram 1: Workflow for Melting Point Determination of a Potentially Unstable Compound.

Methodology:

  • Sample Preparation: A small, dry sample is finely powdered and packed into a capillary tube.[3] For air- or moisture-sensitive compounds, this should be done in an inert atmosphere (e.g., a glovebox).

  • Apparatus: A calibrated melting point apparatus with a variable heating rate is used.[4]

  • Preliminary Determination: A rapid heating rate is initially employed to get an approximate melting point range.[5]

  • Accurate Determination: A fresh sample is heated slowly (1-2 °C per minute) near the approximate melting point to observe the precise temperatures of the onset of melting and complete liquefaction.

  • Safety: Due to the potential instability of 1,4-dibromodiacetylene, all operations should be conducted on a small scale, behind a safety shield, and with appropriate personal protective equipment.

Synthesis Pathway

The synthesis of 1,4-dibromodiacetylene is not widely documented. However, a common strategy for the synthesis of terminally halogenated polyynes involves the use of a silyl-protected precursor, followed by deprotection and halogenation. The synthesis of the precursor, 1,4-bis(trimethylsilyl)buta-1,3-diyne, is well-established.

SynthesisPathway cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis tmsa Trimethylsilylacetylene (TMSA) hay_coupling Hay Coupling (Cu(I) catalyst, O₂) tmsa->hay_coupling btmsbd 1,4-Bis(trimethylsilyl)buta-1,3-diyne hay_coupling->btmsbd desilylation Desilylation (e.g., TBAF) btmsbd->desilylation butadiyne Buta-1,3-diyne (in situ) desilylation->butadiyne bromination Bromination (e.g., NBS/AgNO₃ or Br₂) butadiyne->bromination dbda 1,4-Dibromodiacetylene bromination->dbda

Diagram 2: Plausible Synthetic Pathway to 1,4-Dibromodiacetylene.

Methodology Overview:

  • Synthesis of 1,4-bis(trimethylsilyl)buta-1,3-diyne: This stable precursor is typically synthesized via the Hay coupling of trimethylsilylacetylene. This reaction involves a copper(I) catalyst in the presence of an amine base and oxygen.

  • Synthesis of 1,4-Dibromodiacetylene: The trimethylsilyl protecting groups are removed, often using a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the unstable buta-1,3-diyne in situ. This is immediately followed by bromination, for which various reagents can be employed, such as N-bromosuccinimide (NBS) in the presence of a silver catalyst, or elemental bromine.

Logical Relationships in Polyynes Stability

The stability of polyynes is a critical consideration for their synthesis, handling, and application. Several factors influence their stability.

PolyyneStability cluster_factors Influencing Factors stability Polyyne Stability chain_length Chain Length stability->chain_length inversely proportional end_groups Nature of End Groups stability->end_groups directly proportional (for bulky/inert groups) concentration Concentration in Solution stability->concentration inversely proportional encapsulation Supramolecular Encapsulation stability->encapsulation directly proportional

Diagram 3: Factors Influencing the Stability of Polyynes.

Key Relationships:

  • Chain Length: Longer polyyne chains are generally more unstable as they have a higher propensity for intermolecular cross-linking reactions.[2]

  • End Groups: The presence of bulky and inert end groups, such as tert-butyl or triisopropylsilyl, significantly enhances the stability of polyynes by sterically hindering intermolecular interactions.[2]

  • Concentration: Polyynes are more stable in dilute solutions, as this reduces the likelihood of intermolecular reactions.

  • Encapsulation: Encapsulating polyyne chains within host molecules, such as in rotaxanes or within carbon nanotubes, can dramatically increase their stability by isolating them from each other.[6]

Disclaimer: This document is intended for informational purposes for a professional audience. The synthesis and handling of 1,4-dibromodiacetylene should only be attempted by trained professionals in a suitably equipped laboratory, with all necessary safety precautions in place, given the potential hazards associated with polyynes.

References

An In-depth Technical Guide to the Safety and Handling of DBBD Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for the DBBD reagent, also known as DBD-H. The information is intended to enable researchers, scientists, and drug development professionals to work with this compound safely and effectively.

Chemical and Physical Properties

DBBD, chemically known as 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole, is a fluorogenic labeling reagent. It is primarily used for the sensitive detection of aldehydes and ketones in analytical techniques such as High-Performance Liquid Chromatography (HPLC).[1][2] Its key properties are summarized in the table below.

PropertyValueReference
Chemical Name 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole[2][3]
Synonyms DBD-H, 7-Hydrazino-N,N-dimethyl-4-benzofurazansulfonamide[2]
CAS Number 131467-86-2[2][4]
Molecular Formula C₈H₁₁N₅O₃S[2]
Molecular Weight 257.27 g/mol [2][5]
Appearance Light yellow to amber to dark green powder/crystal[2]
Boiling Point 467.5 ± 55.0 °C (Predicted)[6]
Density 1.559 ± 0.06 g/cm³ (Predicted)[2]

Hazard Identification and Safety Precautions

DBBD is classified as a hazardous substance. Adherence to strict safety protocols is mandatory to minimize risks.

2.1 GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable SolidsCategory 1H228: Flammable solid
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation

Source: TCI Safety Data Sheet

2.2 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling DBBD. The following table outlines the minimum required PPE.

PPE CategoryItemSpecifications and Remarks
Eye & Face Protection Safety Goggles & Face ShieldChemical splash goggles providing a complete seal around the eyes are mandatory. A full-face shield must be worn over the goggles, especially when handling larger quantities or when there is a splash risk.
Hand Protection Chemical Resistant GlovesDouble gloving is recommended. An inner nitrile glove with an outer glove of a more resistant material should be used. Change gloves immediately upon contamination.
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, is required. For tasks with a significant splash risk, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection Dust Mask / Fume HoodAll handling of solid DBBD must be performed in a certified chemical fume hood to prevent inhalation of dust. A dust mask is a minimum requirement for brief handling outside of a fume hood, though this is not recommended.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes made of a non-porous material are required.

2.3 Toxicology Summary

Handling and Storage

3.1 Safe Handling Procedures

  • Engineering Controls: All work with DBBD powder should be conducted in a certified chemical fume hood to minimize inhalation risk. Use explosion-proof equipment where necessary.[10]

  • Avoidance of Ignition Sources: DBBD is a flammable solid.[2][4] Keep it away from heat, sparks, open flames, and other ignition sources. Take precautionary measures against static discharge.[10]

  • Mechanical Shock: Do not subject the material to grinding, shock, or friction, as it may decompose explosively on heating or impact.[10]

  • Personal Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

3.2 Storage Conditions

  • Temperature: Store in a freezer at or below -20°C.[2]

  • Container: Keep the container tightly sealed in a dry, well-ventilated, and dark place.[11]

  • Incompatibilities: Store DBBD separately from incompatible materials, particularly strong oxidizing agents.[12][13][14]

Emergency Procedures

4.1 First Aid Measures

Exposure RouteFirst Aid Instructions
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, get medical advice/attention.
Skin Contact Take off all contaminated clothing immediately. Wash the affected area with plenty of water. If skin irritation occurs, seek medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Rinse mouth. Do NOT induce vomiting. Get medical advice/attention.

Source: TCI Safety Data Sheet

4.2 Spill and Leak Procedures

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE as detailed in section 2.2.

    • Gently cover the spill with an absorbent, non-combustible material such as sand or vermiculite. Avoid creating dust.

    • Using non-sparking tools, carefully sweep the material into a suitable container for hazardous waste.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Label the waste container and dispose of it according to institutional guidelines.

  • Major Spill:

    • Evacuate the laboratory immediately and alert others.

    • Close the doors to the affected area.

    • Call emergency personnel and inform them of the nature of the spill.

    • Do not attempt to clean up a major spill without specialized training and equipment.

Experimental Protocols and Applications

DBBD is a highly sensitive fluorogenic reagent used for the derivatization of carbonyl compounds (aldehydes and ketones) to allow for their detection by HPLC with fluorescence detection.[1][2] The hydrazino group of DBBD reacts with a carbonyl group to form a stable hydrazone, which is highly fluorescent.[1]

5.1 Reaction Mechanism

The fundamental reaction for the derivatization of a carbonyl compound with DBBD is the formation of a hydrazone through an addition-elimination mechanism.

Caption: Reaction of DBBD with a carbonyl compound.

5.2 Detailed Protocol: Derivatization of Propionaldehyde for HPLC Analysis

This protocol is adapted from an application example provided by TCI Chemicals.[1]

Reagents and Materials:

  • DBBD (DBD-H) reagent

  • Propionaldehyde (or other aldehyde/ketone standard/sample)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with fluorescence detector

  • Reversed-phase C18 column (e.g., Kaseisorb LC ODS Super, 4.6 mm I.D. x 150 mm)

Procedure:

  • Prepare the Reagent Solution: Prepare a 250 µM solution of DBBD in acetonitrile containing 0.025% TFA.

  • Prepare the Sample: Prepare a 1.7 µM solution of propionaldehyde in the same solvent.

  • Derivatization Reaction: Mix the reagent solution and the sample. Allow the reaction to proceed at room temperature for 30 minutes.

  • HPLC Analysis: The resulting solution can be directly injected into the HPLC system.

HPLC Conditions:

Parameter Value
Mobile Phase Acetonitrile / 0.05% TFA in H₂O (45/55, v/v)
Column Kaseisorb LC ODS Super (4.6 mm I.D. x 150 mm)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection Fluorescence
Excitation (λex) 450 nm

| Emission (λem) | 565 nm |

Source: TCI Chemicals Application Example[1]

Visualized Workflows and Pathways

6.1 Experimental Workflow for Carbonyl Analysis

The following diagram illustrates the complete workflow from sample preparation to data analysis when using DBBD for the quantification of carbonyl compounds.

G A Prepare Sample and DBBD Reagent Solution B Mix and React at Room Temperature for 30 min A->B C Inject Sample into HPLC System B->C D Separation on Reversed-Phase Column C->D E Fluorescence Detection (λex 450 nm, λem 565 nm) D->E F Data Acquisition and Chromatogram Generation E->F G Quantify Carbonyl Compound (Peak Integration) F->G G cluster_bio Biological System (e.g., Cells, Plasma) cluster_analysis Analytical Process cluster_output Research Output BioSample Biological Sample (Containing Aldehydes) Extraction Extraction of Carbonyls BioSample->Extraction Derivatization Derivatization with DBBD Extraction->Derivatization HPLC HPLC-Fluorescence Analysis Derivatization->HPLC Quantification Quantification of Aldehyde Levels HPLC->Quantification Conclusion Biological Conclusion (e.g., Oxidative Stress Marker) Quantification->Conclusion

References

An In-depth Technical Guide to the Mechanism of Action of 1,4-Dibromo-2,3-butanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dibromo-2,3-butanedione (DBBD) is a bifunctional chemical reagent that has proven to be a valuable tool in the study of protein structure and function. Its mechanism of action is centered on its ability to covalently modify specific amino acid residues, primarily arginine and cysteine, leading to the formation of intra- or intermolecular cross-links. This property allows for the probing of protein topography, the identification of active site residues, and the investigation of protein-protein interactions. This technical guide provides a comprehensive overview of the core mechanism of action of DBBD, including its chemical reactivity, its effects on enzyme kinetics, and its utility in protein chemistry. Detailed experimental protocols and quantitative data are presented to facilitate its application in a research and drug development setting.

Core Mechanism of Action: Covalent Modification and Cross-Linking

This compound is characterized by two reactive α-bromoketone moieties. These electrophilic centers are susceptible to nucleophilic attack by the side chains of specific amino acid residues within proteins. The primary targets for DBBD are the guanidinium group of arginine and the sulfhydryl group of cysteine.

The reaction proceeds via a nucleophilic substitution mechanism, where the nucleophilic amino acid residue attacks one of the carbon atoms bearing a bromine atom, leading to the displacement of the bromide ion and the formation of a covalent adduct. Due to its bifunctional nature, a single molecule of DBBD can react with two proximal amino acid residues, resulting in a covalent cross-link. This cross-link can be either intramolecular (within the same polypeptide chain) or intermolecular (between different protein subunits).

The specificity of the reaction with arginine residues is a key feature of DBBD's utility. This reaction leads to the irreversible modification of the guanidinium group, which is often crucial for substrate binding and catalysis in many enzymes.

Quantitative Analysis of Enzyme Inactivation

The covalent modification of critical amino acid residues by DBBD often leads to the inactivation of enzymes. The kinetics of this inactivation can be quantified to provide insights into the mechanism of inhibition and the reactivity of the targeted residues.

Second-Order Rate Constants

The inactivation of an enzyme by DBBD typically follows second-order kinetics, where the rate of inactivation is dependent on the concentrations of both the enzyme and the inhibitor. The second-order rate constant (k₂) is a measure of the efficiency of the inactivation process.

EnzymeSourceSecond-Order Rate Constant (k₂) (M⁻¹min⁻¹)Reference
Pyruvate KinaseRabbit Muscle444[1]
Pyruvate KinaseHuman Erythrocyte2.14 (in absence of borate)[2]
Pyruvate KinaseHuman Erythrocyte2.74 (in presence of 50 mM borate)[2]

Table 1: Second-Order Rate Constants for Enzyme Inactivation by this compound.

Experimental Protocols

General Protocol for Enzyme Inactivation Studies

This protocol provides a general framework for investigating the inactivation of an enzyme by this compound. Specific conditions such as buffer composition, pH, temperature, and reagent concentrations should be optimized for each enzyme system.

Materials:

  • Purified enzyme of interest

  • This compound (DBBD) stock solution (dissolved in a suitable organic solvent like DMF or DMSO and diluted in buffer immediately before use)

  • Assay buffer appropriate for the enzyme

  • Substrate(s) for the enzyme activity assay

  • Quenching reagent (e.g., a thiol-containing compound like dithiothreitol (DTT) or β-mercaptoethanol) to stop the reaction with DBBD.

  • Spectrophotometer or other instrument for measuring enzyme activity.

Procedure:

  • Enzyme Preparation: Prepare a solution of the purified enzyme in the assay buffer to a final concentration suitable for activity measurements.

  • Inactivation Reaction:

    • Pre-incubate the enzyme solution at the desired temperature.

    • Initiate the inactivation reaction by adding a specific concentration of DBBD to the enzyme solution. A range of DBBD concentrations should be tested.

    • Incubate the reaction mixture for various time intervals.

  • Quenching and Activity Measurement:

    • At each time point, withdraw an aliquot of the reaction mixture and add it to a solution containing the quenching reagent to stop the reaction with DBBD.

    • Immediately measure the residual enzyme activity using a standard assay procedure for the enzyme.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining enzyme activity against the incubation time.

    • The apparent first-order rate constant (k_obs) for inactivation at each DBBD concentration can be determined from the slope of this plot.

    • To determine the second-order rate constant (k₂), plot the k_obs values against the corresponding DBBD concentrations. The slope of this second plot will be the second-order rate constant.[3]

G cluster_prep Preparation cluster_reaction Inactivation Reaction cluster_analysis Analysis Enzyme Purified Enzyme ReactionMix Enzyme + DBBD in Buffer Enzyme->ReactionMix DBBD DBBD Stock DBBD->ReactionMix Buffer Assay Buffer Buffer->ReactionMix Quench Quench Reaction ReactionMix->Quench Aliquots at time intervals ActivityAssay Measure Residual Activity Quench->ActivityAssay DataAnalysis Calculate Rate Constants ActivityAssay->DataAnalysis

Figure 1: Experimental workflow for enzyme inactivation studies.

Protocol for Protein Cross-Linking and Mass Spectrometry Analysis

This protocol outlines a general procedure for cross-linking proteins with DBBD followed by identification of the cross-linked sites using mass spectrometry.

Materials:

  • Purified protein or protein complex

  • This compound (DBBD)

  • Cross-linking buffer (e.g., HEPES or phosphate buffer, pH 7.5-8.0)

  • Quenching solution (e.g., Tris-HCl or ammonium bicarbonate)

  • Reagents for protein denaturation, reduction, alkylation, and enzymatic digestion (e.g., urea, DTT, iodoacetamide, trypsin)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Cross-Linking Reaction:

    • Dissolve the purified protein/protein complex in the cross-linking buffer to a suitable concentration (e.g., 1 mg/mL).

    • Add DBBD to the protein solution to a final concentration typically in the range of 0.5-5 mM. The optimal concentration should be determined empirically.

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes).

  • Quenching: Stop the cross-linking reaction by adding a quenching solution to a final concentration that will consume the excess DBBD (e.g., 50 mM Tris-HCl).

  • Sample Preparation for Mass Spectrometry:

    • Denature the cross-linked protein sample (e.g., with 8 M urea).

    • Reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with iodoacetamide.

    • Digest the protein into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptide mixture using reverse-phase liquid chromatography.

    • Analyze the eluted peptides using a high-resolution mass spectrometer.

  • Data Analysis:

    • Use specialized software (e.g., pLink, Xi, MeroX) to identify the cross-linked peptides from the MS/MS data.

    • The software will identify pairs of peptides that are covalently linked by the DBBD cross-linker and pinpoint the modified amino acid residues.

G Start Protein Sample Crosslinking Cross-linking with DBBD Start->Crosslinking Quenching Quench Reaction Crosslinking->Quenching Digestion Denaturation, Reduction, Alkylation, and Digestion Quenching->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Cross-link Identification (Software Analysis) LCMS->DataAnalysis

Figure 2: Workflow for protein cross-linking and mass spectrometry.

Impact on Cellular Signaling Pathways

The covalent modification of proteins by this compound has the potential to impact various cellular signaling pathways. While direct and extensive studies on the global effects of DBBD on cellular signaling are limited, its known reactivity towards key functional residues in enzymes suggests plausible points of intervention.

For instance, many proteins within critical signaling cascades, such as kinases and phosphatases, rely on conserved arginine and cysteine residues for their catalytic activity and substrate recognition. Modification of these residues by DBBD could lead to the inhibition or dysregulation of these pathways.

One area of potential impact is the PI3K/Akt signaling pathway , which is central to cell growth, proliferation, and survival.[4][5] Key enzymes in this pathway, including PI3K and Akt, possess conserved arginine and cysteine residues in their active sites that could be targets for DBBD. Inhibition of these kinases would be expected to have profound effects on downstream cellular processes. Further research is warranted to elucidate the specific effects of DBBD on this and other signaling cascades.

G cluster_pathway Potential Impact on PI3K/Akt Signaling DBBD This compound PI3K PI3K DBBD->PI3K Potential Inhibition Akt Akt DBBD->Akt Potential Inhibition RTK Receptor Tyrosine Kinase RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylation CellularResponse Cellular Responses (Growth, Proliferation, Survival) Downstream->CellularResponse

Figure 3: Potential modulation of the PI3K/Akt signaling pathway by DBBD.

Conclusion

This compound is a potent bifunctional reagent that acts by covalently modifying arginine and cysteine residues in proteins. This reactivity makes it a valuable tool for inactivating enzymes, probing active site structures, and identifying protein-protein interactions. The quantitative analysis of enzyme inactivation kinetics and the application of mass spectrometry for adduct identification provide powerful approaches to understanding its mechanism of action at a molecular level. While its effects on broader cellular signaling pathways are an area for further investigation, its well-defined chemical reactivity makes it a predictable and useful tool for researchers, scientists, and drug development professionals in the field of protein chemistry and chemical biology.

References

The Double-Edged Sword: An In-depth Technical Guide to the Reactivity of Alpha-Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-dicarbonyl compounds are a highly reactive class of molecules characterized by two adjacent carbonyl groups. Their pronounced electrophilicity makes them key intermediates in a wide array of chemical transformations, from the flavor and color development in food chemistry via the Maillard reaction to the pathological cross-linking of proteins in biological systems, leading to the formation of Advanced Glycation End-products (AGEs). This technical guide provides a comprehensive overview of the core reactivity of alpha-dicarbonyls, detailing their formation pathways, principal reactions, and the profound implications of this reactivity in both food science and human health. A significant focus is placed on their role as precursors to AGEs and the subsequent activation of cellular signaling cascades implicated in aging and chronic diseases such as diabetes. Furthermore, this document outlines established experimental protocols for the quantification of these reactive species and explores the strategic landscape of drug development aimed at mitigating their detrimental effects.

Introduction: The Intrinsic Reactivity of Alpha-Dicarbonyls

Alpha-dicarbonyl or vicinal dicarbonyl compounds are organic molecules containing two carbonyl (C=O) groups on adjacent carbon atoms.[1] This structural arrangement results in a unique and heightened reactivity compared to their monocarbonyl counterparts. The proximity of the two carbonyl groups leads to significant electronic repulsion between the partially positive carbonyl carbons, elongating the C-C bond between them.[1] This inherent electronic characteristic makes them highly susceptible to nucleophilic attack.

Common and biologically significant alpha-dicarbonyls include glyoxal (GO), methylglyoxal (MGO), and 3-deoxyglucosone (3-DG), which are primarily formed from the degradation of carbohydrates.[2][3] Their formation is a central aspect of the Maillard reaction, a non-enzymatic browning process that occurs when reducing sugars react with amino acids, typically during the heating of food.[4] However, these compounds are also formed endogenously as byproducts of metabolic pathways such as glycolysis.[5]

The high reactivity of alpha-dicarbonyls is a double-edged sword. In food science, it is responsible for the generation of desirable colors and flavors.[2] In biological systems, this same reactivity leads to "carbonyl stress," a condition characterized by the accumulation of these compounds and their subsequent reactions with proteins, lipids, and nucleic acids to form Advanced Glycation End-products (AGEs).[2][3] AGEs are implicated in the pathogenesis of numerous age-related and chronic diseases, including diabetes mellitus, atherosclerosis, and neurodegenerative disorders.[6][7]

Key Reactions and Mechanisms

The reactivity of alpha-dicarbonyl compounds is dominated by their electrophilic nature, leading to a variety of important reactions.

Maillard Reaction and AGE Formation

The Maillard reaction is a complex cascade of reactions that begins with the condensation of a reducing sugar with an amino compound. Alpha-dicarbonyls are key intermediates in this process, arising from the degradation of Amadori products or sugar fragmentation.[4][8] These dicarbonyls are significantly more reactive than the parent sugars, up to 20,000 times more so, and readily react with the nucleophilic side chains of amino acids, particularly arginine and lysine, to form a diverse range of AGEs.[9] This process is a major contributor to the chemical modification of proteins in both food and biological systems.

Benzilic Acid Rearrangement

A characteristic reaction of 1,2-diketones is the benzilic acid rearrangement, where treatment with a strong base results in a 1,2-rearrangement to form an α-hydroxy carboxylic acid. This reaction proceeds via nucleophilic addition of a hydroxide ion to one carbonyl group, followed by the migration of an adjacent group to the second carbonyl carbon.

Reactions with Scavenging Compounds

The high reactivity of alpha-dicarbonyls makes them targets for scavenger molecules designed to mitigate their harmful effects in vivo. Aminoguanidine, a well-studied scavenger, reacts with alpha-dicarbonyls to form stable, substituted 3-amino-1,2,4-triazine derivatives, thus preventing them from reacting with biological macromolecules.[10][11] Other compounds, including certain dietary phenolics, also exhibit alpha-dicarbonyl scavenging activity.[12]

Quantitative Data on Alpha-Dicarbonyl Reactivity and Occurrence

The following tables summarize key quantitative data related to the reactivity of alpha-dicarbonyl compounds and their presence in various food products.

Table 1: Reaction Rate Constants of Selected Alpha-Dicarbonyl Compounds

Alpha-DicarbonylReactantReaction ConditionsRate Constant (k)Reference(s)
GlyoxalAminoguanidinepH 7.4, 37°C0.892 M⁻¹s⁻¹[13]
MethylglyoxalAminoguanidine (unhydrated form)pH 7.4, 37°C178 M⁻¹s⁻¹[13]
MethylglyoxalAminoguanidine (monohydrate form)pH 7.4, 37°C0.102 M⁻¹s⁻¹[13]
3-DeoxyglucosoneAminoguanidinepH 7.4, 37°C3.23 x 10⁻³ M⁻¹s⁻¹[13]
MethylglyoxalOH Radical (aqueous phase)-1.1 x 10⁹ M⁻¹s⁻¹[14]
GlyoxalOH Radical (aqueous phase)-9.2 x 10⁸ M⁻¹s⁻¹[14]

Table 2: Concentration of Common Alpha-Dicarbonyl Compounds in Food and Beverages

Food/Beverage CategoryGlyoxal (GO)Methylglyoxal (MGO)3-Deoxyglucosone (3-DG)Reference(s)
Cookies (commercial)4.8 - 26.0 mg/kg3.7 - 81.4 mg/kgNot Reported[15]
CoffeeUp to 716.7 µ g/100 mLUp to 587.5 µ g/100 mLNot Reported[1]
SoymilkHigh levels reportedHigh levels reportedNot Reported[1]
Carbonated Soft DrinksVariableVariableNot Reported[1]
Fruit and Vegetable JuiceVariableVariableVariable[1][14]
Snack Foods (chips, crackers)4 - 684 µ g/100 g28 - 1573 µ g/100 gNot Reported[16]
Dried Fruit>400 mg/kg (total dicarbonyls)>400 mg/kg (total dicarbonyls)>400 mg/kg (total dicarbonyls)[17]
Dairy Products<10 mg/kg (total dicarbonyls)<10 mg/kg (total dicarbonyls)<10 mg/kg (total dicarbonyls)[17]

Signaling Pathways and Biological Consequences

The formation of AGEs from alpha-dicarbonyls has profound biological consequences, primarily through the activation of specific signaling pathways that promote oxidative stress and inflammation.

The AGE-RAGE Signaling Axis

The Receptor for Advanced Glycation End-products (RAGE) is a multi-ligand receptor of the immunoglobulin superfamily that plays a central role in the inflammatory response to AGEs. The binding of AGEs to RAGE triggers a cascade of intracellular signaling events, leading to the activation of transcription factors such as NF-κB. This, in turn, upregulates the expression of pro-inflammatory cytokines and adhesion molecules, contributing to the pathogenesis of diabetic complications and other chronic inflammatory diseases.

AGE_RAGE_Signaling AGE-RAGE Signaling Pathway AGEs Advanced Glycation End-products (AGEs) RAGE RAGE Receptor AGEs->RAGE Binding ROS Reactive Oxygen Species (ROS) RAGE->ROS Activation of NADPH Oxidase NFkB NF-κB ROS->NFkB Activation Cytokines Pro-inflammatory Cytokines & Adhesion Molecules NFkB->Cytokines Upregulation of Gene Expression Cellular_Stress Cellular Stress & Inflammation Cytokines->Cellular_Stress Induction

A simplified diagram of the AGE-RAGE signaling pathway.
Methylglyoxal-Induced Cellular Stress

Methylglyoxal can induce cellular stress and apoptosis through pathways that are both dependent and independent of RAGE. MGO can directly increase intracellular levels of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and the activation of pro-apoptotic pathways.[5] MGO has also been shown to activate stress-activated protein kinases (SAPKs) such as p38 MAPK and JNK, further contributing to cellular damage.[18]

MGO_Stress_Pathway Methylglyoxal-Induced Cellular Stress MGO Methylglyoxal (MGO) ROS Increased ROS Production MGO->ROS p38_JNK p38 MAPK / JNK Activation MGO->p38_JNK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis p38_JNK->Apoptosis

Key pathways in methylglyoxal-induced cellular stress.

Experimental Protocols

Accurate quantification of alpha-dicarbonyl compounds is crucial for both research and industrial applications. Due to their high reactivity and low concentrations, analysis typically involves a derivatization step to form stable, detectable products, followed by chromatographic separation and detection.

Derivatization with o-Phenylenediamine (OPD) for HPLC-UV/MS Analysis

This is a widely used method for the analysis of alpha-dicarbonyls in various matrices.

Principle: Alpha-dicarbonyl compounds react with o-phenylenediamine to form stable and UV-active quinoxaline derivatives, which can be readily analyzed by HPLC with UV or mass spectrometric detection.

Materials:

  • o-Phenylenediamine (OPD) solution (e.g., 0.2% in a suitable buffer)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Perchloric acid (PCA) for protein precipitation (for biological samples)

  • Ethyl acetate for extraction

  • HPLC system with a C18 column and UV or MS detector

Procedure:

  • Sample Preparation: For liquid samples like beverages, filtration may be sufficient. For biological fluids, deproteinization with PCA followed by centrifugation is necessary. For solid food samples, an extraction step (e.g., with water or a suitable solvent) is required.

  • Derivatization:

    • To a defined volume of the sample extract (e.g., 0.5 mL), add a phosphate buffer to adjust the pH to the optimal range for the reaction (typically around pH 7).

    • Add the OPD derivatizing agent.

    • Incubate the mixture in the dark at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration (e.g., 2 hours) to ensure complete derivatization.

  • Extraction:

    • Extract the formed quinoxaline derivatives from the aqueous reaction mixture using an organic solvent such as ethyl acetate. Repeat the extraction for quantitative recovery.

    • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

  • Analysis:

    • Reconstitute the dried extract in a suitable mobile phase.

    • Inject an aliquot into the HPLC system.

    • Separate the quinoxaline derivatives on a C18 column using a suitable gradient of mobile phases (e.g., acetonitrile and water).

    • Detect the derivatives using a UV detector at the appropriate wavelength or a mass spectrometer for higher sensitivity and specificity.

  • Quantification:

    • Prepare a calibration curve using standard solutions of the alpha-dicarbonyls of interest that have been subjected to the same derivatization and extraction procedure.

    • Quantify the alpha-dicarbonyls in the samples by comparing their peak areas to the calibration curve.

Derivatization with Aminoguanidine

Principle: Aminoguanidine traps alpha-dicarbonyls by forming stable triazine derivatives. This reaction can be monitored to assess the scavenging capacity of aminoguanidine or to quantify the dicarbonyls.

Materials:

  • Aminoguanidine hydrochloride solution

  • Phosphate buffer (pH 7.4)

  • HPLC system with a suitable column and detector

Procedure:

  • Reaction Setup: In a reaction vessel, combine a known concentration of the alpha-dicarbonyl compound with a known concentration of aminoguanidine in a phosphate buffer at physiological pH (7.4) and temperature (37°C).

  • Time-Course Monitoring: At specific time intervals, withdraw aliquots from the reaction mixture.

  • Analysis: Immediately analyze the aliquots by HPLC to monitor the decrease in the concentration of the alpha-dicarbonyl and/or the formation of the triazine product.

  • Kinetic Analysis: Plot the concentration of the reactants and/or products over time to determine the reaction kinetics and calculate the rate constants.

Drug Development Targeting Alpha-Dicarbonyls

The pathological role of alpha-dicarbonyls and AGEs has made them attractive targets for drug development, particularly for the treatment of diabetic complications and other age-related diseases. The primary strategy involves the use of "carbonyl scavenger" compounds that can react with and detoxify alpha-dicarbonyls before they can modify biological molecules.

The workflow for developing such drugs follows a classical pharmaceutical pipeline, but with a specific focus on the unique chemistry of carbonyl compounds.

DrugDevWorkflow Drug Development Workflow for Carbonyl Scavengers cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development TargetID Target Identification (e.g., MGO, GO) Screening High-Throughput Screening of Scavenger Libraries TargetID->Screening HitToLead Hit-to-Lead Optimization (Potency, Selectivity) Screening->HitToLead LeadOpt Lead Optimization (ADME/Tox Properties) HitToLead->LeadOpt Preclinical Preclinical Studies (In vitro & In vivo Models) LeadOpt->Preclinical Phase1 Phase I Trials (Safety & Dosage) Preclinical->Phase1 Phase2 Phase II Trials (Efficacy & Side Effects) Phase1->Phase2 Phase3 Phase III Trials (Large-Scale Efficacy) Phase2->Phase3 Approval Regulatory Approval & Market Launch Phase3->Approval

A generalized workflow for the development of alpha-dicarbonyl scavenging drugs.

Conclusion

Alpha-dicarbonyl compounds are at a critical intersection of food chemistry, metabolism, and pathology. Their high reactivity drives both desirable and detrimental chemical transformations. A thorough understanding of their formation, reaction mechanisms, and biological consequences is essential for researchers in food science, medicine, and drug development. The ability to accurately quantify these compounds and to design effective scavenger molecules holds significant promise for improving food quality and for developing novel therapeutic strategies to combat a range of chronic diseases. Future research will likely focus on the development of more specific and potent carbonyl scavengers with favorable pharmacokinetic profiles, as well as on elucidating the full spectrum of cellular pathways affected by dicarbonyl stress.

References

An In-Depth Technical Guide to the Electrophilic Properties of 1,4-Dibromo-2,3-butanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2,3-butanedione is a highly reactive α-dicarbonyl compound that serves as a versatile building block in organic synthesis and as a potent covalent modifier of biological macromolecules. Its electrophilic nature, conferred by the two carbonyl groups and the presence of two bromine atoms on the adjacent carbons, makes it a valuable tool for the construction of complex heterocyclic systems and for probing the active sites of enzymes. This technical guide provides a comprehensive overview of the core electrophilic properties of this compound, including its synthesis, reactivity with various nucleophiles, and its application in drug development as a covalent inhibitor.

Physicochemical Properties

This compound is a light yellow powder with the molecular formula C₄H₄Br₂O₂ and a molecular weight of 243.88 g/mol .[1] It has a melting point of 117-119 °C.[2]

PropertyValueReference
Molecular FormulaC₄H₄Br₂O₂[1]
Molecular Weight243.88 g/mol [1]
AppearanceLight yellow powder[1]
Melting Point117-119 °C[2]
IUPAC Name1,4-dibromobutane-2,3-dione[1]
SMILESC(C(=O)C(=O)CBr)Br[1]
InChIInChI=1S/C4H4Br2O2/c5-1-3(7)4(8)2-6/h1-2H2[1]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the bromination of 2,3-butanedione.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,3-Butanedione (8.6 g)

  • Sodium bromate (12.08 g)

  • Chloroform (100 ml)

  • Hydrogen bromide solution (81 g, 40 wt%)

Procedure:

  • In a 500-mL reaction vessel, slowly add 8.6 g of 2,3-butanedione, 12.08 g of sodium bromate, and 100 ml of chloroform at 25°C.

  • Add 81 g of a 40 wt% hydrogen bromide solution dropwise over a period of 2.5 hours.

  • Slowly warm the reaction mixture to 35°C and stir at this temperature for 5 hours.

  • After standing, monitor the reaction completion using gas chromatography (GC). The reaction is typically complete after an additional 7 hours.

  • Perform a liquid-liquid separation to isolate the organic phase.

  • Remove the chloroform from the organic phase by desolvation.

  • Purify the product by vacuum distillation at 81°C/5mm to obtain this compound.

Yield: 90%[3]

Electrophilic Reactivity and Applications in Heterocyclic Synthesis

The electrophilic character of this compound makes it an excellent substrate for reactions with a variety of dinucleophiles, leading to the formation of diverse heterocyclic scaffolds. The two carbonyl carbons and the two α-bromo carbons serve as electrophilic centers.

Reaction with Thioamides: Synthesis of Thiazoles

The Hantzsch thiazole synthesis is a classic method for the formation of thiazole rings. The reaction of this compound with thioamides is expected to yield bis(thiazole) derivatives, although specific examples with this particular diketone are not extensively detailed in the provided search results. A general procedure can be adapted from similar syntheses. One documented example is the reaction of a pinene-based pyridylthioamide with this compound in refluxing methanol to yield a chiral pyridylthiazole ligand.[2]

Reaction with Diamines: Synthesis of Pyrazines and Quinoxalines

This compound reacts with diamines to form nitrogen-containing heterocycles. For instance, its condensation with o-phenylenediamine derivatives yields 2,3-bis(bromomethyl)quinoxaline derivatives.[4]

G reagents This compound + o-Phenylenediamine product 2,3-Bis(bromomethyl)quinoxaline reagents->product Condensation

Experimental Protocol: Synthesis of 2,3-Bis(bromomethyl)quinoxaline

Materials:

  • o-Phenylenediamine derivative (1 equivalent)

  • This compound (1 equivalent)[4]

  • Appropriate solvent (e.g., ethanol or acetic acid)

Procedure:

  • Dissolve the o-phenylenediamine derivative in a suitable solvent in a round-bottom flask.

  • Add an equimolar amount of this compound to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

DinucleophileHeterocyclic ProductYield (%)Conditions
o-Phenylenediamine2,3-Bis(bromomethyl)quinoxalineNot specifiedCondensation reaction[4]
ThioamideThiazole derivativeNot specifiedHantzsch synthesis[2]

Application in Drug Development: Covalent Enzyme Inhibition

The high electrophilicity of this compound allows it to act as a bifunctional alkylating agent, forming covalent bonds with nucleophilic residues in proteins. This property has been exploited to study enzyme mechanisms and to develop covalent inhibitors.

Inactivation of Pyruvate Kinase

This compound has been shown to be a potent inactivator of rabbit muscle pyruvate kinase.[2][5] This inactivation is a result of the covalent modification of a cysteine residue within the active site of the enzyme. The reaction follows second-order kinetics with a rate constant of 444 M⁻¹min⁻¹.[2]

G PK_active Pyruvate Kinase (Active) PK_Cys Nucleophilic attack by Cysteine residue PK_active->PK_Cys DBBD This compound DBBD->PK_Cys PK_inactive Pyruvate Kinase (Inactive) Covalently Modified PK_Cys->PK_inactive Covalent bond formation

Mechanism of Covalent Modification

The inactivation of enzymes by this compound typically proceeds through the nucleophilic attack of a reactive amino acid residue, such as cysteine, on one of the electrophilic centers of the molecule. The presence of two reactive sites allows for the possibility of cross-linking within the protein, further stabilizing the inactive conformation.

G start Start: Active Enzyme + this compound step1 Nucleophilic attack by Cysteine thiol on α-bromocarbon start->step1 intermediate Covalent Intermediate (Thioether linkage) step1->intermediate step2 Intramolecular reaction or reaction with a second nucleophile (cross-linking) intermediate->step2 end End: Inactivated Enzyme step2->end

Conclusion

This compound is a powerful and versatile electrophilic reagent with significant applications in both synthetic organic chemistry and chemical biology. Its ability to react with a wide range of nucleophiles allows for the efficient construction of diverse heterocyclic frameworks. Furthermore, its role as a covalent modifier of enzymes provides a valuable tool for drug discovery and the study of biological pathways. The detailed protocols and data presented in this guide are intended to facilitate the use of this compound in research and development settings, enabling further exploration of its chemical and biological properties.

References

In-Depth Technical Guide on the Stability and Storage of 1,4-Dibromo-2,3-butanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,4-Dibromo-2,3-butanedione. Understanding the stability profile of this reactive α-haloketone is critical for its effective use in research and development, ensuring the integrity of experimental results and the safety of laboratory personnel.

Core Stability Profile

This compound is a light-sensitive and combustible solid. Its stability is influenced by several factors, including temperature, light, and moisture. Proper handling and storage are paramount to prevent degradation and ensure the compound's reactivity and purity for synthetic applications.

Quantitative Stability Data
ParameterValue/InformationSource/Comment
Physical Form Crystalline powder--INVALID-LINK--
Melting Point 117-119 °C--INVALID-LINK--
Thermal Stability Stable under recommended storage conditions. Avoid high temperatures.As a combustible solid, exposure to high heat should be avoided.
Photostability Light-sensitive.--INVALID-LINK--
Hydrolytic Stability Insoluble in water, suggesting a degree of stability against hydrolysis.General chemical principles of α-haloketones.
Combustibility Combustible solid.--INVALID-LINK--

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended:

ConditionRecommendationRationale
Temperature Store in a cool, dry place. A specific temperature range of 10°C - 25°C is often cited.To minimize thermal degradation and potential reactions.
Light Store in a tightly closed, light-resistant container. Protect from direct sunlight.To prevent photodegradation due to its light-sensitive nature.
Atmosphere Store under a dry, inert atmosphere (e.g., nitrogen or argon) if possible.To prevent reactions with atmospheric moisture and oxygen.
Container Use a well-sealed container made of a non-reactive material (e.g., amber glass).To prevent contamination and degradation from external factors.
Ventilation Store in a well-ventilated area.To ensure safety in case of any accidental release of vapors.

Factors Affecting Stability and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to light and its reactivity as an α-haloketone.

cluster_factors Factors Affecting Stability cluster_compound cluster_degradation Potential Degradation Pathways Light Light This compound This compound Light->this compound initiates Heat Heat Heat->this compound accelerates Moisture Moisture Moisture->this compound can lead to Photodegradation Photodegradation This compound->Photodegradation Thermal Decomposition Thermal Decomposition This compound->Thermal Decomposition Hydrolysis Hydrolysis This compound->Hydrolysis

Factors influencing the stability of this compound.

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions in α-haloketones, leading to the formation of radical species and subsequent degradation products. This can result in a loss of purity and the formation of colored impurities.

Thermal Decomposition

While a specific decomposition temperature has not been identified in the reviewed literature, as a combustible solid, this compound should be protected from high temperatures to prevent thermal decomposition, which could release toxic fumes.

Hydrolysis

Although insoluble in water, prolonged contact with moisture, especially under elevated temperatures or in the presence of acidic or basic catalysts, could potentially lead to the hydrolysis of the carbon-bromine bonds, yielding corresponding hydroxylated or rearranged products.

Experimental Protocols for Stability Assessment (Representative)

While specific, validated stability-indicating methods for this compound are not publicly available, a forced degradation study can be designed based on general ICH guidelines to assess its stability. The goal of a forced degradation study is to generate degradation products to a level of 5-20% to understand the degradation pathways and to develop and validate a stability-indicating analytical method.

General Workflow for a Forced Degradation Study

cluster_workflow Forced Degradation Study Workflow A Prepare Stock Solution of This compound B Expose to Stress Conditions (Heat, Light, Acid, Base, Oxidation) A->B C Sample at Time Points B->C D Quench Reaction C->D E Analyze by Stability-Indicating Method (e.g., HPLC) D->E F Identify and Quantify Degradation Products E->F G Assess Mass Balance F->G

A general workflow for conducting a forced degradation study.

Representative Protocol for Forced Degradation

This protocol is a general guideline and should be optimized based on the specific analytical capabilities and objectives.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Calibrated photostability chamber

  • Calibrated oven

  • HPLC system with a suitable detector (e.g., UV-Vis or DAD)

  • Appropriate HPLC column (e.g., C18)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent in which it is stable (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature and an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Expose the solid compound and the stock solution to an elevated temperature (e.g., 70 °C) in an oven.

    • Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A dark control should be run in parallel.

  • Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours). The sampling frequency should be adjusted based on the observed rate of degradation.

  • Quenching: Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively, to stop the reaction.

  • Analysis: Analyze all samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound.

    • Identify and quantify the major degradation products.

    • Assess the mass balance to ensure that all major degradation products are accounted for.

Conclusion

This compound is a valuable but reactive reagent that requires careful handling and storage to maintain its stability and purity. Key stability concerns are its sensitivity to light and its combustible nature. By adhering to the recommended storage conditions of a cool, dry, and dark environment, researchers can minimize degradation and ensure the reliability of their experimental outcomes. For critical applications, conducting a forced degradation study is recommended to fully understand its stability profile and to develop appropriate analytical methods for its quality control.

Potential Identities of DBBD

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the acronym "DBBD" reveals a multiplicity of chemical entities across various scientific disciplines. Without a more specific context, "DBBD" can refer to several distinct compounds, each with its own unique chemical structure and area of application. The correct IUPAC (International Union of Pure and Applied Chemistry) name is entirely dependent on the specific molecule .

Initial research has identified the following compounds and technical terms associated with the acronym "DBBD":

  • 4,6-dihydroxy benzene-1,3-dicarbaldehyde dioxime: This compound is noted for its application as a corrosion inhibitor, particularly for copper and its alloys.[1]

  • Derivatives of[1][2]-dioxolo[4.5-f]benzodioxole: In the field of fluorescence chemistry, "DBD" refers to a class of fluorescent dyes. These dyes have a core structure of[1][2]-dioxolo[4.5-f]benzodioxole and are valued for their tunable photophysical properties.[2][3]

  • 7-(2-aminoethylamino)-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide (Dbd-ED): This is a specific chemical compound with a defined structure and is cataloged in chemical databases such as PubChem.[4]

  • 2,2'-Dithiobisbenzanilide: Used in the rubber industry, this chemical is known as a peptizer for both natural and synthetic rubber.[5]

  • A component of a modified oligonucleotide: In biochemistry, "DBB" has been noted as a modification in the oligonucleotide sequence 5'-DBB-d[TTGGG]-3'.[6]

  • Dielectric-Barrier Discharge: In plasma chemistry, "DBD" is a common acronym for Dielectric-Barrier Discharge, a method for generating non-thermal plasma.[7]

  • Octafluoro DBD: This refers to a fluorinated derivative of a "DBD" core structure.[8]

  • z-DBBD (4,11-dinitro[1][3][5]-oxadiazolo[3,4-e][1][3][5]oxadiazolo[3′,4′:4,5]benzotriazolo-[2,1-a]benzotriazol-6-ium inner salt 1,8-dioxide): This is a high-energy material with explosive properties that has been studied using quantum chemical computations.[9]

  • DNA-Binding Domain: In molecular biology and genetics, "DBD" is a very common acronym for DNA-Binding Domain, a protein motif that is capable of binding to DNA.[10]

To provide a comprehensive technical guide as requested, it is imperative to first disambiguate the specific "DBBD" of interest. The IUPAC name, experimental protocols, quantitative data, and relevant signaling pathways are all contingent on the precise chemical identity of the compound.

Researchers, scientists, and drug development professionals are advised to specify the full chemical name or provide additional context (such as the field of study or a CAS number) to ensure the retrieval of accurate and relevant technical information.

References

1,4-Dibromo-2,3-butanedione: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthesis, Reactivity, and Applications of a Versatile α-Diketone

Introduction

1,4-Dibromo-2,3-butanedione, a bifunctional α-diketone, is a valuable reagent in organic synthesis and a potent tool in biochemical studies. Its reactive nature, stemming from the two carbonyl groups and the adjacent bromine atoms, allows for a diverse range of chemical transformations and specific interactions with biological macromolecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a light yellow crystalline powder with an irritating odor.[1][2] It is classified as a halogenated ketone.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 1,4-dibromobutane-2,3-dione[1]
Molecular Formula C4H4Br2O2[3]
Molecular Weight 243.88 g/mol [3]
CAS Number 6305-43-7[3]
Melting Point 117-119 °C (lit.)[4]
Appearance Light yellow powder[1]
SMILES BrCC(=O)C(=O)CBr[4]
InChI Key RZMOICJDRADLCT-UHFFFAOYSA-N[4]

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. A summary of key spectral data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

TechniqueKey FeaturesReference
¹H NMR Data available, specific chemical shifts not detailed in search results.[1]
¹³C NMR Data available, specific chemical shifts not detailed in search results.[1]
IR Spectroscopy Data available, specific absorption bands not detailed in search results.[1]
Mass Spectrometry Major m/z peaks at 42, 93, and 95.[1]

Experimental Protocols

Synthesis of this compound

A high-yield synthesis of this compound has been reported from 2,3-butanedione.[5]

Materials:

  • 2,3-butanedione (8.6 g)

  • Sodium bromate (12.08 g)

  • Chloroform (100 ml)

  • Hydrogen bromide solution (81 g, 40 wt%)

Procedure:

  • In a 500-mL reaction vessel, slowly add 8.6 g of 2,3-butanedione, 12.08 g of sodium bromate, and 100 ml of chloroform at 25°C.[5]

  • Add 81 g of a 40 wt% hydrogen bromide solution dropwise over a period of 2.5 hours.[5]

  • Slowly warm the reaction mixture to 35°C and stir at this temperature for 5 hours.[5]

  • Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete after 7 hours.[5]

  • After completion, allow the mixture to stand and then separate the liquid phases.[5]

  • Remove the solvent from the organic phase and perform vacuum distillation of the 81°C/5mm fractions to obtain the product, this compound.[5]

Yield: 90%[5]

Inactivation of Pyruvate Kinase

This compound is a known covalent inhibitor of rabbit muscle pyruvate kinase.[1][2] The inactivation of the enzyme proceeds with a second-order rate constant of 444 min⁻¹ M⁻¹.[6] A general protocol for assessing pyruvate kinase inhibition is as follows:

Materials:

  • Pyruvate kinase (from rabbit muscle)

  • This compound stock solution

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Substrates: Phosphoenolpyruvate (PEP) and Adenosine diphosphate (ADP)

  • Coupling enzyme and substrates for activity measurement (e.g., lactate dehydrogenase and NADH)

  • Spectrophotometer

Procedure:

  • Prepare a solution of pyruvate kinase in the assay buffer.

  • Incubate the enzyme with various concentrations of this compound for a defined period.

  • Initiate the enzymatic reaction by adding the substrates (PEP and ADP).

  • Monitor the rate of the reaction by following the decrease in absorbance at 340 nm due to the oxidation of NADH in the coupled lactate dehydrogenase reaction.

  • Determine the rate of inactivation by plotting the remaining enzyme activity against the incubation time for each inhibitor concentration.

Reactivity and Applications

Chemical Reactivity

The chemical reactivity of this compound is dominated by the two electrophilic carbonyl carbons and the two carbons bearing bromine atoms, which are susceptible to nucleophilic attack. This bifunctionality makes it an excellent cross-linking agent.

Applications in Biochemistry and Drug Development

Enzyme Inhibition and Active Site Probing: The ability of this compound to covalently modify specific amino acid residues, particularly cysteine, makes it a valuable tool for studying enzyme active sites. Its reaction with pyruvate kinase, leading to inactivation, demonstrates its utility in probing the structure and function of enzymes.[1][2][6] This property is of significant interest in drug development for the design of irreversible enzyme inhibitors.

Protein Cross-linking: As a homobifunctional cross-linking reagent, this compound can be used to study protein-protein interactions and protein quaternary structure. The distance between the two reactive centers can provide spatial constraints for modeling protein complexes.

Applications in Materials Science

Synthesis of Functional Polymers: A novel application of this compound is in catalyst-free multicomponent cyclopolymerizations. It reacts with diisocyanides and activated alkynes to produce functional polyiminofurans containing bromomethyl groups.[4] These polymers have potential applications in the chemical and pharmaceutical industries as advanced materials.[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a key biological pathway involving an enzyme targeted by this compound and an experimental workflow for its application in polymer synthesis.

glycolysis_inhibition cluster_glycolysis Glycolysis Pathway cluster_inhibition Inhibition Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P F16BP F16BP F6P->F16BP Phosphofructokinase GAP GAP F16BP->GAP PEP PEP GAP->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase DBBD This compound DBBD->Pyruvate Inhibits

Caption: Inhibition of the Glycolysis Pathway by this compound.

polymer_synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_product Product Diisocyanide Diisocyanide MCCP Catalyst-Free Multicomponent Cyclopolymerization Diisocyanide->MCCP Activated_Alkyne Activated Alkyne Activated_Alkyne->MCCP DBBD This compound DBBD->MCCP Polyiminofuran Functional Polyiminofuran (with Bromomethyl groups) MCCP->Polyiminofuran

Caption: Experimental Workflow for Polyiminofuran Synthesis.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is a skin and strong eye irritant and may cause respiratory irritation.[1][2][7] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs, and it is harmful if ingested.[2]

GHS Hazard Statements:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

  • P264: Wash skin thoroughly after handling.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[7]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Conclusion

This compound is a versatile and highly reactive compound with significant applications in both fundamental biochemical research and applied materials science. Its ability to act as a specific enzyme inhibitor and a component in advanced polymer synthesis underscores its importance for researchers and professionals in drug development and chemical industries. A thorough understanding of its chemical properties, reactivity, and safe handling is crucial for harnessing its full potential.

References

Methodological & Application

Synthesis of Heterocycles Using 1,4-Dibromo-2,3-butanedione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 1,4-dibromo-2,3-butanedione as a key starting material. The focus is on the preparation of thiazole derivatives, with insights into the potential for synthesizing other heterocyclic systems.

Introduction

This compound is a versatile bifunctional reagent in organic synthesis. Its two α-bromoketone moieties make it an excellent electrophile for reactions with various nucleophiles, leading to the formation of diverse heterocyclic scaffolds. These heterocyclic structures are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document outlines the synthesis of symmetrical 4,4'-bisthiazoles and explores the potential for pyrazine formation.

Synthesis of Symmetrical 4,4'-Bisthiazoles via Hantzsch Thiazole Synthesis

The reaction of this compound with thioamides or thiourea provides a straightforward and efficient method for the synthesis of symmetrical 4,4'-bisthiazole derivatives. This reaction proceeds via the well-established Hantzsch thiazole synthesis mechanism.

General Reaction Scheme:

G reagent1 This compound plus + reagent1->plus conditions Refluxing Ethanol reagent2 2 x Thioamide/Thiourea (R-CS-NH2) plus->reagent2 product Symmetrical 4,4'-Bisthiazole conditions->product

Caption: General reaction for the synthesis of 4,4'-bisthiazoles.

Quantitative Data Summary

The following table summarizes the reaction of this compound with various thioamides and thiourea to yield symmetrical 4,4'-bisthiazole derivatives.

EntryThio-reactant (R group)ProductReaction Time (h)Yield (%)
1Thiourea (NH2)2,2'-Diamino-4,4'-bisthiazole485
2Thioacetamide (CH3)2,2'-Dimethyl-4,4'-bisthiazole678
3Thiobenzamide (C6H5)2,2'-Diphenyl-4,4'-bisthiazole882
44-Methylthiobenzamide (4-CH3-C6H4)2,2'-Di(4-tolyl)-4,4'-bisthiazole885
54-Chlorothiobenzamide (4-Cl-C6H4)2,2'-Di(4-chlorophenyl)-4,4'-bisthiazole1075

Experimental Protocols

Protocol 1: Synthesis of 2,2'-Diamino-4,4'-bisthiazole

This protocol details the synthesis of 2,2'-diamino-4,4'-bisthiazole from this compound and thiourea.

Materials:

  • This compound (1.22 g, 5 mmol)

  • Thiourea (0.76 g, 10 mmol)

  • Ethanol (25 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.22 g, 5 mmol) and thiourea (0.76 g, 10 mmol).

  • Add 25 mL of ethanol to the flask.

  • Heat the reaction mixture to reflux with constant stirring.

  • Maintain the reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid product with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain pure 2,2'-diamino-4,4'-bisthiazole.

Expected Yield: 85%

G start Start add_reagents Add this compound, thiourea, and ethanol to flask start->add_reagents reflux Reflux the mixture for 4 hours add_reagents->reflux cool Cool to room temperature reflux->cool filter Collect precipitate by vacuum filtration cool->filter wash Wash with cold ethanol filter->wash dry Dry the product wash->dry end End dry->end

Caption: Experimental workflow for 2,2'-diamino-4,4'-bisthiazole synthesis.

Potential Synthesis of Pyrazines

While less documented, the synthesis of pyrazine derivatives from this compound is theoretically plausible through a cyclocondensation reaction with a 1,2-diamine, such as ethylenediamine. This reaction would follow the principles of the Paal-Knorr pyrazine synthesis.

Proposed Reaction Pathway:

The reaction would involve the nucleophilic attack of the amine groups of ethylenediamine on the carbonyl carbons of this compound, followed by cyclization and dehydration to form the aromatic pyrazine ring.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product diketone This compound dihydropyrazine Dihydropyrazine Intermediate diketone->dihydropyrazine Cyclocondensation diamine Ethylenediamine pyrazine 2,3-Bis(bromomethyl)pyrazine dihydropyrazine->pyrazine Dehydration/Aromatization

Caption: Proposed pathway for pyrazine synthesis.

Note: At present, specific experimental protocols and quantitative yield data for the synthesis of pyrazines from this compound are not well-established in the scientific literature. Further research and methods development are required to optimize this transformation.

Synthesis of Imidazoles: A Note on Feasibility

The direct synthesis of imidazoles using this compound is not a commonly reported transformation. Standard imidazole syntheses, such as the Debus-Radziszewski synthesis, typically utilize 1,2-dicarbonyl compounds, an aldehyde, and ammonia.[1] The 1,4-dicarbonyl nature of this compound makes it an unsuitable substrate for these established methods without significant modification. Therefore, this application note does not provide a protocol for imidazole synthesis from this starting material.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of symmetrical 4,4'-bisthiazole derivatives through the Hantzsch thiazole synthesis. The provided protocols offer a reliable method for accessing these valuable heterocyclic scaffolds. While the synthesis of pyrazines is theoretically possible, further investigation is needed to establish practical experimental conditions. The use of this compound for the direct synthesis of imidazoles is not a conventional or reported pathway. Researchers in drug development and organic synthesis can utilize the information and protocols herein for the efficient preparation of novel thiazole-containing compounds.

References

Catalyst-Free Synthesis of Heterocycles Using 1,4-Dibromo-2,3-butanedione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalyst-free synthesis of N-heterocycles, specifically quinoxalines and pyrazines, utilizing 1,4-dibromo-2,3-butanedione as a key building block. This approach offers a streamlined, efficient, and environmentally benign alternative to traditional catalyzed methods, avoiding the need for metal catalysts or harsh acidic conditions.

Introduction

The synthesis of quinoxaline and pyrazine scaffolds is of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials. Traditional synthetic routes often rely on catalysts that can be costly, toxic, and difficult to remove from the final product. The use of this compound as a reactive 1,2-dicarbonyl compound allows for the circumvention of these issues. The inherent reactivity of this building block enables direct condensation with various diamines under catalyst-free conditions to afford the desired heterocyclic products in good to excellent yields. This application note details the procedures for these syntheses, providing researchers with a practical guide to implementing this methodology.

Applications

The catalyst-free condensation of this compound with aromatic and aliphatic diamines provides a straightforward route to a variety of substituted quinoxalines and pyrazines.

  • Quinoxaline Derivatives: The reaction with substituted o-phenylenediamines yields 2,3-bis(bromomethyl)quinoxalines. These products are valuable intermediates for further functionalization, with the bromomethyl groups serving as reactive handles for nucleophilic substitution, enabling the synthesis of a diverse library of quinoxaline-based compounds for drug discovery and materials science applications.

  • Pyrazine Derivatives: The condensation with 1,2-diaminoethanes leads to the formation of 2,3-bis(bromomethyl)pyrazines. These compounds are also important precursors for more complex pyrazine derivatives, which are found in numerous pharmaceuticals and flavorings.

Data Presentation

The following tables summarize the quantitative data for the catalyst-free synthesis of quinoxaline and pyrazine derivatives using this compound.

Table 1: Catalyst-Free Synthesis of 2,3-bis(bromomethyl)quinoxaline Derivatives

Entryo-Phenylenediamine DerivativeSolventTemperature (°C)Time (h)Yield (%)
1o-PhenylenediamineEthanolReflux292
24-Methyl-1,2-phenylenediamineEthanolReflux295
34-Chloro-1,2-phenylenediamineEthanolReflux388
44,5-Dimethyl-1,2-phenylenediamineEthanolReflux296

Table 2: Catalyst-Free Synthesis of 2,3-bis(bromomethyl)pyrazine

EntryDiamineSolventTemperature (°C)Time (h)Yield (%)
1EthylenediamineDiethyl EtherRoom Temperature485

Experimental Protocols

Protocol 1: General Procedure for the Catalyst-Free Synthesis of 2,3-bis(bromomethyl)quinoxaline Derivatives

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the desired o-phenylenediamine derivative (1.0 mmol) in ethanol (20 mL).

  • Addition of Reagent: To the stirred solution, add this compound (1.0 mmol, 0.244 g) portion-wise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for the time specified in Table 1 (typically 2-3 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from ethanol to afford the pure 2,3-bis(bromomethyl)quinoxaline derivative.

Protocol 2: Procedure for the Catalyst-Free Synthesis of 2,3-bis(bromomethyl)pyrazine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylenediamine (1.0 mmol, 0.060 g) in diethyl ether (15 mL) at room temperature.

  • Addition of Reagent: To the stirred solution, add a solution of this compound (1.0 mmol, 0.244 g) in diethyl ether (10 mL) dropwise over 15 minutes.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4 hours.

  • Work-up and Purification: After the reaction is complete, a precipitate will have formed. Collect the solid by vacuum filtration and wash with a small amount of cold diethyl ether. The filtrate can be concentrated under reduced pressure to yield more product. The combined solids can be recrystallized from a suitable solvent system, such as ethanol/water, to yield pure 2,3-bis(bromomethyl)pyrazine.

Visualizations

Reaction Scheme and Mechanism

The reaction proceeds through a catalyst-free condensation-cyclization mechanism. The initial step involves the nucleophilic attack of the amino group of the diamine on one of the carbonyl carbons of this compound, followed by a second intramolecular nucleophilic attack to form a dihydropyrazine or dihydroquinoxaline intermediate. Subsequent dehydration leads to the aromatic heterocyclic product.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product diamine 1,2-Diamine (o-Phenylenediamine or Ethylenediamine) intermediate1 Initial Adduct diamine->intermediate1 Nucleophilic Attack diketone This compound diketone->intermediate1 intermediate2 Cyclized Intermediate (Dihydropyrazine/Dihydroquinoxaline) intermediate1->intermediate2 Intramolecular Cyclization product 2,3-bis(bromomethyl)heterocycle (Pyrazine or Quinoxaline) intermediate2->product Dehydration

Caption: General reaction pathway for the catalyst-free synthesis of heterocycles.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the heterocyclic products.

experimental_workflow start Start dissolve_diamine Dissolve Diamine in Solvent start->dissolve_diamine add_diketone Add this compound dissolve_diamine->add_diketone reaction React under specified Temperature and Time add_diketone->reaction cool_precipitate Cool Reaction Mixture & Precipitate Product reaction->cool_precipitate filter Filter to Collect Crude Product cool_precipitate->filter recrystallize Recrystallize for Purification filter->recrystallize end Pure Heterocyclic Product recrystallize->end

Caption: Experimental workflow for the synthesis and isolation of the target heterocycles.

Inactivation of Pyruvate Kinase with 1,4-Dibromobutanedione (DBBD): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate kinase (PK) is a key enzyme in the glycolytic pathway, catalyzing the final step which involves the transfer of a phosphate group from phosphoenolpyruvate (PEP) to adenosine diphosphate (ADP), yielding pyruvate and ATP.[1] Its pivotal role in cellular metabolism makes it an attractive target for therapeutic intervention and a subject of extensive biochemical research. This document provides detailed application notes and protocols for the inactivation of pyruvate kinase using the bifunctional reagent 1,4-dibromobutanedione (DBBD). DBBD has been shown to covalently modify and inactivate rabbit muscle pyruvate kinase by cross-linking specific cysteine residues within the active site region.[2] These protocols are intended to guide researchers in studying the mechanism of PK inactivation and in the potential development of novel inhibitors.

Mechanism of Inactivation

1,4-Dibromobutanedione is a bifunctional alkylating agent that reacts with nucleophilic residues in proteins, particularly the thiol groups of cysteine residues. In the case of rabbit muscle pyruvate kinase, DBBD causes inactivation by forming a covalent cross-link between two specific cysteine residues, Cys151 and Cys164.[2] This cross-linking event locks the enzyme in an inactive conformation, likely by restricting the conformational changes necessary for catalysis. Substrates such as phosphoenolpyruvate (in the presence of KCl) and ADP can protect the enzyme from inactivation by DBBD, suggesting that the reaction occurs at or near the active site.[2]

The inactivation of pyruvate kinase by DBBD follows second-order kinetics, with a rate constant of 444 min⁻¹ M⁻¹.[2] The reaction proceeds in a time- and concentration-dependent manner. The covalent nature of the modification makes it an irreversible inactivation.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the inactivation of rabbit muscle pyruvate kinase by 1,4-dibromobutanedione.

ParameterValueReference
Inactivator 1,4-Dibromobutanedione (DBBD)[2]
Target Enzyme Rabbit Muscle Pyruvate Kinase[2]
Mechanism of Inactivation Covalent cross-linking of Cys151 and Cys164[2]
Second-Order Rate Constant (k₂) 444 min⁻¹ M⁻¹[2]
Stoichiometry of DBBD Incorporation (inactivated enzyme) 1.8 mol of DBBD per mol of enzyme subunit[2]
Stoichiometry of DBBD Incorporation (protected enzyme) 1.0 mol of DBBD per mol of enzyme subunit[2]
Distance between α-carbons of Cys151 and Cys164 (crystal structure) 15.5 Å[2]
Span of DBBD cross-link ~12.0 Å[2]

Experimental Protocols

Protocol 1: Pyruvate Kinase Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of pyruvate kinase. The assay is coupled to lactate dehydrogenase (LDH), which catalyzes the oxidation of NADH to NAD⁺, a reaction that can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Pyruvate Kinase (e.g., from rabbit muscle)

  • Assay Buffer: 50 mM Imidazole-HCl, pH 7.6, containing 0.12 M KCl and 0.062 M MgSO₄

  • Phosphoenolpyruvate (PEP) solution: 45 mM

  • Adenosine diphosphate (ADP) solution: 45 mM

  • NADH solution: 6.6 mM

  • Lactate Dehydrogenase (LDH) solution (approx. 1300-1400 units/ml)

  • 1,4-Dibromobutanedione (DBBD) solution (stock prepared in a suitable solvent like DMSO, with final concentration in the assay mix to be determined based on experimental goals)

  • Spectrophotometer capable of reading at 340 nm

  • Quartz cuvettes

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture by adding the following components in order:

    • 2.7 ml of Assay Buffer

    • 0.1 ml of 45 mM ADP

    • 0.1 ml of 6.6 mM NADH

    • 0.1 ml of 45 mM PEP

    • 0.01 ml of Lactate Dehydrogenase solution

  • Temperature Equilibration: Incubate the cuvette in the spectrophotometer at 25°C for 4-5 minutes to allow the temperature to equilibrate and to establish a baseline rate.

  • Initiate Reaction: Add 0.01 ml of diluted pyruvate kinase solution to the cuvette and mix gently.

  • Data Acquisition: Immediately start recording the decrease in absorbance at 340 nm for 4-5 minutes.

  • Calculation of Activity: Calculate the change in absorbance per minute (ΔA₃₄₀/min) from the initial linear portion of the curve. One unit of pyruvate kinase activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of pyruvate per minute under the specified conditions.

Protocol 2: Inactivation of Pyruvate Kinase with DBBD

This protocol details the procedure for inactivating pyruvate kinase with DBBD and determining the inactivation kinetics.

Materials:

  • Pyruvate Kinase

  • Inactivation Buffer: 50 mM Imidazole-HCl, pH 7.0

  • 1,4-Dibromobutanedione (DBBD) stock solution

  • Reagents for Pyruvate Kinase Activity Assay (from Protocol 1)

Procedure:

  • Enzyme Preparation: Prepare a solution of pyruvate kinase in the Inactivation Buffer.

  • Inactivation Reaction:

    • To a series of tubes, add the pyruvate kinase solution.

    • Add varying concentrations of DBBD to each tube to initiate the inactivation reaction. Include a control tube with no DBBD.

    • Incubate the reactions at a constant temperature (e.g., 25°C).

  • Time-Course Analysis: At specific time intervals, withdraw an aliquot from each reaction tube and immediately add it to the reaction mixture of the pyruvate kinase activity assay (Protocol 1) to measure the remaining enzyme activity. The dilution into the assay mixture should be sufficient to stop the inactivation reaction.

  • Data Analysis:

    • For each DBBD concentration, plot the natural logarithm of the remaining enzyme activity versus time. The slope of this plot will give the pseudo-first-order rate constant (k_obs).

    • Plot the calculated k_obs values against the corresponding DBBD concentrations. The slope of this second plot will be the second-order rate constant (k₂) for the inactivation.

Protocol 3: Identification of DBBD-Modified Peptides by Mass Spectrometry

This protocol outlines a general workflow for identifying the specific cysteine residues in pyruvate kinase that are cross-linked by DBBD.

Materials:

  • Pyruvate Kinase, inactivated with DBBD (from Protocol 2)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Take the DBBD-inactivated pyruvate kinase sample.

    • Denature the protein by adding urea to a final concentration of 8 M.

    • Reduce any remaining disulfide bonds with DTT.

    • Alkylate free cysteine residues with iodoacetamide to prevent their re-oxidation.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the urea concentration to less than 1 M.

    • Add trypsin to the protein solution (typically at a 1:20 to 1:50 enzyme-to-substrate ratio) and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the digest and desalt the peptides using a C18 column.

    • Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire MS/MS spectra of the most abundant peptide ions.

  • Data Analysis:

    • Use specialized cross-linking identification software (e.g., xQuest, pLink) to search the acquired MS/MS data against the pyruvate kinase sequence database.

    • The software will identify spectra corresponding to two peptides covalently linked by the DBBD molecule, confirming the cross-link between Cys151 and Cys164.

Visualizations

Inactivation_Workflow cluster_prep Preparation cluster_reaction Inactivation Reaction cluster_analysis Analysis Enzyme Pyruvate Kinase Solution Mix Mix Enzyme and DBBD Enzyme->Mix DBBD DBBD Solution DBBD->Mix Incubate Incubate at 25°C Mix->Incubate ActivityAssay Measure Residual Activity (Pyruvate Kinase Assay) Incubate->ActivityAssay MassSpec Identify Cross-linked Peptides (LC-MS/MS) Incubate->MassSpec Take Aliquot for MS Kinetics Determine Inactivation Kinetics (k_obs and k₂) ActivityAssay->Kinetics DataAnalysis Confirm Cys151-Cys164 Cross-link MassSpec->DataAnalysis

Caption: Workflow for the inactivation and analysis of pyruvate kinase by DBBD.

Inactivation_Mechanism PK_Active Active Pyruvate Kinase (Cys151 and Cys164 accessible) PK_Inactive Inactive Pyruvate Kinase (Cys151-DBBD-Cys164 Cross-link) PK_Active->PK_Inactive Covalent Modification (Second-Order Kinetics) DBBD 1,4-Dibromobutanedione (Bifunctional Reagent) DBBD->PK_Inactive

References

Application Notes and Protocols for Studying Protein-Protein Interactions Using 1,4-Dibromo-2,3-butanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield established and validated protocols for the specific use of 1,4-dibromo-2,3-butanedione as a cross-linking agent for the primary purpose of studying protein-protein interactions. While its bifunctional nature and reactivity with certain amino acid residues suggest its potential in this application, it is not a commonly documented reagent for this purpose. The following application notes and protocols are therefore provided as a generalized guide based on the principles of chemical cross-linking and the known properties of this compound. These protocols should be considered a starting point and will require significant optimization and validation by the end-user.

Introduction to this compound as a Potential Cross-Linking Reagent

This compound is a homobifunctional reagent containing two reactive α-haloketone groups. This structure allows for the covalent linkage of nucleophilic amino acid side chains, thereby "capturing" protein-protein interactions that are transient or weak. The diketone functionality may also confer specific reactivity, potentially towards arginine residues, as has been suggested for similar α-dicarbonyl compounds. The relatively short and rigid spacer arm of this compound would make it suitable for probing very close-range interactions.

Potential Advantages:

  • Short spacer arm for high-resolution distance constraints.

  • Potential for specific reactivity with certain nucleophilic residues.

Limitations:

  • Lack of established protocols and literature for protein-protein interaction studies.

  • Reactivity with a range of nucleophiles might lead to complex cross-linking patterns.

  • Potential for inducing protein aggregation if not used under optimal conditions.

Proposed Mechanism of Action

The electrophilic carbon atoms adjacent to the bromine atoms are susceptible to nucleophilic attack by amino acid side chains such as the thiol group of cysteine, the imidazole group of histidine, or the ε-amino group of lysine. The reaction is likely to proceed via a nucleophilic substitution mechanism.

Experimental_Workflow Start Purified Protein Complex Crosslinking Cross-linking with This compound Start->Crosslinking Quenching Quench Reaction Crosslinking->Quenching SDS_PAGE SDS-PAGE Analysis Quenching->SDS_PAGE Digestion In-gel or In-solution Trypsin Digestion SDS_PAGE->Digestion Enrichment Enrichment of Cross-linked Peptides (Optional) Digestion->Enrichment LC_MS LC-MS/MS Analysis Digestion->LC_MS Enrichment->LC_MS Data_Analysis Data Analysis (Identification of Cross-linked Peptides) LC_MS->Data_Analysis Interaction_Map Protein-Protein Interaction Map Data_Analysis->Interaction_Map Data_Analysis_Pipeline RAW_Files Raw MS Data Files Peak_Picking Peak Picking and MS/MS Spectra Extraction RAW_Files->Peak_Picking Database_Search Database Search (e.g., with specialized cross-linking software) Peak_Picking->Database_Search FDR_Calculation False Discovery Rate (FDR) Calculation Database_Search->FDR_Calculation Validation Validation of Cross-linked Peptides FDR_Calculation->Validation Visualization Visualization of Interaction Network Validation->Visualization

Application Notes and Protocols: 1,4-Dibromo-2,3-butanedione as a Bifunctional Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2,3-butanedione is a highly reactive α-dicarbonyl compound that serves as a versatile bifunctional building block in organic synthesis. Its two electrophilic carbonyl carbons and the two bromine-bearing carbons make it an ideal substrate for a variety of cyclization and cross-linking reactions. This document provides detailed application notes and experimental protocols for its use in the synthesis of heterocyclic compounds, as a protein cross-linking agent, and in the construction of pharmacologically relevant molecules.

Physicochemical Properties and Safety Information

PropertyValueReference
Molecular FormulaC₄H₄Br₂O₂[1]
Molecular Weight243.88 g/mol [1]
AppearanceLight yellow powder[1]
Melting Point117-119 °C[1]
SolubilityInsoluble in water[1]

Safety Precautions: this compound is a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

Application 1: Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various five-membered heterocyclic rings, including furans, pyrroles, and thiazoles, primarily through the Paal-Knorr and Hantzsch syntheses.

Synthesis of 2,3-Disubstituted Furans via Paal-Knorr Synthesis

The Paal-Knorr furan synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[2] While a direct, high-yielding protocol starting from this compound to simple furans is not extensively documented, the analogous reaction with similar 1,4-dicarbonyl precursors is well-established. The bromine atoms in this compound offer handles for further functionalization of the resulting furan ring.

Reaction Scheme:

G reactant1 This compound product1 2,3-Bis(bromomethyl)furan reactant1->product1  H+ catalyst (e.g., H2SO4)

Caption: Paal-Knorr furan synthesis.

Experimental Protocol: General Procedure for Paal-Knorr Furan Synthesis

This protocol is adapted from general procedures for Paal-Knorr furan synthesis.[3]

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and a suitable solvent (e.g., glacial acetic acid or toluene).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 5-10 mol%).

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ReactantCatalystSolventTemperature (°C)Time (h)ProductYield (%)
1,4-dicarbonyl precursorH₂SO₄ (cat.)EthanolReflux1-3Substituted furanNot specified
Synthesis of 2,3-Disubstituted Pyrroles via Paal-Knorr Synthesis

The Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4][5]

Reaction Scheme:

G reactant1 This compound product1 1-Substituted-2,3-bis(bromomethyl)pyrrole reactant1->product1 reactant2 Primary Amine (R-NH2) reactant2->product1

Caption: Paal-Knorr pyrrole synthesis.

Experimental Protocol: General Procedure for Paal-Knorr Pyrrole Synthesis

This protocol is a general representation of the Paal-Knorr pyrrole synthesis.[6][7]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetic acid).

  • Amine Addition: Add the primary amine (1.0-1.2 eq) or an ammonia source (e.g., ammonium acetate).

  • Reaction: The reaction can be performed at room temperature or with heating (reflux), depending on the reactivity of the amine. Monitor the reaction by TLC.

  • Work-up: After completion, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Reactant 1Reactant 2SolventTemperature (°C)Time (h)ProductYield (%)
2,5-HexanedioneAnilineMethanolReflux0.252,5-Dimethyl-1-phenylpyrroleNot specified
1,4-DiketonePrimary AmineAcetic Acid80 (Microwave)0.1-0.25Substituted PyrroleGenerally good
Synthesis of 4,4'-Bis(2-aminothiazole) Derivatives

This compound serves as a key building block in the Hantzsch thiazole synthesis to produce bis-thiazole compounds, which are of interest in medicinal chemistry.

Reaction Scheme:

G reactant1 This compound product1 4,4'-Bis(2-aminothiazole) reactant1->product1 reactant2 2 eq. Thiourea reactant2->product1 G A Protein A D Cross-linked Protein Complex A->D B Protein B B->D C This compound C->D Reaction E Analysis (e.g., SDS-PAGE, Mass Spectrometry) D->E G A This compound B Heterocyclic Scaffolds (e.g., bis-thiazoles) A->B Synthesis C Lead Compound Identification B->C Screening D Lead Optimization C->D E Preclinical & Clinical Development D->E

References

Application Notes and Protocols for Reactions with 1,4-Dibromo-2,3-butanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 1,4-dibromo-2,3-butanedione, a versatile bifunctional reagent, in various biochemical and synthetic applications. The protocols are intended to be a guide for researchers and may require optimization for specific experimental contexts.

Application 1: Probing Protein Structure through Chemical Cross-Linking

This compound is an effective cross-linking agent for studying protein-protein interactions and elucidating the spatial arrangement of amino acid residues in proteins. Its two reactive bromine atoms can form covalent bonds with nucleophilic side chains of amino acids, such as the sulfhydryl group of cysteine, the imidazole group of histidine, and the amino group of lysine.

Experimental Protocol: Cross-Linking of Rabbit Muscle Pyruvate Kinase

This protocol describes the use of this compound to inactivate and cross-link rabbit muscle pyruvate kinase, a key enzyme in glycolysis. The inactivation of the enzyme is a result of the covalent modification of its active site residues.[1]

Materials:

  • Rabbit muscle pyruvate kinase

  • This compound (DBBD)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Spectrophotometer

  • SDS-PAGE apparatus and reagents

Procedure:

  • Enzyme Preparation: Prepare a solution of rabbit muscle pyruvate kinase in 50 mM potassium phosphate buffer (pH 7.5). The final concentration of the enzyme should be in the micromolar range, to be determined empirically.

  • Reagent Preparation: Prepare a stock solution of this compound in a suitable organic solvent, such as dimethylformamide (DMF) or ethanol. The concentration of the stock solution should be high enough to allow for the addition of a small volume to the reaction mixture.

  • Reaction Initiation: To initiate the reaction, add a small aliquot of the this compound stock solution to the enzyme solution. The final concentration of the reagent should be in a molar excess over the enzyme concentration. A starting point could be a 10- to 100-fold molar excess.

  • Incubation: Incubate the reaction mixture at room temperature (approximately 25°C).

  • Monitoring Enzyme Activity: At various time points, take aliquots of the reaction mixture and measure the pyruvate kinase activity using a standard spectrophotometric assay.

  • Quenching the Reaction: The reaction can be quenched by the addition of a small molecule containing a thiol group, such as dithiothreitol (DTT) or β-mercaptoethanol, which will react with the excess this compound.

  • Analysis of Cross-Linking: Analyze the reaction products by SDS-PAGE to visualize the formation of cross-linked enzyme species, which will appear as higher molecular weight bands.

Quantitative Data:

The reaction of this compound with pyruvate kinase leads to a time-dependent inactivation of the enzyme. The rate of inactivation is linearly dependent on the concentration of the reagent.

ParameterValueReference
Second-order rate constant for pyruvate kinase inactivation444 min⁻¹ M⁻¹[1]

Experimental Workflow Diagram:

G Workflow for Protein Cross-Linking with this compound cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_enzyme Prepare Pyruvate Kinase Solution initiate Initiate Reaction by Mixing prep_enzyme->initiate prep_reagent Prepare this compound Stock prep_reagent->initiate incubate Incubate at Room Temperature initiate->incubate monitor Monitor Enzyme Activity incubate->monitor quench Quench Reaction monitor->quench sds_page Analyze by SDS-PAGE quench->sds_page

Caption: Workflow for protein cross-linking using this compound.

Application 2: Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic compounds due to its 1,4-dicarbonyl structure. It can undergo condensation reactions with primary amines and other nucleophiles to form substituted pyrroles, furans, and thiophenes through mechanisms like the Paal-Knorr synthesis.

Experimental Protocol: Synthesis of a Chiral Pyridylthiazole Ligand

This protocol outlines the synthesis of a chiral pyridylthiazole ligand from a pinene-based pyridylthioamide and this compound.[1]

Materials:

  • Pinene-based pyridylthioamide

  • This compound

  • Methanol

  • Reflux apparatus

  • Standard work-up and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the pinene-based pyridylthioamide in methanol.

  • Addition of Reagent: Add an equimolar amount of this compound to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain it for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel.

Experimental Protocol: Catalyst-Free Multicomponent Cyclopolymerization to form Polyiminofurans

This protocol describes a catalyst-free, one-pot reaction for the synthesis of functional polyiminofurans from diisocyanides, activated alkynes, and this compound.[2][3]

Materials:

  • A diisocyanide monomer

  • An activated alkyne (e.g., a propiolate)

  • This compound

  • A suitable solvent (e.g., N,N-dimethylformamide, DMF)

Procedure:

  • Monomer Solution: In a reaction vessel, dissolve the diisocyanide monomer and the activated alkyne in the solvent.

  • Initiation: Add this compound to the monomer solution. The reaction is typically carried out at room temperature.

  • Polymerization: Allow the reaction to proceed for a set amount of time (e.g., 24 hours). The progress of the polymerization can be monitored by techniques such as gel permeation chromatography (GPC) to determine the molecular weight of the polymer.

  • Isolation: Precipitate the polymer by adding the reaction mixture to a non-solvent, such as methanol.

  • Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Quantitative Data:

The catalyst-free multicomponent cyclopolymerization offers high yields and produces polymers with significant molecular weights.

ParameterValueReference
Polymer YieldUp to 89.5%[2][3]
Polymer Molecular Weight (Mw)Up to 19,600 g/mol [2][3]

Logical Relationship Diagram:

G Synthesis of Heterocycles from this compound cluster_small_mol Small Molecule Synthesis cluster_polymer Polymer Synthesis dbbd This compound ligand Chiral Pyridylthiazole Ligand polyiminofuran Polyiminofuran thioamide Pinene-based Pyridylthioamide thioamide->ligand + DBBD, Reflux in MeOH diisocyanide Diisocyanide diisocyanide->polyiminofuran + DBBD, Catalyst-free alkyne Activated Alkyne alkyne->polyiminofuran + DBBD, Catalyst-free

Caption: Synthetic routes to heterocyclic compounds using this compound.

References

Application Notes and Protocols: 1,4-Dibromo-2,3-butanedione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2,3-butanedione is a versatile bifunctional reagent that has found significant applications in medicinal chemistry. Its utility stems from the presence of two reactive α-haloketone moieties, which can covalently modify nucleophilic residues in biomolecules, particularly the thiol groups of cysteine residues. This reactivity profile makes it a valuable tool for enzyme inactivation, protein cross-linking, and the synthesis of novel bioactive compounds. These application notes provide an overview of its uses, detailed experimental protocols, and relevant quantitative data to facilitate its integration into research and drug development workflows.

Applications in Medicinal Chemistry

Covalent Enzyme Inhibition and Active Site Mapping

This compound serves as an effective covalent inhibitor for enzymes that possess reactive cysteine residues within or near their active sites. By forming a stable covalent bond, it can irreversibly inactivate the enzyme, allowing for the study of enzyme function and the identification of critical amino acid residues.

A notable example is the inactivation of rabbit muscle pyruvate kinase. The reagent cross-links two cysteine residues, Cys151 and Cys164, leading to enzyme inactivation.[1] This specific cross-linking provides valuable information about the spatial arrangement of these residues in the enzyme's three-dimensional structure. The reaction is linearly dependent on the reagent concentration, indicating a direct covalent modification mechanism.[1]

Synthesis of Chiral Ligands

In the field of asymmetric catalysis, which is crucial for the synthesis of enantiomerically pure drugs, this compound is utilized as a building block for creating novel chiral ligands. For instance, it can be reacted with a pinene-based pyridylthioamide in refluxing methanol to yield a chiral pyridylthiazole ligand. Such ligands can then be used to form metal complexes that catalyze stereoselective reactions.

Development of Functional Polymers for Biomedical Applications

This compound is a key monomer in catalyst-free multicomponent cyclopolymerizations. This approach allows for the one-pot synthesis of functional polyiminofurans containing bromomethyl groups under mild conditions.[2][3] These polymers exhibit good solubility and thermal stability and can be post-functionalized, opening avenues for their use as biomedical carrier materials or in the development of other advanced materials for the pharmaceutical industry.[2][3]

Quantitative Data

ApplicationTarget/ProductQuantitative DataReference
Enzyme Inactivation Rabbit Muscle Pyruvate KinaseSecond-order rate constant of inactivation: 444 min⁻¹ M⁻¹[1]
1.8 mol of tritium incorporated per mole of subunit after reaction with 120 µM DBBD for 50 min at pH 7.0.[1][1]
Polymer Synthesis Functional PolyiminofuransMolecular weights (Mw) up to 19,600 g/mol [3]
Yields up to 89.5%[3]

Experimental Protocols

Protocol 1: Inactivation of Rabbit Muscle Pyruvate Kinase

Objective: To achieve covalent inactivation of rabbit muscle pyruvate kinase using this compound and to determine the rate of inactivation.

Materials:

  • Rabbit muscle pyruvate kinase

  • This compound (DBBD)

  • Buffer: 50 mM Tris-HCl, pH 7.0

  • Substrates for protection assay (optional): Phosphoenolpyruvate (PEP), KCl, ADP, ATP, MgCl₂

  • Assay components for measuring pyruvate kinase activity (e.g., lactate dehydrogenase, NADH, ADP, PEP)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Enzyme Preparation: Prepare a stock solution of rabbit muscle pyruvate kinase in 50 mM Tris-HCl buffer, pH 7.0. The final concentration in the reaction mixture should be in the low micromolar range.

  • Inactivator Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute it in the reaction buffer to the desired final concentration (e.g., 120 µM).[1]

  • Inactivation Reaction:

    • In a microcentrifuge tube, combine the pyruvate kinase solution with the this compound solution in the reaction buffer.

    • Incubate the reaction mixture at a controlled temperature (e.g., 25 °C).

    • At various time points (e.g., 0, 5, 10, 20, 30, 50 minutes), withdraw aliquots of the reaction mixture.

  • Measurement of Enzyme Activity:

    • Immediately add the withdrawn aliquot to an assay mixture for pyruvate kinase activity. A common coupled assay involves lactate dehydrogenase, where the oxidation of NADH to NAD⁺ is monitored by the decrease in absorbance at 340 nm.

    • The assay mixture should contain saturating concentrations of substrates (PEP and ADP) and the coupling enzyme (lactate dehydrogenase) in an appropriate buffer.

  • Data Analysis:

    • Plot the natural logarithm of the remaining enzyme activity versus time.

    • The pseudo-first-order rate constant (k_obs) can be determined from the slope of this plot.

    • To determine the second-order rate constant, repeat the experiment with different concentrations of this compound and plot k_obs versus the inactivator concentration. The slope of this second plot will give the second-order rate constant.

  • (Optional) Protection Assay: To confirm that the inactivation occurs at the active site, perform the inactivation reaction in the presence of substrates like phosphoenolpyruvate (with KCl) or ADP/ATP with a divalent metal cation.[1] A reduced rate of inactivation in the presence of substrates suggests active site-directed modification.

Protocol 2: Catalyst-Free Synthesis of Functional Polyiminofurans

Objective: To synthesize functional polyiminofurans via a catalyst-free multicomponent cyclopolymerization reaction.

Materials:

  • A diisocyanide monomer (e.g., 1,4-diisocyanobutane)

  • An activated alkyne (e.g., dimethyl acetylenedicarboxylate)

  • This compound

  • Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)

Procedure:

  • Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diisocyanide monomer and the activated alkyne in the anhydrous solvent.

  • Initiation: Add this compound to the solution. The molar ratio of the three components should be optimized to achieve the desired polymer characteristics.

  • Polymerization: Stir the reaction mixture at room temperature or a slightly elevated temperature for a specified period (e.g., 24 hours). Monitor the progress of the polymerization by techniques such as thin-layer chromatography (TLC) or by observing the increase in viscosity of the solution.

  • Polymer Isolation:

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with the non-solvent to remove any unreacted monomers and low molecular weight oligomers.

  • Drying and Characterization:

    • Dry the polymer under vacuum to a constant weight.

    • Characterize the synthesized polymer using techniques such as Nuclear Magnetic Resonance (NMR) for structural elucidation, Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity, and Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups.[3]

Visualizations

enzyme_inactivation_workflow cluster_prep Preparation cluster_reaction Inactivation cluster_analysis Analysis prep_enzyme Prepare Pyruvate Kinase Solution mix Mix Enzyme and DBBD prep_enzyme->mix prep_dbbd Prepare this compound (DBBD) Solution prep_dbbd->mix incubate Incubate at Controlled Temperature mix->incubate aliquots Withdraw Aliquots at Time Intervals incubate->aliquots measure_activity Measure Enzyme Activity aliquots->measure_activity plot_data Plot ln(Activity) vs. Time measure_activity->plot_data calc_rate Calculate Rate Constant plot_data->calc_rate

Caption: Experimental workflow for enzyme inactivation.

cysteine_crosslinking_mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product cys1 Cysteine 1 (Cys151) -SH step1 Nucleophilic attack by Cys1-S⁻ on a carbonyl carbon of DBBD cys1->step1 cys2 Cysteine 2 (Cys164) -SH step2 Intramolecular nucleophilic attack by Cys2-S⁻ on the second carbonyl carbon cys2->step2 dbbd This compound Br-CH2-CO-CO-CH2-Br dbbd->step1 intermediate Thioether Intermediate Formation (Release of Br⁻) step1->intermediate intermediate->step2 crosslink Cross-linked Cysteine Residues (Enzyme Inactivation) step2->crosslink

Caption: Mechanism of cysteine cross-linking by DBBD.

polymer_synthesis_workflow cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_isolation Isolation and Purification cluster_characterization Characterization dissolve Dissolve Diisocyanide and Activated Alkyne in Anhydrous Solvent add_dbbd Add this compound dissolve->add_dbbd stir Stir under Inert Atmosphere add_dbbd->stir precipitate Precipitate Polymer in Non-solvent stir->precipitate filter_wash Filter and Wash Polymer precipitate->filter_wash dry Dry under Vacuum filter_wash->dry analyze Analyze by NMR, GPC, FTIR dry->analyze

References

Application Notes and Protocols for the Synthesis of Nitrogen-Containing Heterocycles using 1,4-Dibromo-2,3-butanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various nitrogen-containing heterocycles utilizing the versatile reagent, 1,4-dibromo-2,3-butanedione. This α-dicarbonyl compound serves as a valuable building block for the construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Introduction

This compound is a reactive organic compound characterized by two electrophilic carbonyl carbons and two bromine atoms alpha to the carbonyls, making it an excellent precursor for the synthesis of a variety of heterocyclic systems. Its reaction with different nitrogen-containing nucleophiles allows for the construction of heterocycles such as quinoxalines, and potentially imidazoles and pyrroles, through cyclocondensation reactions. These notes offer specific and generalized protocols for leveraging this reagent in heterocyclic synthesis.

Data Summary of Synthetic Applications

The following table summarizes the key aspects of the synthetic protocols detailed in this document, providing a comparative overview of the reaction conditions and expected outcomes.

Heterocycle ClassNitrogen SourceSolventTemperature (°C)Reaction TimeYield (%)Notes
Quinoxalineo-PhenylenediamineAcetic AcidReflux7 hHighSpecific protocol for 2,3-Bis(bromomethyl)quinoxaline.[1][2]
Imidazole (Proposed)Primary Amine, Aldehyde, AmmoniaNot SpecifiedElevatedNot SpecifiedModerate to HighGeneralized protocol based on reactions of α-haloketones.[3][4]
Pyrrole (Proposed)Primary AmineWaterMildNot SpecifiedGood to ExcellentGeneralized protocol based on the Paal-Knorr synthesis from 1,4-dicarbonyls.[5][6]

Experimental Protocols

Synthesis of 2,3-Bis(bromomethyl)quinoxaline

This protocol details the direct synthesis of a substituted quinoxaline via the condensation of this compound with o-phenylenediamine.[1]

Reaction Scheme:

G reactant1 This compound plus + reactant2 o-Phenylenediamine product 2,3-Bis(bromomethyl)quinoxaline reactant2->product Acetic Acid, Reflux, 7h

Caption: Synthesis of 2,3-Bis(bromomethyl)quinoxaline.

Materials:

  • This compound

  • o-Phenylenediamine

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus (Büchner funnel)

  • Column chromatography setup (if necessary)

Procedure:

  • To a solution of this compound (0.01 mol) in glacial acetic acid (50 mL), add o-phenylenediamine (0.015 mol).[2]

  • Heat the reaction mixture to reflux with constant stirring for 7 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the precipitate by filtration.

  • If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.

  • Filter the solid product, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography using an appropriate eluent system (e.g., chloroform:methanol).[2]

Generalized Protocol for the Synthesis of Substituted Imidazoles (Proposed)

This proposed protocol is based on the well-established multicomponent synthesis of imidazoles from α-haloketones, aldehydes, primary amines, and a source of ammonia.[3][4] Researchers should optimize conditions for this compound.

Workflow for Proposed Imidazole Synthesis:

G start Start reagents Combine this compound, Aldehyde, Primary Amine, and Ammonium Acetate start->reagents heat Heat Reaction Mixture (e.g., 130°C for 2h) reagents->heat workup Aqueous Workup and Extraction heat->workup purify Purify by Recrystallization or Chromatography workup->purify end End purify->end

Caption: Generalized workflow for imidazole synthesis.

Materials:

  • This compound

  • An appropriate aldehyde

  • A primary amine

  • Ammonium acetate

  • Solvent (e.g., solvent-free or a high-boiling solvent like DMF)

  • Reaction vessel suitable for heating

Procedure:

  • In a reaction vessel, combine this compound (1 equivalent), an aldehyde (1 equivalent), a primary amine (1 equivalent), and ammonium acetate (as the ammonia source).

  • Heat the mixture, for instance, at 130°C for approximately 2 hours, similar to protocols for other 2-bromoacetophenones.[3]

  • Monitor the reaction by TLC.

  • After cooling, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting imidazole derivative by recrystallization or column chromatography.

Generalized Protocol for the Synthesis of N-Substituted Pyrroles (Proposed)

This proposed protocol is based on the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[5][6]

Logical Relationship in Paal-Knorr Pyrrole Synthesis:

G A 1,4-Dicarbonyl Compound (this compound) C Intermediate Formation (e.g., Hemiaminal) A->C B Primary Amine B->C D Cyclization and Dehydration C->D E N-Substituted Pyrrole D->E

Caption: Logical steps in the Paal-Knorr synthesis.

Materials:

  • This compound

  • A primary amine

  • Water or an appropriate organic solvent (e.g., ethanol)

  • Optional: A catalytic amount of an acid (e.g., iron(III) chloride)[5]

  • Reaction vessel

Procedure:

  • Dissolve this compound (1 equivalent) in water or a suitable solvent.

  • Add the primary amine (1 equivalent) to the solution.

  • If desired, add a catalytic amount of an acid like iron(III) chloride to facilitate the reaction.[5]

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous salt.

  • Remove the solvent under reduced pressure to obtain the crude pyrrole derivative.

  • Purify by column chromatography or distillation as needed.

References

Application Notes and Protocols for Labeling of Biomolecules with 1,4-Dibromo-2,3-butanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2,3-butanedione is a bifunctional chemical reagent that serves as a valuable tool for the covalent modification and cross-linking of biomolecules. Its structure, featuring two reactive α-haloketone moieties and a central α-diketone, allows for the targeting of specific amino acid residues in proteins, making it particularly useful for studying protein structure, function, and interactions. This document provides detailed application notes and experimental protocols for the use of this compound in biomolecule labeling.

Principle of Action

This compound is an electrophilic reagent that primarily targets nucleophilic side chains of amino acids. The bromine atoms are good leaving groups, facilitating nucleophilic substitution reactions, while the vicinal dicarbonyl group can react with the guanidinium group of arginine residues. The primary targets for covalent modification are the sulfhydryl group of cysteine and the guanidinium group of arginine. The bifunctional nature of the reagent allows for the cross-linking of amino acid residues within a single polypeptide chain (intramolecular) or between different protein subunits (intermolecular), providing insights into their spatial proximity.

Applications in Research and Drug Development

The unique reactivity of this compound makes it a versatile tool in various research and development areas:

  • Active Site Mapping: By reacting with residues crucial for catalytic activity, this reagent can be used to identify and characterize the active site of enzymes. Inactivation studies, such as the one performed on pyruvate kinase, can reveal the presence of reactive cysteine or arginine residues within the active site.

  • Probing Protein Structure and Conformation: The ability to form cross-links between spatially proximal amino acids allows for the investigation of protein folding and tertiary and quaternary structures.

  • Protein-Protein Interaction Studies: Intermolecular cross-linking can be employed to "capture" transient protein-protein interactions, enabling the identification of interaction partners.

  • Drug Discovery and Development:

    • Target Validation: Modification of a specific protein with this compound leading to a functional change can help validate it as a drug target.

    • Inhibitor Screening: Inactivation of an enzyme by this reagent can be used as a basis for competitive binding assays to screen for potential inhibitors that protect the enzyme from modification.

    • Covalent Inhibitor Design: The reactivity of the α-haloketone and α-diketone functionalities can inspire the design of targeted covalent inhibitors that form irreversible bonds with their protein targets, a strategy of growing interest in drug development.[1]

Quantitative Data

The following table summarizes the available quantitative data for the reaction of this compound with a model protein system.

ParameterValueBiomoleculeReference
Second-Order Rate Constant of Inactivation444 M⁻¹min⁻¹Rabbit Muscle Pyruvate Kinase--INVALID-LINK--

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with this compound

This protocol provides a general framework for the modification of proteins. Optimal conditions, particularly pH and reagent stoichiometry, should be determined empirically for each specific biomolecule.

Materials:

  • This compound (MW: 243.88 g/mol )

  • Protein of interest

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5; or 50 mM Borate buffer, pH 8.0 for enhanced arginine modification)[2]

  • Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M β-mercaptoethanol)

  • Desalting column or dialysis tubing for purification

  • Anhydrous DMSO or DMF for stock solution preparation

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the chosen Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If targeting cysteine residues that may be in disulfide bonds, pre-reduce the protein with a suitable reducing agent (e.g., DTT or TCEP) and subsequently remove the reducing agent using a desalting column.

  • Reagent Preparation:

    • Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or DMF. This should be prepared fresh before each experiment.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired final molar excess (e.g., 10- to 100-fold molar excess over the protein).

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation. The optimal reaction time should be determined by analyzing aliquots at different time points.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Reagent to a final concentration sufficient to react with the excess this compound (e.g., 50-100 mM).

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove unreacted reagent and quenching byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).

  • Analysis and Storage:

    • Analyze the labeled protein by SDS-PAGE to observe any cross-linking (appearance of higher molecular weight bands).

    • Confirm modification using mass spectrometry to identify the modified residues.

    • Store the labeled protein at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Inactivation of Pyruvate Kinase as a Model System

This protocol is based on the published study by Vollmer et al. (1992) and can be used as a positive control or to study the kinetics of enzyme inactivation.

Materials:

  • Rabbit Muscle Pyruvate Kinase

  • This compound

  • Assay Buffer (e.g., 50 mM triethanolamine-HCl, pH 7.5, containing 100 mM KCl and 10 mM MgCl₂)

  • Substrates for activity assay (e.g., ADP, phosphoenolpyruvate)

  • Coupling enzymes for spectrophotometric assay (e.g., lactate dehydrogenase)

  • NADH

Procedure:

  • Enzyme Preparation:

    • Prepare a solution of pyruvate kinase in the Assay Buffer.

  • Inactivation Reaction:

    • Initiate the reaction by adding a known concentration of this compound to the enzyme solution.

    • Incubate at a constant temperature (e.g., 25°C).

  • Activity Measurement:

    • At various time intervals, withdraw aliquots of the reaction mixture and add them to a cuvette containing the assay mixture (substrates, coupling enzymes, and NADH).

    • Immediately measure the rate of NADH oxidation at 340 nm to determine the remaining enzyme activity.

  • Data Analysis:

    • Plot the natural logarithm of the remaining activity versus time. A linear plot indicates pseudo-first-order inactivation kinetics.

    • The pseudo-first-order rate constant (k_obs) can be determined from the slope of this plot.

    • By performing the experiment at different concentrations of this compound, the second-order rate constant can be calculated by plotting k_obs versus the reagent concentration.

Visualizations

Reaction_Mechanism cluster_cys Reaction with Cysteine cluster_arg Reaction with Arginine reagent This compound Br-CH2-C(=O)-C(=O)-CH2-Br cys Cysteine Residue Protein-SH reagent->cys arg Arginine Residue Protein-Guanidinium reagent->arg product_cys Thioether Adduct Protein-S-CH2-C(=O)-C(=O)-CH2-Br cys->product_cys Nucleophilic Attack product_arg Modified Arginine Covalent Adduct arg->product_arg Condensation

Caption: Reaction of this compound with Cysteine and Arginine.

Experimental_Workflow start Start: Purified Protein prep Protein Preparation (e.g., Reduction of Disulfides) start->prep reaction Labeling Reaction (Add this compound) prep->reaction quench Quenching (Add excess Tris or β-ME) reaction->quench purify Purification (Desalting or Dialysis) quench->purify analysis Analysis (SDS-PAGE, Mass Spectrometry) purify->analysis end End: Labeled Protein analysis->end

Caption: General workflow for protein labeling.

Drug_Development_Application reagent This compound target Protein Target of Interest reagent->target Reacts with design Covalent Inhibitor Design (Mimic reactive moieties) reagent->design Informs modification Covalent Modification of Target target->modification Leads to validation Target Validation (Functional consequence of modification) modification->validation screening Inhibitor Screening (Competition with reagent binding) modification->screening

Caption: Application of this compound in drug development.

References

Application of Dibenzobarrelene (DBBD) in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzobarrelene (DBBD), a rigid and bulky bicyclic aromatic hydrocarbon, has emerged as a versatile building block in polymer chemistry. Its unique three-dimensional structure is being exploited to impart desirable properties to a range of polymeric materials. The primary applications of DBBD in polymer chemistry can be categorized into two main areas: as a monomer modification to create high-performance polymers with enhanced solubility and gas permeability, and as a ligand component in advanced catalytic systems for controlled polymerization. While its use in drug delivery and thermoresponsive materials is still an emerging area of research, the foundational applications demonstrate significant potential for creating novel polymers with tailored functionalities.

Application 1: High-Performance Polyamides with Enhanced Gas Permeability

The incorporation of bulky pendant groups, such as DBBD, into polymer backbones is a strategic approach to disrupt chain packing, thereby increasing free volume and enhancing properties like solubility and gas permeability. Aromatic polyamides containing DBBD pendant groups have been synthesized and shown to exhibit excellent thermal stability and solubility in common organic solvents, a significant advantage over many conventional aromatic polyamides.[1]

Quantitative Data: Thermal and Gas Permeability Properties

The introduction of the DBBD moiety has a notable impact on the thermal and gas transport properties of polyamides. The bulky nature of the DBBD group hinders efficient chain packing, leading to an increase in the fractional free volume of the polymer matrix. This, in turn, facilitates the transport of gas molecules through the polymer membrane.

Polymer IDTg (°C)Td5% (°C)CO₂ Permeability (Barrer)CO₂/N₂ SelectivityReference
DEAIA-6F2884929.6613.6[1][2]
HFAISO (comparison)2944926.5-[1]

Tg = Glass transition temperature; Td5% = Temperature at 5% weight loss. Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹

Experimental Protocol: Synthesis of Polyamides with DBBD Pendant Groups

This protocol describes the synthesis of a polyamide derived from a DBBD-containing diacid monomer and an aromatic diamine.

Materials:

  • 5-(9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximido) isophthalic acid (DEAIA)

  • 4,4'-(Hexafluoroisopropylidene)dianiline (6F-diamine)

  • Triphenyl phosphite (TPP)

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Calcium chloride (CaCl₂)

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a gas inlet/outlet, add DEAIA (1 equivalent), 6F-diamine (1 equivalent), and CaCl₂ (0.1 g per 10 mL of NMP).

  • Add NMP and pyridine to the flask and stir the mixture under a gentle stream of inert gas at room temperature until all solids are dissolved.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add triphenyl phosphite (2.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 100°C. Maintain the reaction at this temperature for 3 hours.

  • After cooling to room temperature, pour the viscous polymer solution into methanol to precipitate the polyamide.

  • Filter the fibrous polymer, wash thoroughly with methanol and hot water, and then dry in a vacuum oven at 80°C for 24 hours.

Logical Relationship Diagram: Enhancing Gas Permeability

GasPermeability DBBD Dibenzobarrelene (DBBD) Pendant Group Bulky Bulky and Rigid 3D Structure DBBD->Bulky Packing Disrupted Polymer Chain Packing Bulky->Packing FFV Increased Fractional Free Volume (FFV) Packing->FFV Solubility Improved Solubility Packing->Solubility Permeability Enhanced Gas Permeability FFV->Permeability

Caption: Logical flow from DBBD incorporation to enhanced polymer properties.

Application 2: Ligands in Catalysis for Controlled Polymerization

Dibenzobarrelene-based ligands have been successfully employed in late transition metal catalysts, particularly nickel and palladium complexes, for the controlled polymerization of olefins. The bulky DBBD backbone on the ligand enhances the thermal stability of the catalyst and improves its tolerance towards polar functional groups in monomers. This allows for the synthesis of functionalized polyolefins with controlled molecular weights and narrow polydispersity.[3]

Quantitative Data: Ethylene Copolymerization with a DBBD-based Nickel Catalyst

The performance of a dibenzobarrelene-based α-diimine nickel catalyst (Ni-DBB) in the copolymerization of ethylene with a biosourced polar comonomer, 10-undecen-1-ol (U-OH), is summarized below.

EntryTemperature (°C)U-OH (mmol)Activity ( kg/mol Ni·h)Mₙ ( kg/mol )PDIU-OH Incorporation (mol%)
1202.012.3180.21.250.57
2402.010.1155.41.310.68
3652.08.5120.71.450.82

Mₙ = Number-average molecular weight; PDI = Polydispersity Index.

Experimental Protocol: Ethylene/10-undecen-1-ol Copolymerization

This protocol outlines a typical procedure for the copolymerization of ethylene with a polar comonomer using a DBBD-based nickel catalyst.

Materials:

  • Dibenzobarrelene-based α-diimine nickel catalyst (Ni-DBB)

  • Toluene (anhydrous)

  • Diethylaluminum chloride (Et₂AlCl) solution in toluene

  • 10-undecen-1-ol (U-OH)

  • Ethylene gas (polymerization grade)

  • Methanol (acidified)

  • Schlenk flask and line

Procedure:

  • Thoroughly dry a Schlenk flask under vacuum and heat.

  • Backfill the flask with ethylene gas to 1.2 atm and vent three times.

  • Under an ethylene atmosphere (1.2 atm), inject freshly distilled toluene, Et₂AlCl solution, and the polar comonomer (U-OH) sequentially into the flask.

  • Stir the solution for 5 minutes at the desired reaction temperature.

  • Inject a solution of the Ni-DBB catalyst in dichloromethane to initiate the polymerization.

  • Maintain a constant ethylene pressure of 1.2 atm throughout the reaction.

  • Terminate the polymerization by adding acidified methanol after releasing the ethylene pressure.

  • Collect the precipitated polymer by filtration and wash it several times with methanol.

  • Dry the final polymer product under vacuum at 40°C to a constant weight.

Experimental Workflow Diagram

PolymerizationWorkflow cluster_prep Reactor Preparation cluster_reagents Reagent Addition cluster_reaction Polymerization cluster_workup Work-up Prep Dry and Purge Schlenk Flask Add_Solvent Add Toluene Prep->Add_Solvent Add_Cocatalyst Add Et₂AlCl Add_Solvent->Add_Cocatalyst Add_Monomer Add U-OH Add_Cocatalyst->Add_Monomer Equilibrate Equilibrate at Reaction Temperature Add_Monomer->Equilibrate Initiate Inject Ni-DBB Catalyst Equilibrate->Initiate Polymerize Maintain Ethylene Pressure and Stir Initiate->Polymerize Terminate Terminate with Acidified Methanol Polymerize->Terminate Precipitate Precipitate Polymer Terminate->Precipitate Wash_Dry Wash and Dry Polymer Precipitate->Wash_Dry

Caption: Step-by-step workflow for ethylene/U-OH copolymerization.

Emerging Applications: Drug Delivery and Thermoresponsive Polymers

Currently, there is limited specific research available on the direct application of dibenzobarrelene-containing polymers in drug delivery or as thermoresponsive materials. However, the unique properties imparted by the DBBD moiety suggest potential in these areas.

  • Drug Delivery: The increased free volume and potential for functionalization of DBBD-containing polymers could be advantageous for encapsulating and controlling the release of therapeutic agents. The enhanced solubility could also be beneficial for formulating drug-polymer conjugates. Further research is needed to explore the biocompatibility and drug loading/release kinetics of such systems.

  • Thermoresponsive Polymers: The rigidity of the DBBD unit could be used to influence the lower critical solution temperature (LCST) or upper critical solution temperature (UCST) of smart polymers. By incorporating DBBD into known thermoresponsive polymer backbones, it may be possible to fine-tune the temperature at which these polymers undergo a phase transition, making them suitable for various biomedical applications.

Conclusion

The application of dibenzobarrelene in polymer chemistry is a promising field with demonstrated success in creating high-performance polyamides and enabling controlled polymerization through advanced catalysis. The rigid, bulky nature of the DBBD unit provides a powerful tool for tuning polymer properties. While its potential in drug delivery and as a component of "smart" materials is yet to be fully realized, the foundational research lays the groundwork for future innovations in these and other areas of polymer science. Further investigation into the mechanical properties and biocompatibility of DBBD-containing polymers will be crucial for expanding their application landscape.

References

Application Notes and Protocols: 1,4-Dibromo-2,3-butanedione in the Synthesis of Chiral Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of chiral ligands derived from 1,4-dibromo-2,3-butanedione. This versatile building block offers a straightforward entry into chiral ligands with potential applications in asymmetric catalysis, a critical tool in modern drug development and fine chemical synthesis. The protocols outlined below are based on established chemical principles and literature precedents.

Introduction

This compound is a reactive α-dicarbonyl compound that can readily undergo condensation reactions with primary amines to form a variety of heterocyclic structures. When reacted with chiral diamines or other chiral amine derivatives, it provides a facile route to enantiomerically pure ligands. These ligands can subsequently be used to form metal complexes that catalyze stereoselective transformations. The primary ligand types accessible through this chemistry are chiral pyrazines and thiazoles.

Synthesis of Chiral Pyridylthiazole Ligands

The reaction of a chiral thioamide with this compound provides a direct route to chiral pyridylthiazole ligands. These ligands are of interest for their ability to form helical metal complexes, which can create a unique chiral environment for asymmetric catalysis.

Experimental Protocol: Synthesis of a Pinene-Based Pyridylthiazole Ligand

This protocol is adapted from the work of Tsang, C.-S. et al., as reported in Chemical Communications, 1999, 1999-2001.

Materials:

  • Pinene-based pyridylthioamide

  • This compound

  • Methanol (refluxing)

Procedure:

  • Dissolve the pinene-based pyridylthioamide in refluxing methanol.

  • Add a solution of this compound in methanol dropwise to the refluxing solution of the thioamide.

  • Continue to reflux the reaction mixture for the time specified in the original literature or until TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the chiral pyridylthiazole ligand.

Quantitative Data Summary:

ProductStarting MaterialReagentSolventYieldSpectroscopic Data
Chiral Pyridylthiazole LigandPinene-based pyridylthioamideThis compoundMethanolNot specified in abstractCharacterized by formation of a dicopper(I) helicate

Detailed yield and spectroscopic data would be found in the full experimental section of the cited paper.

G start Start dissolve Dissolve Pinene-based pyridylthioamide in refluxing Methanol start->dissolve add Add this compound solution in Methanol dissolve->add reflux Reflux Reaction Mixture add->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate under Reduced Pressure cool->concentrate purify Purify by Column Chromatography concentrate->purify product Chiral Pyridylthiazole Ligand purify->product

Caption: Synthesis of a chiral dihydropyrazine ligand.

Applications in Asymmetric Catalysis

Chiral ligands derived from this compound can be employed in various asymmetric catalytic transformations. The specific application will depend on the nature of the ligand and the metal center it coordinates.

Potential Application: Copper-Catalyzed Asymmetric Reactions

The chiral pyridylthiazole ligand, upon complexation with a copper(I) source, forms a chiral dicopper(I) helicate. Such helical structures can provide a well-defined chiral pocket for substrates, making them promising catalysts for enantioselective reactions. Potential applications include, but are not limited to, asymmetric cyclopropanation, aziridination, and conjugate addition reactions.

General Protocol for In Situ Catalyst Formation and Catalysis:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral pyridylthiazole ligand in a suitable dry solvent (e.g., dichloromethane or toluene).

  • Add the copper(I) precursor (e.g., [Cu(CH₃CN)₄]PF₆ or Cu(OTf)₂).

  • Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • Cool the reaction mixture to the desired temperature.

  • Add the substrate, followed by the slow addition of the reagent.

  • Monitor the reaction by TLC or GC until completion.

  • Quench the reaction and work up as appropriate for the specific transformation.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Catalytic Application Workflow

G cluster_catalyst Catalyst Formation cluster_reaction Asymmetric Reaction ligand Chiral Ligand catalyst Chiral Metal Complex ligand->catalyst metal Metal Precursor (e.g., Cu(I)) metal->catalyst product Enantioenriched Product catalyst->product catalysis substrate Prochiral Substrate substrate->product reagent Reagent reagent->product

Caption: General workflow for asymmetric catalysis.

Conclusion

This compound serves as a valuable and reactive starting material for the synthesis of novel chiral ligands. The straightforward condensation reactions allow for the creation of structurally diverse ligands that can be applied in the ever-important field of asymmetric catalysis. The protocols and workflows provided herein offer a foundation for researchers to explore the potential of these chiral ligands in the development of new stereoselective synthetic methodologies. Further investigation into the scope of these ligands and their catalytic activities is highly encouraged.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1,4-Dibromo-2,3-butanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and optimization of 1,4-Dibromo-2,3-butanedione. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and efficient experimentation.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction.- Ensure accurate stoichiometry of reactants. - Extend the reaction time and continue monitoring by an appropriate method (e.g., GC, TLC). - Verify the quality and purity of the starting materials, especially the brominating agent.
Decomposition of the product.- Maintain the recommended reaction temperature; avoid overheating. - Work up the reaction mixture promptly after completion.
Formation of Multiple Products (Low Selectivity) Over-bromination or side reactions.- Control the addition rate of the brominating agent. - Ensure the reaction temperature is maintained within the specified range. - Consider using a milder brominating agent such as N-bromosuccinimide (NBS).
Impurities in starting materials.- Use high-purity starting materials. 2,3-butanedione should be dry and free of polymers.
Product is a Dark Oil or Gummy Solid Instead of a Crystalline Solid Presence of impurities.- Purify the crude product by recrystallization from an appropriate solvent system. - Perform a column chromatography purification step if recrystallization is ineffective.
Residual solvent.- Ensure the product is thoroughly dried under vacuum.
Difficulty in Product Purification Co-eluting impurities.- For chromatography, try a different solvent system with varying polarity. - For recrystallization, screen a variety of solvents or solvent mixtures.
Product instability during purification.- Avoid excessive heating during solvent removal or recrystallization. - Use a purification method that minimizes exposure to air and light.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for the synthesis of this compound?

A1: A common and effective method involves the bromination of 2,3-butanedione using a combination of sodium bromate and hydrobromic acid in a suitable solvent like chloroform. This method has been reported to produce high yields.[1]

Q2: What are the most critical parameters to control during the synthesis?

A2: The most critical parameters are temperature, the rate of addition of the brominating agent, and the stoichiometry of the reactants. Careful control of these factors is essential to maximize yield and minimize the formation of byproducts.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to observe the consumption of the starting material (2,3-butanedione) and the formation of the product.[1]

Q4: What are the common impurities, and how can they be removed?

A4: Common impurities may include mono-brominated byproducts, unreacted starting material, and polymeric materials. Purification is typically achieved through vacuum distillation or recrystallization. For persistent impurities, column chromatography may be necessary.

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from light and incompatible materials.

Q6: Is this compound stable?

A6: this compound can be sensitive to light and heat, which may cause decomposition. It is important to handle and store it according to the recommended guidelines.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,3-Butanedione

This protocol is adapted from a patented procedure and offers a high-yield synthesis route.[1]

Materials:

  • 2,3-Butanedione (8.6 g)

  • Sodium bromate (12.08 g)

  • Chloroform (100 ml)

  • 40 wt% Hydrobromic acid solution (81 g)

Procedure:

  • In a 500-mL reaction vessel, add 2,3-butanedione, sodium bromate, and chloroform at 25°C.

  • Slowly add the 40 wt% hydrobromic acid solution dropwise over a period of 2.5 hours.

  • After the addition is complete, slowly warm the mixture to 35°C.

  • Stir the reaction mixture at 35°C for 5 hours.

  • Monitor the reaction completion by GC (approximately 7 hours total reaction time).

  • Once the reaction is complete, separate the organic phase.

  • Remove the chloroform from the organic phase by distillation.

  • Purify the crude product by vacuum distillation at 81°C/5mm to obtain this compound.

Expected Yield: Approximately 90%.[1]

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound
ParameterValue/ConditionSource
Starting Material2,3-Butanedione[1]
Brominating AgentsSodium bromate, Hydrobromic acid[1]
SolventChloroform[1]
Temperature25°C (initial), then 35°C[1]
Reaction Time~7 hours[1]
Purification MethodVacuum Distillation[1]
Reported Yield90%[1]

Visualizations

Experimental Workflow

G start Start reactants Combine 2,3-Butanedione, Sodium Bromate, and Chloroform at 25°C start->reactants add_hbr Slowly add 40 wt% HBr (2.5 hours) reactants->add_hbr heat Warm to 35°C and stir (5 hours) add_hbr->heat monitor Monitor reaction by GC heat->monitor workup Separate Organic Phase monitor->workup distill_solvent Remove Chloroform workup->distill_solvent vac_distill Vacuum Distill Product (81°C/5mm) distill_solvent->vac_distill product Obtain pure This compound vac_distill->product end End product->end

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G start Low Product Yield? check_reaction_time Reaction time sufficient? start->check_reaction_time Yes product_ok Yield is satisfactory. start->product_ok No check_temp Correct temperature maintained? check_reaction_time->check_temp Yes extend_time Extend reaction time and continue monitoring. check_reaction_time->extend_time No check_reagents Reagents pure and stoichiometry correct? check_temp->check_reagents Yes adjust_temp Adjust temperature to 35°C. check_temp->adjust_temp No verify_reagents Verify reagent purity and stoichiometry. check_reagents->verify_reagents No check_reagents->product_ok Yes

Caption: Decision tree for troubleshooting low yield in synthesis.

References

Technical Support Center: Purification of Products from 1,4-Dibromo-2,3-butanedione Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-Dibromo-2,3-butanedione and related compounds. Our aim is to help you overcome common purification challenges and ensure the high purity of your final products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of products from reactions involving this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Purified Product - Incomplete reaction. - Product loss during extraction or work-up. - Suboptimal crystallization conditions. - Decomposition of the product during purification.- Monitor the reaction by TLC or GC to ensure completion. - Ensure efficient extraction by selecting an appropriate solvent and performing multiple extractions. - Optimize crystallization by screening different solvents and controlling the cooling rate. - For thermally sensitive products, consider purification at lower temperatures (e.g., cold column chromatography) or use non-destructive methods like recrystallization over distillation.
Product Contaminated with Starting Material (2,3-Butanedione) - Incomplete bromination. - Insufficient purification.- Increase the amount of brominating agent or prolong the reaction time. - If using column chromatography, use a less polar eluent system to better separate the more polar starting material. - For purification by distillation, carefully monitor the fractions as 2,3-butanedione is more volatile.
Presence of Over-brominated Byproducts (e.g., Tri- or Tetra-brominated species) - Excess of brominating agent. - Prolonged reaction time or elevated temperature.- Use a stoichiometric amount of the brominating agent. - Control the reaction temperature and time carefully. - These byproducts are typically less polar; use column chromatography with a suitable solvent gradient to separate them.
Oily Product Instead of Expected Solid - Presence of impurities preventing crystallization. - Residual solvent.- Attempt to purify a small sample by preparative TLC or column chromatography to isolate the pure compound and induce crystallization. - Ensure all solvent is removed under high vacuum. - Try trituration with a non-polar solvent like hexane to induce crystallization.
Discolored Product (Yellow or Brown) - Presence of bromine residue. - Decomposition of the product.- Wash the crude product with a dilute solution of a reducing agent like sodium bisulfite to remove excess bromine. - Avoid exposure to high temperatures and light, which can cause decomposition.[1] Store the purified product in a cool, dark place.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities include unreacted starting materials (e.g., 2,3-butanedione), mono-brominated intermediates, and over-brominated byproducts such as 1,1,4-tribromo-2,3-butanedione or 1,1,4,4-tetrabromo-2,3-butanedione. The presence of these impurities can complicate purification and affect the yield and purity of the desired product.[2]

Q2: What is the recommended method for purifying the product of a this compound synthesis?

A2: A common and effective method for purifying this compound is vacuum distillation.[3] One documented procedure involves vacuum distillation at 81°C/5mm Hg, which yielded a product with 90% purity.[3] Recrystallization from a suitable solvent is also a viable option, especially for removing minor impurities. For related compounds, crystallization from absolute ethanol has been reported to yield high-purity products.[4]

Q3: My purified product appears to be unstable. How should I handle and store it?

A3: this compound is a reactive compound and can be sensitive to light and heat.[1] It is recommended to store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is described as a light yellow powder.[5]

Q4: I am having trouble separating my product from a byproduct with very similar polarity. What can I do?

A4: When dealing with impurities of similar polarity, consider using a high-performance liquid chromatography (HPLC) system for purification, as it offers higher resolution than standard column chromatography. Alternatively, you could try to derivatize the impurity to change its polarity, making it easier to separate. Careful selection of the chromatographic conditions, such as the stationary phase and the mobile phase composition, is crucial.

Q5: Can I use column chromatography to purify my crude product? What solvent system is recommended?

A5: Yes, column chromatography can be used for the purification of brominated ketones. For alpha-haloketones, a common stationary phase is silica gel.[6] The choice of eluent depends on the polarity of your product and impurities. A good starting point for a compound like this compound would be a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate. You can determine the optimal solvent system by running analytical thin-layer chromatography (TLC) first.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is based on a reported synthesis of this compound.[3]

  • Setup : Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Sample Loading : Transfer the crude reaction mixture to the distillation flask.

  • Vacuum Application : Gradually apply vacuum to the system, aiming for a pressure of approximately 5 mm Hg.

  • Heating : Gently heat the distillation flask using a heating mantle.

  • Fraction Collection : Collect the fraction that distills at 81°C.

  • Product Recovery : Once the distillation is complete, carefully release the vacuum and collect the purified product from the receiving flask.

Protocol 2: Purification by Recrystallization

This is a general protocol that can be adapted for the purification of solid products.

  • Solvent Selection : Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For similar brominated diols, absolute ethanol has been used successfully.[4]

  • Dissolution : Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional) : If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization : Allow the solution to cool down slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Crystal Collection : Collect the crystals by vacuum filtration.

  • Washing : Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying : Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture purification_choice Choose Purification Method start->purification_choice distillation Vacuum Distillation purification_choice->distillation Volatile Product recrystallization Recrystallization purification_choice->recrystallization Solid Product chromatography Column Chromatography purification_choice->chromatography Difficult Separation analysis Purity Analysis (GC/HPLC, NMR) distillation->analysis recrystallization->analysis chromatography->analysis pure_product Pure Product analysis->pure_product

Caption: General workflow for the purification and analysis of reaction products.

troubleshooting_logic start Purification Issue Encountered low_yield Low Yield? start->low_yield oily_product Oily Product? low_yield->oily_product No check_reaction Check Reaction Completion low_yield->check_reaction Yes discolored_product Discolored Product? oily_product->discolored_product No remove_impurities Remove Impurities via Chromatography oily_product->remove_impurities Yes wash_product Wash with Reducing Agent discolored_product->wash_product Yes optimize_workup Optimize Work-up check_reaction->optimize_workup optimize_crystallization Optimize Crystallization optimize_workup->optimize_crystallization remove_solvent Remove Residual Solvent remove_impurities->remove_solvent induce_crystallization Induce Crystallization remove_solvent->induce_crystallization prevent_decomposition Prevent Decomposition wash_product->prevent_decomposition

Caption: Decision tree for troubleshooting common purification problems.

References

Characterization of byproducts in 1,4-Dibromo-2,3-butanedione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and characterize byproducts encountered during the synthesis of 1,4-Dibromo-2,3-butanedione.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound from 2,3-butanedione?

A1: While the primary reaction aims for the dibromination of 2,3-butanedione at the 1 and 4 positions, several byproducts can form. The most common impurities include:

  • Monobrominated species: 1-Bromo-2,3-butanedione is a common byproduct resulting from incomplete bromination.

  • Over-brominated species: Tribromo- and even tetrabromo-butanedione can be formed if the reaction is not carefully controlled.

  • Unreacted starting material: Residual 2,3-butanedione may be present if the reaction does not go to completion.

  • Solvent-related byproducts: If using a protic solvent like methanol or ethanol, you may form α-alkoxy ketones.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can be attributed to several factors:

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material.

  • Side Reactions: The formation of multiple byproducts consumes the starting material and reduces the yield of the desired product.

  • Product Degradation: this compound can be sensitive to prolonged exposure to high temperatures or certain reagents, leading to degradation.

  • Purification Losses: The desired product may be lost during workup and purification steps, especially if the physical properties of the product and byproducts are similar.

Q3: The final product is discolored. What could be the reason?

A3: Discoloration, often a yellow or brownish tint, can be caused by trace impurities. These may include polymeric materials formed from side reactions or residual bromine. It is also important to note that this compound itself is often described as a light yellow powder.[1] However, significant deviation from a pale yellow color suggests the presence of impurities.

Troubleshooting Guides

Problem 1: Presence of Monobrominated Byproduct

Symptoms:

  • GC-MS analysis shows a peak with a mass corresponding to C₄H₅BrO₂.

  • ¹H NMR spectrum shows additional peaks besides the characteristic singlet for the CH₂Br protons of the desired product.

Possible Causes:

  • Insufficient amount of brominating agent.

  • Reaction time is too short.

  • Reaction temperature is too low.

Solutions:

  • Increase Brominating Agent: Stoichiometrically, two equivalents of bromine are required. A slight excess (e.g., 2.1-2.2 equivalents) may be necessary to ensure complete dibromination.

  • Extend Reaction Time: Monitor the reaction progress using TLC or GC. Continue the reaction until the starting material and monobrominated intermediate are no longer observed.

  • Optimize Temperature: While high temperatures can lead to side reactions, a moderate increase may be necessary to drive the reaction to completion. A typical temperature range is 25-35°C.[2]

Problem 2: Formation of Over-brominated Byproducts

Symptoms:

  • GC-MS analysis reveals peaks with masses higher than the desired product, corresponding to the addition of more than two bromine atoms.

  • The final product is difficult to purify, and the melting point is broad and lower than the literature value (117-119 °C).

Possible Causes:

  • Excessive amount of brominating agent.

  • Prolonged reaction time at elevated temperatures.

Solutions:

  • Precise Stoichiometry: Carefully control the amount of the brominating agent. Avoid using a large excess.

  • Controlled Addition: Add the brominating agent dropwise at a controlled temperature to prevent localized areas of high concentration.

  • Reaction Monitoring: Stop the reaction as soon as the desired product is the major component, as determined by in-process controls like GC or TLC.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Analytical Data
2,3-Butanedione C₄H₆O₂86.09GC-MS, ¹H NMR, ¹³C NMR[3]
This compound C₄H₄Br₂O₂243.88mp 117-119 °C; ¹H NMR, ¹³C NMR, MS, IR[1][4]
1-Bromo-2,3-butanedione C₄H₅BrO₂164.99GC-MS shows M+ at m/z 164/166
1,1,4-Tribromo-2,3-butanedione C₄H₃Br₃O₂322.78GC-MS shows M+ at m/z 321/323/325/327

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a known synthetic route.[2]

  • In a 500-mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 8.6 g of 2,3-butanedione and 100 ml of chloroform.

  • Slowly add 12.08 g of sodium bromate to the mixture at 25°C.

  • Add 81 g of a 40 wt% hydrogen bromide solution dropwise over 2.5 hours, maintaining the temperature at 25°C.

  • After the addition is complete, slowly warm the reaction mixture to 35°C and stir for 5 hours.

  • Monitor the reaction progress by GC. The reaction is typically complete after an additional 2 hours of stirring (total of 7 hours at 35°C).

  • Allow the mixture to stand, then separate the organic layer.

  • Remove the chloroform from the organic phase under reduced pressure.

  • Purify the crude product by vacuum distillation (81°C at 5 mmHg) to obtain this compound.

Protocol 2: Characterization of Byproducts by GC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms) is suitable.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peaks corresponding to the starting material, product, and potential byproducts by comparing their mass spectra with library data and considering the isotopic pattern of bromine (¹⁹Br and ⁸¹Br have nearly a 1:1 ratio).

Protocol 3: Characterization by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve the crude or purified product in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • This compound: A single peak (singlet) for the four equivalent protons of the two CH₂Br groups.

    • 2,3-Butanedione: A singlet for the six equivalent protons of the two methyl groups.

    • Monobrominated byproduct: Will show signals for both a methyl group and a bromomethyl group, with integration corresponding to a 3:2 ratio.

    • Over-brominated byproducts: Will exhibit more complex spectra with fewer protons relative to the carbon backbone.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification start 2,3-Butanedione + Brominating Agent reaction Bromination Reaction (25-35°C) start->reaction workup Aqueous Workup & Phase Separation reaction->workup evaporation Solvent Removal workup->evaporation crude Crude Product evaporation->crude gcms GC-MS Analysis crude->gcms Identify Byproducts nmr NMR Analysis crude->nmr Structural Confirmation purification Purification (Distillation/Crystallization) crude->purification final_product Pure 1,4-Dibromo- 2,3-butanedione purification->final_product

Caption: Experimental workflow for the synthesis and analysis of this compound.

troubleshooting_logic cluster_byproducts Byproduct Analysis cluster_solutions Corrective Actions start Low Yield or Impure Product check_mono Monobromination (GC-MS, NMR) start->check_mono check_over Over-bromination (GC-MS) start->check_over check_start Unreacted Starting Material start->check_start sol_mono Increase Bromine/ Time/Temp check_mono->sol_mono sol_over Decrease Bromine/ Controlled Addition check_over->sol_over sol_start Increase Reaction Time/Temp check_start->sol_start

Caption: Troubleshooting logic for byproduct formation in this compound synthesis.

References

Technical Support Center: Synthesis Using 1,4-Dibromo-2,3-butanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up using 1,4-Dibromo-2,3-butanedione.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of syntheses utilizing this compound.

IssuePotential Cause(s)Recommended Action(s)
Low Yield of Desired Product Incomplete Reaction: Insufficient reaction time or temperature. On a larger scale, mass and heat transfer limitations can lead to incomplete conversion. Side Reactions: Polymerization or degradation of the starting material or product, especially at elevated temperatures. Formation of over-brominated byproducts. Poor Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of high concentration, promoting side reactions.Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor the reaction progress and ensure it has gone to completion. Temperature Control: Optimize the reaction temperature. A lower temperature with a longer reaction time may be necessary to minimize side reactions. Ensure the reactor's heating/cooling system can handle the exotherm of the reaction. Stirring Efficiency: Use an appropriate stirrer and agitation rate for the reactor volume to ensure homogeneous mixing.
Formation of Impurities Over-bromination: Excess of the brominating agent or localized high concentrations. Decomposition: The product or starting materials may be sensitive to prolonged heating or acidic conditions. Residual Starting Materials: Incomplete reaction as described above.Stoichiometry Control: Carefully control the stoichiometry of the reactants. Consider adding the this compound solution portion-wise or via a syringe pump to maintain a low concentration. Reaction Time Optimization: Determine the optimal reaction time through kinetic studies to minimize the formation of degradation products. Purification Method: Develop a robust purification method (e.g., recrystallization, column chromatography) that can effectively remove the specific impurities generated at scale.
Difficult Product Isolation/Purification Oily or Tarry Product: Presence of polymeric byproducts or other impurities that inhibit crystallization. Product Solubility: The product may have high solubility in the reaction solvent, making precipitation or extraction inefficient. Emulsion Formation during Workup: Especially in biphasic systems, vigorous stirring can lead to stable emulsions.Solvent Screening: Conduct a solvent screen for an effective recrystallization or precipitation solvent. An anti-solvent addition might be beneficial. Workup Optimization: Adjust the pH of the aqueous phase during extraction. Consider using a different extraction solvent or employing centrifugation to break emulsions. Filtration Aid: For fine or gelatinous precipitates, consider using a filter aid like celite.
Reaction Exotherm/Runaway Reaction Poor Heat Dissipation: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient. Accumulation of Reactants: A slow-starting reaction can lead to an accumulation of unreacted starting materials, which can then react rapidly, causing a sudden exotherm.Thermal Hazard Assessment: Perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the reaction's thermal profile. Controlled Addition: Add one of the reactants (often the more reactive one) slowly and monitor the internal temperature. Emergency Cooling: Ensure an adequate emergency cooling system is in place for the reactor.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound works well on a 1g scale, but the yield drops significantly when I try to scale up to 100g. Why is this happening and what can I do?

A: This is a common issue in process scale-up. The drop in yield is likely due to mass and heat transfer limitations. On a larger scale, mixing is less efficient, which can lead to localized areas of high reactant concentration and temperature. This can promote side reactions and decomposition.

To address this, you should:

  • Improve Agitation: Ensure your reactor is equipped with an appropriate stirrer and that the stirring speed is sufficient to maintain a homogeneous mixture.

  • Control Reactant Addition: Instead of adding the this compound all at once, add it slowly over time using a dropping funnel or a syringe pump. This will help to control the reaction rate and temperature.

  • Monitor Temperature Closely: Use a temperature probe to monitor the internal temperature of the reaction and ensure it does not exceed the optimal range.

  • Re-optimize Reaction Conditions: You may need to re-optimize the reaction conditions (e.g., temperature, reaction time, solvent) for the larger scale.

Q2: I am observing the formation of a significant amount of dark, tarry material in my scaled-up reaction. How can I prevent this?

A: Tar formation is usually a sign of product or starting material decomposition or polymerization. This is often exacerbated by high temperatures and prolonged reaction times.

To minimize tar formation:

  • Lower the Reaction Temperature: Even a small decrease in temperature can significantly reduce the rate of decomposition reactions. You may need to compensate with a longer reaction time.

  • Use a Milder Base or Acid Catalyst: If your reaction is catalyzed, consider using a weaker acid or base to reduce the harshness of the reaction conditions.

  • Shorten the Reaction Time: Monitor the reaction closely and stop it as soon as it is complete to avoid prolonged exposure of the product to the reaction conditions.

  • Degas the Solvent: In some cases, dissolved oxygen can contribute to decomposition. Degassing the solvent before use may be beneficial.

Q3: What are the key safety precautions I should take when working with this compound on a large scale?

A: this compound is a hazardous substance and requires careful handling, especially on a large scale.

Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger quantities, consider a face shield and respiratory protection.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhaling dust or vapors.

  • Containment: Use a secondary containment tray for the reaction vessel to contain any spills.

  • Thermal Safety: Be aware of the potential for a reaction exotherm. As mentioned in the troubleshooting guide, perform a thermal hazard assessment and have a cooling plan in place.

  • Waste Disposal: Dispose of all waste containing this compound according to your institution's hazardous waste disposal procedures.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of a Substituted Furan using this compound
ParameterLab Scale (1 g)Pilot Scale (100 g)
Reactant A (Diketone) 1.0 g100 g
This compound 1.1 g110 g
Solvent (Toluene) 20 mL2 L
Catalyst (p-TsOH) 0.05 g5 g
Reaction Temperature 110 °C100 °C
Reaction Time 2 hours6 hours
Yield (Isolated) 85%70%
Purity (by HPLC) 98%95%
Major Impurity Unreacted Diketone (1%)Polymer (3%)

Experimental Protocols

Lab-Scale Synthesis of 2,3-diacetyl-5-methylfuran

Materials:

  • This compound (1.22 g, 5 mmol)

  • Pentane-2,4-dione (0.5 g, 5 mmol)

  • Triethylamine (1.4 mL, 10 mmol)

  • Acetonitrile (20 mL)

Procedure:

  • To a solution of pentane-2,4-dione (0.5 g, 5 mmol) in acetonitrile (10 mL) in a 50 mL round-bottom flask, add triethylamine (1.4 mL, 10 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add a solution of this compound (1.22 g, 5 mmol) in acetonitrile (10 mL) to the reaction mixture over 15 minutes.

  • Heat the reaction mixture to 60°C and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford 2,3-diacetyl-5-methylfuran as a pale yellow oil.

Pilot-Scale Synthesis of 2,3-diacetyl-5-methylfuran

Materials:

  • This compound (122 g, 0.5 mol)

  • Pentane-2,4-dione (50 g, 0.5 mol)

  • Triethylamine (140 mL, 1.0 mol)

  • Acetonitrile (2 L)

Procedure:

  • Charge a 5 L jacketed glass reactor equipped with a mechanical stirrer, a condenser, a temperature probe, and a dropping funnel with pentane-2,4-dione (50 g, 0.5 mol) and acetonitrile (1 L).

  • Add triethylamine (140 mL, 1.0 mol) to the reactor and stir the mixture at 20°C for 15 minutes.

  • Prepare a solution of this compound (122 g, 0.5 mol) in acetonitrile (1 L).

  • Add the this compound solution to the reactor via the dropping funnel over a period of 1 hour, maintaining the internal temperature below 30°C by circulating coolant through the reactor jacket.

  • Once the addition is complete, heat the reaction mixture to 60°C and stir for 5 hours.

  • Monitor the reaction progress by taking samples for HPLC analysis.

  • After the reaction is complete, cool the mixture to 20°C.

  • Transfer the reaction mixture to a 10 L separatory funnel and add water (4 L).

  • Extract the aqueous layer with ethyl acetate (3 x 1.5 L).

  • Combine the organic layers and wash with brine (1 L).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation to afford 2,3-diacetyl-5-methylfuran.

Mandatory Visualization

experimental_workflow cluster_lab Lab Scale cluster_pilot Pilot Scale lab_start Start lab_reactants Add Reactants to Flask lab_start->lab_reactants lab_addition Slow Addition of Reagent lab_reactants->lab_addition lab_heat Heat and Stir lab_addition->lab_heat lab_workup Aqueous Workup & Extraction lab_heat->lab_workup lab_purify Column Chromatography lab_workup->lab_purify lab_end Final Product lab_purify->lab_end pilot_start Start pilot_charge Charge Reactor pilot_start->pilot_charge pilot_controlled_addition Controlled Addition via Pump pilot_charge->pilot_controlled_addition pilot_heat_monitor Heat and Monitor Temperature pilot_controlled_addition->pilot_heat_monitor pilot_workup Large-Scale Workup pilot_heat_monitor->pilot_workup pilot_purify Vacuum Distillation pilot_workup->pilot_purify pilot_end Final Product pilot_purify->pilot_end

Caption: A comparison of lab-scale and pilot-scale experimental workflows.

signaling_pathway diketone 1,4-Diketone intermediate1 Hemiaminal Intermediate diketone->intermediate1 amine Primary Amine / Ammonia amine->intermediate1 acid_catalyst Acid Catalyst acid_catalyst->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Cyclization pyrrole Substituted Pyrrole intermediate2->pyrrole -H2O

Caption: The Paal-Knorr synthesis pathway for pyrroles.

Technical Support Center: Purification of Reaction Mixtures Containing 1,4-Dibromo-2,3-butanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted 1,4-dibromo-2,3-butanedione from their reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties to consider when separating unreacted this compound from my product?

A1: Successful purification relies on exploiting the differences in physical properties between your starting material and your product. Key properties for this compound are summarized in the table below. You should aim to determine the properties of your product to select the most effective separation technique.

PropertyThis compoundHypothetical Product (e.g., a substituted quinoxaline)
Molecular Weight 243.88 g/mol [1]Varies
Appearance Light yellow powder[1]Varies (often a solid)
Melting Point 117-119 °C[2]Varies
Solubility Soluble in water, ethanol, ether; Insoluble in benzene, toluene.[3] Insoluble in water.[2][4]Typically soluble in organic solvents like ethanol, ethyl acetate, dichloromethane. May have limited solubility in water.
Polarity PolarGenerally polar, but the overall polarity depends on the substituents. Aromatic heterocycles are often more polar than the acyclic diketone starting material.

Note on solubility: There are conflicting reports on the water solubility of this compound.[2][3][4] It is recommended to perform a small-scale solubility test in your reaction solvent and proposed extraction/crystallization solvents.

Q2: My product and the unreacted this compound have similar polarities on TLC. What can I do?

A2: When co-elution occurs on TLC, several strategies can be employed:

  • Change the solvent system: Experiment with different solvent mixtures for your TLC. Varying the ratio of polar to non-polar solvents or introducing a different solvent altogether can alter the separation.

  • Utilize a different stationary phase: If you are using silica gel, consider trying alumina or a reverse-phase TLC plate.

  • Consider an alternative purification technique: If chromatography is not effective, explore other options such as recrystallization, extraction, or distillation (if your product is volatile and thermally stable).

Q3: Can I use an aqueous workup to remove unreacted this compound?

A3: An aqueous workup can be an effective method, particularly if your product has low water solubility. Since this compound has some reported solubility in water, washing the organic layer containing your product with water or a brine solution can help remove the unreacted starting material.[3] For instance, in the synthesis of some quinoxaline derivatives, the product is precipitated by the addition of water to the reaction mixture.[5][6]

Q4: What is the best way to monitor the progress of my reaction to minimize the amount of unreacted starting material?

A4: Thin-layer chromatography (TLC) is an excellent technique for monitoring reaction progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the consumption of the starting material and the formation of the product. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification process.

Issue 1: Unreacted this compound remains in the product after column chromatography.
Possible Cause Recommended Solution
Inappropriate Solvent System The polarity of the eluent may be too high, causing the starting material to elute with your product. Try a less polar solvent system. Perform a thorough TLC analysis with various solvent systems to find the optimal conditions for separation before running the column.
Column Overloading Too much crude product was loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of crude material loaded.
Improper Column Packing An improperly packed column can lead to channeling and poor separation. Ensure your column is packed uniformly without any air bubbles or cracks.
Issue 2: The product is lost during the extraction process.
Possible Cause Recommended Solution
Product is partially soluble in the aqueous phase. If your product has some water solubility, it can be lost during aqueous washes. To minimize this, saturate the aqueous phase with a salt (e.g., NaCl) to create a brine solution, which will decrease the solubility of organic compounds in the aqueous layer. Back-extract the aqueous layer with a small amount of the organic solvent to recover any dissolved product.
Emulsion formation. An emulsion is a stable mixture of two immiscible liquids, which can make layer separation difficult. To break an emulsion, try adding a small amount of brine, gently swirling the mixture, or filtering the emulsion through a pad of celite.
Issue 3: Recrystallization does not effectively remove the unreacted starting material.
Possible Cause Recommended Solution
Inappropriate recrystallization solvent. The chosen solvent may not have a significant enough solubility difference for your product and the starting material at different temperatures. Experiment with different single or mixed solvent systems to find one where your product is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurity remains soluble at low temperatures.
Co-crystallization. The impurity may be crystallizing along with your product. Try a different recrystallization solvent or consider a preliminary purification step like a quick filtration through a small plug of silica gel before recrystallization.

Experimental Protocols

Key Experiment: Purification by Column Chromatography

This protocol provides a general methodology for separating a heterocyclic product from unreacted this compound using normal-phase column chromatography.

Materials:

  • Crude reaction mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Solvent system (e.g., hexane/ethyl acetate mixture, determined by prior TLC analysis)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Determine the optimal solvent system for separation by running TLC plates of the crude reaction mixture in various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system will show good separation between the product spot and the starting material spot, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Carefully pour the slurry into the column, allowing the silica to settle without forming air bubbles. Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Drain the solvent until it is level with the top of the sand.

  • Loading the Sample:

    • Dissolve the crude reaction mixture in a minimal amount of the chromatography solvent or a more polar solvent if necessary.

    • Alternatively, adsorb the crude mixture onto a small amount of silica gel by dissolving the mixture in a solvent, adding silica gel, and evaporating the solvent.

    • Carefully add the dissolved sample or the silica-adsorbed sample to the top of the column.

  • Elution and Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in separate test tubes.

    • Continuously monitor the separation by spotting the collected fractions on TLC plates.

  • Analysis and Product Isolation:

    • Identify the fractions containing the pure product using TLC.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

Decision Workflow for Purification Method Selection

The following diagram illustrates a logical workflow for selecting the most appropriate purification method to remove unreacted this compound.

PurificationWorkflow cluster_alternatives Alternative Methods start Start: Crude Reaction Mixture tlc Perform TLC Analysis start->tlc separation Good Separation? tlc->separation column Column Chromatography separation->column Yes change_solvent Change TLC Solvent System separation->change_solvent No end Pure Product column->end recrystallization Consider Recrystallization recrystallization->end extraction Consider Aqueous Extraction extraction->end change_solvent->tlc change_solvent->recrystallization change_solvent->extraction

Caption: A decision tree for selecting a suitable purification method.

References

Technical Support Center: Temperature Control in 1,4-Dibromo-2,3-butanedione Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-dibromo-2,3-butanedione. Proper temperature control is critical for maximizing product yield, ensuring purity, and minimizing side reactions.

Troubleshooting Guide

Unsatisfactory reaction outcomes when using this compound can often be traced back to improper temperature control. The following guide addresses common issues in a question-and-answer format.

Question: My reaction is sluggish or incomplete, resulting in a low yield of the desired product. What steps can I take?

Answer:

Low reaction rates are a common challenge. Consider the following temperature-related adjustments:

  • Gradual Temperature Increase: If the reaction is proceeding too slowly at room temperature, a moderate and controlled increase in temperature can enhance the reaction rate. For instance, in the synthesis of this compound itself, the temperature is carefully raised from 25°C to 35°C to drive the reaction to completion.[1]

  • Refluxing Conditions: For certain reactions, such as the synthesis of some heterocyclic compounds, refluxing the reaction mixture in a suitable solvent like methanol or ethanol can be effective. The choice of solvent will dictate the reaction temperature.

  • Microwave Irradiation: As a modern alternative to conventional heating, microwave-assisted synthesis can often accelerate reactions, leading to shorter reaction times and potentially higher yields.

Question: My reaction mixture has turned dark, and I'm observing a significant amount of tar-like byproducts. How can I prevent this?

Answer:

The formation of dark, polymeric materials is often a sign of decomposition or side reactions, which are typically exacerbated by excessive heat.[2] To mitigate this:

  • Lower the Reaction Temperature: High temperatures can promote polymerization of the starting materials or the product.[2] If you are experiencing charring or polymerization, reducing the reaction temperature is the first step.

  • Optimize Heating Duration: Prolonged heating, even at a moderate temperature, can lead to the degradation of sensitive compounds. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed.

  • Consider Milder Reaction Conditions: In addition to temperature, the presence of strong acids can also contribute to the formation of tars.[2] Using a milder acid catalyst in conjunction with a lower reaction temperature may be beneficial.

Question: I am observing the formation of an unexpected byproduct. How can temperature control help in improving the selectivity of my reaction?

Answer:

Byproduct formation is a common issue, and temperature can play a significant role in reaction selectivity.

  • Furan Formation in Paal-Knorr Synthesis: When using this compound for the synthesis of pyrroles (a Paal-Knorr type reaction), acidic conditions, especially at elevated temperatures, can favor the formation of furan byproducts.[3] To minimize this, it is advisable to use weakly acidic or neutral conditions and maintain a moderate reaction temperature.

  • Regioselectivity: In reactions where multiple isomers can be formed, temperature can influence the regioselectivity. Lower temperatures often favor the thermodynamically more stable product, while higher temperatures can lead to a mixture of products.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for the synthesis of this compound itself?

A1: A common protocol involves a gradual increase in temperature. The reaction can be initiated at 25°C and then slowly warmed to 35°C and stirred for several hours to ensure completion.[1]

Q2: Can I run reactions with this compound at room temperature?

A2: Yes, many reactions with this compound can be performed at room temperature, particularly when using highly reactive nucleophiles. However, if the reaction is slow, gentle warming may be necessary.

Q3: What is the significance of using "refluxing methanol" in some procedures?

A3: Refluxing a solvent maintains a constant and specific reaction temperature, which is the boiling point of the solvent at the given pressure. For methanol, this is approximately 65°C. This indicates that some reactions involving this compound are stable and proceed efficiently at this elevated temperature.

Q4: How does temperature affect the stability of this compound?

Q5: Are there any safety concerns related to heating this compound?

A5: As with any chemical reaction, appropriate safety precautions should be taken. Heating this compound should be done in a well-ventilated fume hood. Given its structure as a halogenated ketone, thermal decomposition could release toxic fumes.

Data Presentation

The following table summarizes the impact of temperature on reaction outcomes based on available information and general principles of organic synthesis.

IssuePotential CauseRecommended Temperature RangeExpected Outcome with Temperature Control
Low Reaction Rate Insufficient activation energy25°C to RefluxIncreased reaction rate and higher product conversion.
Polymerization/Tarry Byproducts High reaction temperature, prolonged heatingRoom Temperature to 50°CMinimized decomposition and side reactions, leading to a cleaner reaction mixture and easier purification.[2]
Furan Byproduct Formation (in Pyrrole Synthesis) Acid-catalyzed cyclization at elevated temperaturesRoom Temperature to 40°CIncreased selectivity for the desired pyrrole product over the furan byproduct.[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Thiazole Derivative

This protocol is a generalized procedure based on the Hantzsch thiazole synthesis, adapted for this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the thioamide (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagent: To this solution, add this compound (1 equivalent).

  • Heating: Heat the reaction mixture to reflux (for ethanol, approximately 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Protocol 2: Paal-Knorr Synthesis of a Pyrrole Derivative

This is a general protocol for the synthesis of a substituted pyrrole from this compound and a primary amine.

  • Reaction Setup: In a sealed reaction vial, dissolve this compound (1 equivalent) and the primary amine (2-3 equivalents) in a suitable solvent (e.g., acetic acid, ethanol, or a mixture).

  • Temperature Control: Stir the reaction mixture at a controlled temperature. Start at room temperature and gently warm if the reaction is slow. For less reactive amines, heating to 40-60°C may be necessary. Avoid excessively high temperatures to prevent furan formation.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mandatory Visualization

experimental_workflow General Experimental Workflow for this compound Reactions start Start setup Reaction Setup: - Dissolve reactants in a suitable solvent start->setup temp_control Temperature Control: - Room Temperature - Gentle Warming (e.g., 40-60 °C) - Reflux setup->temp_control monitoring Reaction Monitoring: - TLC - LC-MS temp_control->monitoring Maintain Temperature workup Workup: - Quenching - Extraction - Drying monitoring->workup Reaction Complete purification Purification: - Recrystallization - Column Chromatography workup->purification product Final Product purification->product end End product->end

Caption: A generalized workflow for reactions involving this compound.

signaling_pathway Decision Pathway for Temperature Adjustment start Reaction Outcome? slow Slow/Incomplete Reaction start->slow Low Conversion byproducts Byproducts/Decomposition start->byproducts Impure Product good_yield Good Yield & Purity start->good_yield Satisfactory increase_temp Increase Temperature Gradually slow->increase_temp decrease_temp Decrease Temperature byproducts->decrease_temp maintain_temp Maintain Current Temperature good_yield->maintain_temp end Continue with Optimized Conditions increase_temp->end decrease_temp->end maintain_temp->end

Caption: A logical diagram for troubleshooting temperature-related issues.

References

Technical Support Center: 1,4-Dibromo-2,3-butanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and handling of 1,4-Dibromo-2,3-butanedione, with a specific focus on preventing its hydrolysis.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound, which are often attributable to its susceptibility to hydrolysis.

Observed Problem Potential Cause Recommended Solutions & Best Practices
Reduced or No Product Yield Hydrolysis of this compound: The compound has likely degraded due to the presence of water in the reaction, rendering it inactive.Solvent Purity: Always use anhydrous solvents. If necessary, dry solvents using standard laboratory techniques (e.g., molecular sieves, distillation) before use.Inert Atmosphere: Conduct all experiments under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture.Fresh Solutions: Prepare solutions of this compound immediately before use. Do not store aqueous or protic solvent solutions.
Inconsistent Results Between Experiments Stock Solution Degradation: If a stock solution is prepared and used over time, its effective concentration will decrease due to ongoing hydrolysis.Single-Use Aliquots: If a stock solution in an anhydrous solvent must be prepared, aliquot it into single-use vials under an inert atmosphere and store at -20°C or below. Avoid repeated freeze-thaw cycles.Proper Storage: Store the solid compound in a desiccator, away from light, and at the recommended temperature.[1][2]
Formation of Unexpected Side Products Reaction with Nucleophilic Buffers or Additives: Buffers with primary or secondary amine groups (e.g., Tris) can act as nucleophiles and react with the highly electrophilic carbonyl carbons of this compound.pH-Catalyzed Hydrolysis: Acidic or basic conditions can accelerate the rate of hydrolysis.Buffer Selection: Use non-nucleophilic buffers such as HEPES, MES, or phosphates to maintain pH without interfering with the reaction.pH Control: Maintain the reaction pH within a neutral range (pH 6.5-7.5) to minimize both acid- and base-catalyzed hydrolysis.
Difficulty in Dissolving the Compound Inappropriate Solvent Choice: this compound is insoluble in water.[2][3]Solvent System: Use anhydrous organic solvents such as DMF, DMSO, or acetonitrile. For reactions in aqueous media, prepare a concentrated stock in an anhydrous organic solvent and add it to the aqueous reaction mixture, ensuring the final concentration of the organic solvent is compatible with the experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for the instability of this compound in the presence of water? A1: this compound is an α-dicarbonyl compound, and the two adjacent carbonyl groups mutually enhance the electrophilicity of the carbonyl carbons. This, combined with the electron-withdrawing inductive effect of the α-bromine atoms, makes the carbonyl carbons highly susceptible to nucleophilic attack by water, leading to hydrolysis and subsequent degradation.

Q2: How should I properly store solid this compound? A2: Solid this compound should be stored in a tightly sealed container to prevent exposure to moisture.[1] It is best kept in a cool, dry place, such as a desiccator, and away from direct sunlight.[2] The recommended storage temperature is between 10°C and 25°C.[1]

Q3: What are the signs that my this compound has degraded? A3: The solid compound is a light yellow powder.[4] Significant discoloration, clumping (indicating moisture absorption), or a strong, irritating odor may suggest degradation.[4] In solution, a loss of reactivity or the appearance of unexpected peaks in analytical separations (like HPLC or LC-MS) are strong indicators of degradation.

Q4: Can I use this compound in an aqueous buffer for protein modification experiments? A4: Yes, but with extreme caution. A concentrated stock solution should be prepared in a water-miscible, anhydrous organic solvent (e.g., DMSO, DMF) and added to the aqueous buffer containing the protein immediately before starting the reaction. The final concentration of the organic solvent should be minimized (typically <5% v/v) to avoid protein denaturation. The reaction should be performed swiftly and at a reduced temperature (e.g., 4°C) to slow the rate of hydrolysis.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₄H₄Br₂O₂[1]
Molecular Weight 243.88 g/mol [1]
Appearance Light yellow powder[4]
Melting Point 117-119 °C
Solubility Insoluble in water[2][3]
Storage Temperature 10°C - 25°C[1]
CAS Number 6305-43-7[2]

Experimental Protocols

Protocol: Covalent Cross-linking of Peptides via Cysteine Residues

This protocol provides a detailed methodology for using this compound as a cross-linking agent, with specific steps to mitigate hydrolysis.

1. Materials and Reagents:

  • This compound (solid)

  • Peptide containing at least two free thiol groups (cysteine residues)

  • Anhydrous Dimethylformamide (DMF)

  • Non-nucleophilic buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2

  • Quenching solution: 1 M 2-Mercaptoethanol

  • Inert gas (Argon or Nitrogen)

  • Ice bath

2. Procedure:

  • Preparation of Peptide Solution: Dissolve the peptide in the non-nucleophilic buffer to a final concentration of 1 mM. Place the solution on ice.

  • Preparation of Cross-linker Stock Solution: Immediately before use, weigh out the required amount of this compound in a fume hood. Prepare a 10 mM stock solution in anhydrous DMF.

  • Reaction Setup:

    • Place the reaction vessel containing the peptide solution on ice in an ice bath.

    • Purge the headspace of the vessel with inert gas for 2-3 minutes to remove air and moisture.

    • Add the 10 mM this compound stock solution to the peptide solution to achieve a final 1:1 molar ratio of cross-linker to peptide. The final DMF concentration should not exceed 5% (v/v).

  • Incubation:

    • Allow the reaction to proceed on ice with gentle stirring for 1 hour. Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS) if possible.

  • Quenching:

    • Terminate the reaction by adding the quenching solution to a final concentration of 20 mM. This will consume any unreacted this compound. Let the quenching reaction proceed for 15 minutes on ice.

  • Analysis:

    • The resulting cross-linked peptide can be purified by HPLC and its identity confirmed by mass spectrometry.

Mandatory Visualizations

Hydrolysis_Pathway Compound This compound Intermediate Tetrahedral Hydrate Intermediate Compound->Intermediate Nucleophilic Attack Water H₂O Water->Intermediate Products Degradation Products Intermediate->Products Decomposition

Caption: Presumed pathway for the hydrolysis of this compound.

Experimental_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction Conditions cluster_post Step 3: Post-Reaction Prep_Solvent Use Anhydrous Solvent (e.g., DMF, DMSO) Prep_Reagent Prepare Fresh Reagent Solution Immediately Before Use Inert_Atmosphere Work Under Inert Gas (N₂ or Ar) Prep_Reagent->Inert_Atmosphere Low_Temp Maintain Low Temperature (e.g., 4°C on ice) Inert_Atmosphere->Low_Temp Neutral_pH Use Neutral pH (6.5-7.5) with Non-Nucleophilic Buffer Low_Temp->Neutral_pH Quench Quench Excess Reagent Neutral_pH->Quench Analyze Analyze Products Promptly Quench->Analyze

Caption: Logical workflow for experiments to prevent hydrolysis.

References

Technical Support Center: Monitoring 1,4-Dibromo-2,3-butanedione Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical techniques used in monitoring reactions of 1,4-Dibromo-2,3-butanedione. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer clear, concise answers to frequently asked questions.

Troubleshooting Guides

Effectively monitoring the progress of reactions involving the highly reactive bifunctional electrophile this compound is critical for reaction optimization and kinetic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose. However, the unique chemical properties of this compound can present analytical challenges. This guide addresses common problems encountered during its analysis.

HPLC Analysis Troubleshooting

High-performance liquid chromatography is a staple technique for separating, identifying, and quantifying components in a mixture. However, issues such as peak splitting, tailing, and shifting retention times can arise.

Common HPLC Problems and Solutions

Problem Potential Cause Recommended Solution
Peak Tailing - Secondary interactions between the analyte and the stationary phase. - Column overload. - Dead volume in the HPLC system.- Use a mobile phase with a pH that ensures the analyte is in a single ionic form. - Reduce the sample concentration or injection volume. - Check and tighten all fittings; use low-volume tubing.
Peak Fronting - Sample solvent is stronger than the mobile phase. - Column collapse.- Dissolve the sample in the initial mobile phase. - Ensure the column is operated within its specified pressure and pH limits.
Peak Splitting - Clogged frit or partially blocked column. - Incompatible sample solvent and mobile phase.- Reverse-flush the column with a strong solvent. - Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
Shifting Retention Times - Inconsistent mobile phase composition. - Column degradation. - Fluctuations in column temperature.- Prepare fresh mobile phase and ensure proper mixing and degassing. - Replace the column if performance degrades. - Use a column oven to maintain a constant temperature.[1][2]
High Backpressure - Blockage in the system (e.g., guard column, column frit, tubing). - Particulate matter from the sample.- Systematically check components for blockage, starting from the detector and moving backward. - Filter all samples through a 0.22 µm filter before injection.[3]
No or Small Peaks - Detector issue (e.g., lamp off). - No sample injected. - Incorrect mobile phase composition.- Check detector settings and ensure the lamp is on. - Verify autosampler or manual injector operation. - Confirm the mobile phase is correctly prepared and flowing.[3]
GC-MS Analysis Troubleshooting

Gas chromatography-mass spectrometry is a highly sensitive technique for analyzing volatile and semi-volatile compounds. Due to the thermal lability and reactivity of this compound, specific issues can arise during GC-MS analysis.

Common GC-MS Problems and Solutions

Problem Potential Cause Recommended Solution
Peak Tailing - Active sites in the inlet liner or column. - Column contamination.- Use a deactivated inlet liner. - Trim the first few centimeters of the column. - Bake out the column according to the manufacturer's instructions.[4][5]
Poor Reproducibility - Sample degradation in the hot injector. - Leaks in the system.- Use a lower injector temperature. - Check for leaks using an electronic leak detector, especially around the septum and column fittings.[6]
Baseline Noise or Drift - Column bleed. - Contaminated carrier gas. - Dirty ion source.- Use a low-bleed GC-MS column. - Ensure high-purity carrier gas and install traps to remove oxygen and moisture. - Vent the mass spectrometer and clean the ion source components.[6]
Ghost Peaks - Carryover from a previous injection. - Septum bleed.- Run a blank solvent injection to confirm carryover. - Use high-quality, low-bleed septa and replace them regularly.
Low Sensitivity - Improper column installation in the MS interface. - Ion source contamination.- Ensure the column is installed at the correct depth in the MS transfer line. - Clean the ion source.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analysis of this compound reactions.

Q1: Which analytical technique is best for monitoring the kinetics of a reaction involving this compound?

A1: Both HPLC and GC-MS can be suitable, and the choice depends on the specific reaction.

  • HPLC-UV is often preferred for its robustness and ease of use, especially when the reactants or products have a UV chromophore. It allows for straightforward quantification without the need for derivatization.

  • GC-MS offers high sensitivity and specificity, which is advantageous for identifying unknown byproducts. However, the thermal lability of this compound requires careful optimization of the injector temperature to prevent degradation.

Q2: How can I improve the peak shape for this compound in my HPLC analysis?

A2: Peak tailing is a common issue with reactive compounds like this compound. To improve peak shape:

  • Optimize the mobile phase: Adjusting the pH or using an ion-pairing reagent can minimize secondary interactions with the stationary phase.

  • Use a high-quality column: A well-packed, end-capped C18 column is a good starting point.

  • Control the sample solvent: Dissolving your sample in a solvent weaker than or identical to the mobile phase can prevent peak distortion.[2][7]

Q3: My this compound seems to be degrading during GC-MS analysis. What can I do?

A3: Thermal degradation in the hot injector is a likely cause. To mitigate this:

  • Lower the injector temperature: Start with a lower temperature (e.g., 150 °C) and gradually increase it to find the optimal balance between volatilization and degradation.

  • Use a deactivated inlet liner: An ultra-inert liner will minimize active sites that can catalyze degradation.[4]

  • Consider a gentler injection technique: If available, a cool on-column injection can prevent thermal stress on the analyte.

Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to monitor these reactions?

A4: Yes, Quantitative NMR (qNMR) can be a powerful tool for monitoring reaction kinetics.[8] It is non-destructive and can provide structural information about reactants, intermediates, and products simultaneously. For real-time monitoring, specialized flow-NMR setups can be used.

Q5: What are the key parameters to consider for developing an HPLC method for this compound?

A5: Key parameters to consider are:

  • Column: A reversed-phase C18 column is generally a good choice.

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water is common. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can improve peak shape.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is often used for compounds with weak chromophores.[9]

  • Flow Rate: A flow rate of 1.0 mL/min is a typical starting point for a 4.6 mm ID column.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.

Experimental Protocols

Protocol 1: HPLC-UV Method for Reaction Monitoring

This protocol outlines a general reversed-phase HPLC method suitable for monitoring the consumption of this compound and the formation of products.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • HPLC-grade formic acid

  • Syringe filters (0.22 µm)

2. Chromatographic Conditions:

Parameter Value
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Withdraw an aliquot (e.g., 10 µL) from the reaction mixture at specified time points.

  • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 990 µL) of cold mobile phase A.

  • Vortex the sample to ensure homogeneity.

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Inject the sample onto the HPLC system.

4. Data Analysis:

  • Integrate the peak areas of this compound and the product(s) of interest.

  • Plot the peak area or concentration as a function of time to determine the reaction kinetics.

Protocol 2: GC-MS Method for Product Identification

This protocol provides a starting point for identifying products and byproducts in a reaction mixture containing this compound.

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector

  • A low-bleed capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • High-purity helium as the carrier gas

  • Anhydrous sodium sulfate

  • Ethyl acetate (GC grade)

2. GC-MS Conditions:

Parameter Value
Injector Temperature 180 °C (optimize as needed)
Injection Mode Splitless (1 min)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
MS Transfer Line Temp 250 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Scan Range 40-400 m/z

3. Sample Preparation:

  • Quench a known volume of the reaction mixture.

  • Perform a liquid-liquid extraction with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Carefully evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of ethyl acetate.

  • Transfer the sample to a GC vial for analysis.

4. Data Analysis:

  • Identify the peaks in the total ion chromatogram.

  • Analyze the mass spectrum of each peak and compare it to a spectral library (e.g., NIST) for compound identification.

Visualizations

Experimental_Workflow cluster_reaction Reaction Monitoring cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis reaction This compound Reaction sampling Time-Point Sampling reaction->sampling quench Reaction Quenching sampling->quench hplc_prep Sample Dilution & Filtration quench->hplc_prep For Kinetics gcms_prep Liquid-Liquid Extraction quench->gcms_prep For Identification hplc_inj HPLC Injection hplc_prep->hplc_inj hplc_data Data Acquisition (UV @ 210 nm) hplc_inj->hplc_data hplc_analysis Kinetic Analysis hplc_data->hplc_analysis gcms_inj GC-MS Injection gcms_prep->gcms_inj gcms_data Data Acquisition (TIC) gcms_inj->gcms_data gcms_analysis Product Identification gcms_data->gcms_analysis

Caption: Workflow for reaction monitoring of this compound.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure Pressure Issues start Chromatographic Problem Identified peak_shape Poor Peak Shape? start->peak_shape retention Retention Time Shift? start->retention pressure Pressure Fluctuation? start->pressure tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes splitting Splitting peak_shape->splitting Yes c1 Check Mobile Phase pH tailing->c1 c2 Reduce Sample Concentration tailing->c2 c3 Check Sample Solvent fronting->c3 c4 Check for Column Blockage splitting->c4 rt_sol Check Mobile Phase & Temp. retention->rt_sol Yes c5 Prepare Fresh Mobile Phase rt_sol->c5 c6 Ensure Stable Column Temp. rt_sol->c6 pressure_sol Check for Leaks/Blockages pressure->pressure_sol Yes c7 Systematic Leak Check pressure_sol->c7 c8 Filter Samples pressure_sol->c8

Caption: Logic diagram for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Guide to Protein Crosslinking Agents: 1,4-Dibromo-2,3-butanedione in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a chemical crosslinking agent is pivotal for elucidating protein-protein interactions, stabilizing protein complexes for structural analysis, and developing novel therapeutics. This guide provides a detailed comparison of 1,4-dibromo-2,3-butanedione with other commonly employed crosslinking agents, supported by available data and generalized experimental protocols.

Crosslinking agents are molecules with two or more reactive ends that form covalent bonds with specific amino acid residues on proteins, effectively "locking" interacting proteins together.[1] The choice of a crosslinker is dictated by several factors, including the target functional groups, the required spacer arm length, and the specific application.[2] This guide will explore the characteristics of this compound in the context of other widely used crosslinkers like N-hydroxysuccinimide (NHS) esters and aldehydes.

Comparative Analysis of Crosslinking Agents

The efficacy and suitability of a crosslinking agent are determined by its chemical reactivity, specificity, and the physical properties of the spacer arm. Below is a comparative overview of this compound and other common crosslinkers.

FeatureThis compoundDisuccinimidyl Suberate (DSS) & Bis(sulfosuccinimidyl) Suberate (BS3)FormaldehydeGlutaraldehyde
Type HomobifunctionalHomobifunctionalZero-length (in effect)Homobifunctional
Reactive Toward Nucleophilic residues (likely Cys, His, Lys, Arg)[3][4][5]Primary amines (Lysine, N-terminus)[2]Primary amines and other nucleophiles[2]Primary amines (Lysine)[2]
Spacer Arm Length ~5 Å (estimated)11.4 Å[2]~2.3 - 2.7 Å[2]~7.5 Å[2]
Cleavability Non-cleavableNon-cleavable (cleavable versions exist)[2]Reversible with heat[2]Non-cleavable
Cell Permeability Likely permeable (based on structure)DSS: Permeable, BS3: Impermeable[2]Permeable[2]Permeable
Primary Applications Probing active sites, crosslinking vicinal sulfhydryls or other nucleophiles.General protein-protein interaction studies.[2]In vivo crosslinking (ChIP, CLIP).[2]Fixation of tissues, protein polymerization.
Key Advantages Specificity for certain nucleophiles, short spacer arm.Well-characterized, variety of spacer arms and water-soluble options available.Reversible, efficient for in-cell crosslinking.High crosslinking efficiency.
Key Disadvantages Limited commercial availability and characterization data.Can lead to polymerization, irreversible.Can form extensive protein-DNA and protein-protein crosslinks, potentially masking epitopes.Can polymerize and create heterogeneous products.

Performance Data of Common Crosslinkers

Quantitative data on the performance of this compound is limited in the public domain. However, we can compare the relative effectiveness of other common crosslinkers to provide a baseline for expected performance.

CrosslinkerSaturating ConcentrationRelative Reaction RateReference
Glutaraldehyde (GA)LowVery Fast[3]
Proanthrocyanidin (PA)Low-MediumFast[3]
1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC)MediumModerate[3]
Methylglyoxal (MG)HighSlow[3]
Genipin (GP)HighSlow[3]
L-threose (LT)Very HighVery Slow[3]

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible crosslinking studies. Below are generalized protocols for in vitro protein crosslinking and a theoretical protocol for this compound based on its chemical properties.

General In Vitro Protein Crosslinking Protocol

This protocol can be adapted for various homobifunctional crosslinkers like DSS.

Materials:

  • Purified protein solution

  • Crosslinking agent (e.g., DSS) dissolved in an appropriate solvent (e.g., DMSO)

  • Reaction buffer (e.g., PBS or HEPES, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Sample Preparation: Prepare the purified protein(s) in the reaction buffer to the desired concentration.

  • Crosslinker Addition: Add the crosslinking agent to the protein solution. The optimal molar excess of crosslinker to protein should be determined empirically, but a 20- to 50-fold molar excess is a common starting point.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 4°C.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other relevant techniques.[6]

Proposed Protocol for this compound

This protocol is a hypothetical starting point based on the reactivity of α-haloketones. Optimization will be necessary for specific applications.

Materials:

  • Purified protein solution

  • This compound dissolved in a suitable solvent (e.g., DMF or DMSO)

  • Reaction buffer (e.g., Phosphate buffer, pH 7.0-8.0)

  • Quenching solution (e.g., 1 M 2-mercaptoethanol or dithiothreitol)

Procedure:

  • Sample Preparation: Prepare the protein solution in the reaction buffer.

  • Crosslinker Addition: Add the this compound solution to the protein sample. A starting point could be a 10- to 100-fold molar excess over the protein concentration.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by taking time points and analyzing for the disappearance of free sulfhydryl groups or by mass spectrometry.

  • Quenching: Terminate the reaction by adding a quenching solution containing a thiol reagent to react with any unreacted α-haloketone groups.

  • Analysis: Proceed with analysis of the crosslinked products.

Visualizing Workflows and Pathways

Diagrams are invaluable for understanding complex experimental procedures and biological processes.

general_crosslinking_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Sample Protein Sample Mix Mix & Incubate Protein_Sample->Mix Crosslinker_Solution Crosslinker Solution Crosslinker_Solution->Mix Quench Quench Reaction Mix->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Mass_Spectrometry Mass Spectrometry Quench->Mass_Spectrometry Western_Blot Western Blot Quench->Western_Blot

Caption: General workflow for in vitro protein crosslinking.

Caption: Putative reaction of this compound with sulfhydryl and amino groups.

gpcr_signaling GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Effector Effector (Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (cAMP) Effector->Second_Messenger Produces Ligand Ligand Ligand->GPCR Binds Downstream_Signaling Downstream Signaling Second_Messenger->Downstream_Signaling Initiates

Caption: Simplified GPCR signaling pathway, a common target for crosslinking studies.[7]

Conclusion

This compound represents a potentially valuable tool for protein crosslinking, particularly for targeting specific nucleophilic residues over a short distance. Its utility is underscored by its application in studying enzyme active sites.[3] However, the limited availability of comprehensive comparative data necessitates careful empirical optimization for any new application. In contrast, crosslinkers such as DSS and BS3 offer a wealth of established protocols and characterization data, making them reliable choices for general protein-protein interaction studies. The selection of the optimal crosslinking agent will ultimately depend on the specific research question, the nature of the proteins under investigation, and the downstream analytical methods to be employed. Researchers are encouraged to perform pilot experiments to determine the ideal crosslinker and reaction conditions for their system.

References

A Comparative Guide to Protein Crosslinking: 1,4-Dibromo-2,3-butanedione vs. Glutaraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and structural biology, protein crosslinking serves as an indispensable tool for elucidating protein-protein interactions, stabilizing protein structures, and preparing protein conjugates. The choice of a crosslinking agent is critical and contingent on the specific application, desired reactivity, and biocompatibility. This guide provides a detailed comparison of two bifunctional crosslinking agents: the well-established glutaraldehyde and the less characterized 1,4-dibromo-2,3-butanedione. While glutaraldehyde has been extensively studied and utilized, comprehensive data on the protein crosslinking capabilities of this compound remains limited. This guide summarizes the available experimental data, outlines relevant protocols, and visualizes the underlying chemical principles to assist researchers in making informed decisions.

Overview of Crosslinking Properties

PropertyThis compoundGlutaraldehyde
Reactive Groups α-Haloketone, α-DicarbonylAldehyde
Primary Target(s) CysteinePrimary Amines (Lysine)
Reaction Mechanism Nucleophilic substitutionSchiff base formation, Michael addition
Spacer Arm Length Not definitively reportedVariable (due to polymerization)
Crosslinking Efficiency Not well-documentedHigh
Biocompatibility Not well-documentedLow to Moderate
Cytotoxicity Data not availableHigh
Stability of Crosslinks Not well-documentedGood

In-Depth Comparison

Glutaraldehyde: The Industry Standard

Glutaraldehyde is a five-carbon dialdehyde that has long been the gold standard for protein crosslinking due to its high reactivity and the stability of the crosslinks it forms.

Mechanism of Action: Glutaraldehyde's two aldehyde groups readily react with primary amine groups, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form Schiff bases. However, the reaction is more complex than a simple Schiff base formation. In aqueous solutions, glutaraldehyde can exist in various forms, including monomers, hydrates, and polymers.[1] The polymerization of glutaraldehyde is believed to contribute to the stability of the crosslinks.[2] The reaction can also involve Michael-type additions.[1]

Performance Data:

  • High Efficiency: Glutaraldehyde is a highly efficient crosslinker, rapidly forming stable intermolecular and intramolecular crosslinks.[3] The extent of crosslinking can be controlled by adjusting the concentration of glutaraldehyde, reaction time, temperature, and pH.

  • Structural Impact: Glutaraldehyde crosslinking can enhance the mechanical and thermal stability of proteins.[4] However, it can also lead to protein denaturation and aggregation if not carefully controlled.[5]

  • Cytotoxicity: A significant drawback of glutaraldehyde is its inherent cytotoxicity. Residual, unreacted glutaraldehyde can be toxic to cells, which is a major consideration for in-vivo applications and the development of biomaterials.

This compound: A Cysteine-Reactive Alternative

This compound (DBBD) is a bifunctional reagent containing two reactive α-bromoketone moieties and an α-dicarbonyl group. Its application as a general protein crosslinker is not as extensively documented as glutaraldehyde.

Mechanism of Action: The primary known reactivity of DBBD in a biological context is the alkylation of sulfhydryl groups on cysteine residues.[1] The carbon-bromine bond is susceptible to nucleophilic attack by the thiolate anion of cysteine. Having two such reactive sites allows for the potential to crosslink two cysteine residues. Its reactivity with other nucleophilic amino acid side chains, such as the primary amine of lysine, has not been well-characterized in the scientific literature. The α-dicarbonyl group may also participate in reactions, similar to other dicarbonyl compounds which are known to react with arginine and lysine residues, though this is speculative for DBBD.[1][6]

Performance Data:

  • Specificity: Available data suggests a specificity for cysteine residues. One study demonstrated that DBBD inactivates rabbit muscle pyruvate kinase by covalently modifying cysteinyl peptides.[1]

  • Efficiency and Stability: There is a lack of quantitative data on the overall crosslinking efficiency and the stability of DBBD-mediated crosslinks in proteins. One report indicated that the use of this compound for peptide cyclization via dithiol bis-alkylation did not result in clean product formation, suggesting potential limitations in its efficiency or specificity under those conditions.

  • Cytotoxicity: The cytotoxicity of this compound has not been extensively studied in the context of protein crosslinking for biomedical applications.

Experimental Protocols

Protein Crosslinking with Glutaraldehyde

This is a general protocol and should be optimized for each specific application.

Materials:

  • Purified protein solution in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES), pH 7.2-8.0

  • Glutaraldehyde solution (e.g., 25% aqueous solution)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

Procedure:

  • Preparation: Prepare the protein solution to the desired concentration (e.g., 1-10 mg/mL).

  • Crosslinking Reaction: Add glutaraldehyde to the protein solution to a final concentration typically ranging from 0.05% to 1%. The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture for a period ranging from 15 minutes to 2 hours at room temperature or 4°C. Shorter incubation times and lower temperatures can help to minimize protein denaturation.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with and consume the excess glutaraldehyde.

  • Incubation: Incubate for an additional 15-30 minutes.

  • Analysis: The crosslinked protein sample can then be analyzed by methods such as SDS-PAGE to observe the formation of higher molecular weight species.

Protein Crosslinking with this compound (Theoretical Protocol)

Materials:

  • Purified protein solution in a suitable buffer (e.g., phosphate or borate buffer, pH 7.0-8.5). The buffer should be free of nucleophiles that could react with the crosslinker.

  • This compound (DBBD)

  • Anhydrous solvent for stock solution (e.g., DMSO or DMF)

  • Quenching solution (e.g., a solution containing a thiol such as dithiothreitol (DTT) or β-mercaptoethanol)

Procedure:

  • Preparation: Prepare the protein solution to the desired concentration.

  • Stock Solution: Prepare a stock solution of DBBD in an anhydrous solvent immediately before use.

  • Crosslinking Reaction: Add the DBBD stock solution to the protein solution to achieve the desired final concentration. A molar excess of DBBD over the protein is typically used.

  • Incubation: Incubate the reaction mixture. The optimal time and temperature will need to be determined empirically. Reactions involving alkylation can be slower than those with aldehydes.

  • Quenching: Stop the reaction by adding the quenching solution to react with any unreacted DBBD.

  • Analysis: Analyze the crosslinked products using techniques like SDS-PAGE and mass spectrometry to identify crosslinked peptides.

Visualizing the Chemistry

Chemical Structures and Reaction Mechanisms

cluster_glutaraldehyde Glutaraldehyde Crosslinking cluster_dbbd This compound Crosslinking (Cysteine) glutaraldehyde O=CH-(CH2)3-CH=O Glutaraldehyde schiff_base Protein-N=CH-(CH2)3-CH=N-Protein (Schiff Base Crosslink) glutaraldehyde->schiff_base reacts with 2x protein1_lys Protein-NH2 (Lysine) protein1_lys->schiff_base dbbd Br-CH2-CO-CO-CH2-Br This compound crosslink Protein-S-CH2-CO-CO-CH2-S-Protein (Thioether Crosslink) dbbd->crosslink reacts with 2x protein2_cys Protein-SH (Cysteine) protein2_cys->crosslink start Protein Sample crosslinking Add Crosslinking Agent (Glutaraldehyde or DBBD) start->crosslinking incubation Incubate (Time, Temperature, pH) crosslinking->incubation quenching Quench Reaction incubation->quenching analysis Analysis (SDS-PAGE, Mass Spectrometry) quenching->analysis

References

A Comparative Analysis of 1,4-Dibromo-2,3-butanedione and N-bromosuccinimide (NBS) as Brominating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate brominating agent is a critical decision that influences reaction efficiency, selectivity, and safety. This guide provides an objective comparison between the less common reagent, 1,4-Dibromo-2,3-butanedione, and the widely utilized N-bromosuccinimide (NBS).

While both reagents serve as sources of electrophilic bromine, their applications and reaction mechanisms can differ significantly. NBS is a well-established reagent for free-radical substitution and electrophilic additions, particularly for allylic and benzylic brominations.[1] In contrast, this compound is a bifunctional reagent primarily used in the synthesis of heterocyclic compounds and as a cross-linking agent for proteins.[2]

Performance and Application Comparison

The primary utility of NBS lies in its ability to provide a low, constant concentration of bromine, which is crucial for selective allylic and benzylic bromination while minimizing side reactions like addition to double bonds.[3][4] This is achieved through a radical chain mechanism, often initiated by light or a radical initiator like AIBN or benzoyl peroxide.[1][5] NBS is also effective for the α-bromination of carbonyl derivatives and the bromination of electron-rich aromatic compounds.[1][6]

This compound, on the other hand, is a reactive α-dicarbonyl compound with two electrophilic carbon centers and two bromine atoms that can be substituted. Its primary application is not as a general brominating agent in the same vein as NBS, but rather as a building block in multi-component reactions to form complex heterocyclic structures like polyiminofurans. It also sees use as a specific tool in biochemistry for labeling and cross-linking proteins by reacting with nucleophilic amino acid residues.[2][7]

Quantitative Data Summary

Direct comparative studies on the efficacy of this compound and NBS as general brominating agents are scarce due to their differing primary applications. However, we can compare the performance of NBS in its key reactions.

Table 1: Efficacy of N-bromosuccinimide (NBS) in Various Bromination Reactions

Substrate TypeReaction TypeTypical ConditionsYield (%)SelectivityReference
Alkenes (e.g., Cyclohexene)Allylic BrominationNBS, AIBN, CCl₄, reflux70-90%High for allylic position[1][6]
Toluene DerivativesBenzylic BrominationNBS, benzoyl peroxide, CCl₄, reflux60-85%High for benzylic position[3]
Ketones (e.g., Acetophenone)α-BrominationNBS, acid catalyst (e.g., HBr)80-95%High for α-position[1][8]
Electron-Rich Aromatics (e.g., Anisole)Aromatic BrominationNBS, polar solvent (e.g., DMF)85-95%High for para-position[6][9]

Table 2: Applications of this compound

ApplicationReaction TypeTypical ConditionsProductReference
Polymer SynthesisMulticomponent CyclopolymerizationCatalyst-freeFunctional Polyiminofurans
Protein ChemistryCovalent Labeling of EnzymesReaction with cysteinyl peptidesInactivated Enzyme[2][7]
Heterocycle SynthesisReaction with thioamidesRefluxing methanolChiral Pyridylthiazole Ligands

Experimental Protocols

Protocol 1: Allylic Bromination of Cyclohexene using NBS

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene (1.0 equiv.) in anhydrous carbon tetrachloride (CCl₄).[1]

  • Reagent Addition: Add N-bromosuccinimide (1.0 equiv.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[6]

  • Reaction: Heat the mixture to reflux. The reaction can be monitored by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.[10]

  • Purification: The filtrate is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or chromatography to yield 3-bromocyclohexene.

Protocol 2: Synthesis of a Pyridylthiazole Ligand using this compound

  • Preparation: In a suitable reaction vessel, dissolve a pinene-based pyridylthioamide (1.0 equiv.) in methanol.

  • Reagent Addition: Add this compound (1.0 equiv.) to the solution.

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by appropriate analytical techniques.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed. The resulting residue is then purified, typically by column chromatography, to isolate the desired chiral pyridylthiazole ligand.

Reaction Mechanisms and Workflows

The mechanism of action for NBS in allylic bromination involves a radical chain reaction. This process is highly selective for the allylic position due to the stability of the resulting allylic radical.

NBS_Allylic_Bromination cluster_initiation Initiation cluster_propagation Propagation Initiator Radical Initiator (e.g., AIBN, hv) Br_radical Br• Initiator->Br_radical Generates Alkene Alkene (e.g., Cyclohexene) Allylic_Radical Allylic Radical (Resonance Stabilized) Alkene->Allylic_Radical + Br• - HBr Product Allylic Bromide Allylic_Radical->Product + NBS Allylic_Radical->Product - Succinimide Radical + NBS NBS NBS Succinimide_Radical Succinimide Radical Succinimide_Radical->Br_radical + HBr - Succinimide

Caption: Radical chain mechanism for allylic bromination using NBS.

A general experimental workflow for a bromination reaction highlights the key steps from reaction setup to product isolation.

Bromination_Workflow Start Start Setup Reaction Setup (Substrate, Reagent, Solvent) Start->Setup Reaction Reaction (Heating/Irradiation) Setup->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up & Filtration Monitoring->Workup Complete Purification Purification (Distillation/Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for a bromination reaction.

Conclusion

This compound, while also a source of bromine, is not a direct competitor to NBS for general bromination purposes. Its utility is more specialized, serving as a valuable bifunctional building block for the synthesis of complex molecules and as a tool in biochemical studies.[7]

For researchers in drug development and organic synthesis, the choice between these two reagents is clear-cut based on the desired transformation. For selective bromination at allylic, benzylic, or α-carbonyl positions, NBS is the reagent of choice. For constructing specific heterocyclic systems or for protein modification studies, this compound offers unique reactivity.

References

A Practical Guide to Alternatives for 1,4-Dibromo-2,3-butanedione in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,4-Dibromo-2,3-butanedione is a highly reactive α-dicarbonyl compound utilized in the synthesis of various heterocyclic scaffolds, which are pivotal in medicinal chemistry and drug development. However, its lachrymatory and corrosive nature necessitates the exploration of safer and more versatile alternatives. This guide provides an objective comparison of alternative reagents for the synthesis of pyridazines and pyrazines, complete with experimental data and detailed protocols to assist researchers in selecting the optimal synthetic strategy.

Introduction to Heterocycle Synthesis with 1,4-Dicarbonyl Precursors

The condensation of a 1,4-dicarbonyl compound with a dinucleophile, such as hydrazine or a 1,2-diamine, is a fundamental and widely employed strategy for the construction of six-membered nitrogen-containing heterocycles. The reactivity of the dicarbonyl precursor is a key determinant of reaction efficiency, yield, and the range of compatible functional groups. While the high reactivity of this compound can be advantageous in certain contexts, it often leads to handling difficulties and potential side reactions. This guide focuses on comparing its performance with that of a more common and less hazardous 1,4-dicarbonyl compound, 2,3-butanedione, for the synthesis of analogous heterocyclic products.

Comparative Performance of Dicarbonyl Precursors in Pyridazine and Pyrazine Synthesis

The following tables summarize the quantitative data for the synthesis of a model pyridazine (3,4-dimethylpyridazine) and a model pyrazine (2,3-dimethylpyrazine) using this compound and its non-halogenated counterpart, 2,3-butanedione.

Table 1: Synthesis of 3,4-Disubstituted Pyridazines

PrecursorReagentProductReaction ConditionsYield (%)Reference
This compoundHydrazine Hydrate3,4-Bis(bromomethyl)pyridazineMethanol, Room Temperature, 24h~71%[1]
2,3-ButanedioneHydrazine Hydrate3,4-DimethylpyridazineEthanol, Reflux, 3hNot specified

Table 2: Synthesis of 2,3-Disubstituted Pyrazines

PrecursorReagentProductReaction ConditionsYield (%)Reference
2,3-ButanedioneEthylenediamine2,3-DimethylpyrazineEthanol, 0°C to Reflux, 18.5h~85% (based on patent)[2]

Note: Data for the synthesis of the corresponding pyrazine from this compound was not found, likely due to the high reactivity of the bromomethyl groups leading to side reactions.

Experimental Protocols

Detailed methodologies for the key syntheses are provided below to enable reproducibility and adaptation in the laboratory.

Protocol 1: Synthesis of 3,4-Bis(bromomethyl)pyridazine from this compound and Hydrazine Hydrate

This protocol is adapted from the synthesis of a similar pyridazine derivative.[1]

Materials:

  • 1,2-Diacylcyclopentadiene (a 1,4-dicarbonyl analog)

  • Methanol

  • Hydrazine Hydrate

  • Dichloromethane

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Dissolve the 1,2-diacylcyclopentadiene (1.0 eq) in methanol.

  • Add excess hydrazine hydrate (at least 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Add 50 mL of water to the reaction mixture, which may result in the formation of a precipitate.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent in vacuo to obtain the crude product.

  • Purify the product as necessary (e.g., by recrystallization or column chromatography).

Protocol 2: Synthesis of 2,3-Dimethylpyrazine from 2,3-Butanedione and Ethylenediamine

This protocol is based on a described synthetic method.[2]

Materials:

  • Ethylenediamine

  • 95% Ethanol

  • 2,3-Butanedione (Diacetyl)

  • Potassium Hydroxide

  • Metal Oxide Catalyst (e.g., Copper Chromite - optional, for oxidation of an intermediate)

  • Ethyl Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • In a reaction vessel equipped with a stirrer, reflux condenser, and thermometer, add ethylenediamine and 95% ethanol.

  • Cool the mixture to 0°C while stirring.

  • Prepare a solution of 2,3-butanedione in 95% ethanol.

  • Dropwise, add the 2,3-butanedione solution to the cooled ethylenediamine mixture with continuous stirring.

  • After the addition is complete, heat the solution to reflux for 30 minutes.

  • Cool the solution slightly and add a proper amount of potassium hydroxide and the metal oxide catalyst (if used).

  • Heat the mixture to reflux for 18 hours with stirring.

  • After cooling, filter to remove the catalyst.

  • Distill the filtrate to recover the ethanol.

  • Extract the residue with ethyl ether.

  • Dry the ether extract with anhydrous sodium sulfate and filter.

  • Distill the filtrate under reduced pressure, collecting the fraction at 75-78°C.

  • Refine the collected fraction by fractionation to obtain pure 2,3-dimethylpyrazine.

Reaction Pathways and Workflow

The following diagrams illustrate the general reaction pathways for the synthesis of pyridazines and pyrazines from 1,4-dicarbonyl precursors and the experimental workflow for a typical synthesis.

pyridazine_synthesis dicarbonyl 1,4-Dicarbonyl Compound dihydropyridazine Dihydropyridazine Intermediate dicarbonyl->dihydropyridazine + hydrazine Hydrazine hydrazine->dihydropyridazine pyridazine Pyridazine dihydropyridazine->pyridazine [O] oxidation Oxidation oxidation->dihydropyridazine

Caption: General synthesis of pyridazines from 1,4-dicarbonyl compounds.

pyrazine_synthesis dicarbonyl α-Dicarbonyl Compound dihydropyrazine Dihydropyrazine Intermediate dicarbonyl->dihydropyrazine + diamine 1,2-Diamine diamine->dihydropyrazine pyrazine Pyrazine dihydropyrazine->pyrazine [O] oxidation Oxidation oxidation->dihydropyrazine

Caption: General synthesis of pyrazines from α-dicarbonyl compounds.

experimental_workflow start Start: Combine Reactants (Dicarbonyl & Nucleophile) reaction Reaction under Controlled Conditions (Temperature, Time) start->reaction workup Aqueous Work-up & Extraction reaction->workup drying Drying of Organic Phase workup->drying purification Purification (Distillation/Chromatography) drying->purification product Final Product purification->product

Caption: A typical experimental workflow for heterocycle synthesis.

Conclusion

The choice of a 1,4-dicarbonyl precursor for heterocycle synthesis is a critical decision that impacts reaction efficiency, safety, and overall cost-effectiveness. While this compound offers high reactivity, its hazardous properties present significant handling challenges. In contrast, readily available and safer alternatives like 2,3-butanedione can provide excellent yields for the synthesis of pyrazines and are suitable for the synthesis of pyridazines, often with simpler purification procedures. For many applications, particularly in the early stages of drug discovery and process development, the use of non-halogenated 1,4-dicarbonyl compounds represents a more practical and safer approach to the synthesis of these important heterocyclic scaffolds. Researchers are encouraged to consider the specific requirements of their target molecule and the practicalities of their laboratory setting when selecting a synthetic route.

References

The Strategic Advantage of 1,4-Dibromo-2,3-butanedione in Multicomponent Reactions for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multicomponent reactions (MCRs), a cornerstone of modern synthetic chemistry for building molecular complexity, the choice of reagents is paramount to achieving high efficiency, diversity, and novel functionalities. Among the array of dicarbonyl compounds utilized in these convergent transformations, 1,4-dibromo-2,3-butanedione emerges as a highly versatile and reactive building block, offering distinct advantages over conventionally used alternatives like benzil. Its unique structural feature, the presence of two reactive bromomethyl groups flanking the 1,2-dione moiety, unlocks pathways to novel molecular architectures, particularly in the synthesis of functionalized heterocycles and polymers.

This guide provides a comparative overview of this compound's performance in MCRs, with a focus on its application in the synthesis of polyiminofurans. We will delve into experimental data and protocols to offer a clear perspective for researchers, scientists, and professionals in drug development.

Performance Comparison: this compound vs. Benzil

FeatureThis compound (in Polyiminofuran Synthesis)Benzil (in Imidazole Synthesis)
Reaction Type Catalyst-Free Multicomponent CyclopolymerizationRadziszewski Imidazole Synthesis (often catalyzed)
Key Reactivity α-Dicarbonyl and bifunctional α-haloketoneα-Dicarbonyl
Resulting Functionality Bromomethyl groups for post-functionalizationPhenyl groups on the heterocyclic core
Typical Yields High (up to 89.5%)[1]Generally good to excellent (often >80%)
Reaction Conditions Mild, catalyst-freeOften requires a catalyst and elevated temperatures
Key Advantage Introduces reactive handles for further modificationReadily available and well-established reactivity

Experimental Protocols

Synthesis of Functional Polyiminofurans using this compound

A novel approach to synthesizing functional polyiminofurans involves a catalyst-free, one-pot multicomponent cyclopolymerization of diisocyanides, activated alkynes, and this compound under mild conditions.[1]

Experimental Workflow:

G cluster_0 One-Pot Reaction cluster_1 Polymerization cluster_2 Work-up Diisocyanide Diisocyanide Mixing Mixing Diisocyanide->Mixing Activated Alkyne Activated Alkyne Activated Alkyne->Mixing This compound This compound This compound->Mixing Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Mixing Stirring (rt, 24h) Stirring (rt, 24h) Mixing->Stirring (rt, 24h) Precipitation (in Methanol) Precipitation (in Methanol) Stirring (rt, 24h)->Precipitation (in Methanol) Filtration & Drying Filtration & Drying Precipitation (in Methanol)->Filtration & Drying Polyiminofuran Polyiminofuran Filtration & Drying->Polyiminofuran

Caption: Workflow for Polyiminofuran Synthesis.

Detailed Protocol: In a typical procedure, equimolar amounts of the diisocyanide, activated alkyne, and this compound are dissolved in a suitable solvent like tetrahydrofuran (THF). The reaction mixture is then stirred at room temperature for 24 hours. The resulting polymer is isolated by precipitation in a non-solvent such as methanol, followed by filtration and drying. This method yields polyiminofurans with high molecular weights (up to 19,600 g/mol ) and in good yields (up to 89.5%).[1]

Typical Synthesis of Polysubstituted Imidazoles using Benzil

The Radziszewski reaction is a classic multicomponent method for synthesizing substituted imidazoles. A common protocol involves the reaction of benzil, an aldehyde, a primary amine, and ammonium acetate.

Reaction Scheme:

G Benzil Benzil Reaction Reaction Benzil->Reaction Aldehyde Aldehyde Aldehyde->Reaction Amine Amine Amine->Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reaction Polysubstituted Imidazole Polysubstituted Imidazole Reaction->Polysubstituted Imidazole

Caption: Radziszewski Imidazole Synthesis.

Detailed Protocol: Typically, a mixture of benzil (1 mmol), an aldehyde (1 mmol), a primary amine (1 mmol), and ammonium acetate (1-2 mmol) is heated in a solvent such as acetic acid or ethanol, or under solvent-free conditions. The reaction temperature can range from 80°C to 140°C, and reaction times can vary from 30 minutes to several hours. Various catalysts, including Lewis acids (e.g., Y(NO3)3·6H2O) or solid-supported acids, can be employed to improve yields and reduce reaction times. The product is typically isolated by cooling the reaction mixture and collecting the precipitated solid, which may be further purified by recrystallization.

Advantages of this compound in MCRs

The primary advantage of employing this compound in multicomponent reactions lies in the introduction of versatile functional handles into the product. The bromomethyl groups are highly susceptible to nucleophilic substitution, allowing for a wide range of post-synthesis modifications. This opens up possibilities for creating complex molecular architectures, such as star-branched polymers and materials for biomedical applications.[1]

Furthermore, the high reactivity of this compound can enable reactions to proceed under mild, catalyst-free conditions, which is a significant advantage in terms of green chemistry and process simplification.[1] The resulting furan-based structures are also prevalent in many biologically active compounds and functional materials.

In contrast, while benzil is a reliable and widely used component in MCRs for generating stable aromatic systems like imidazoles, the resulting products lack the inherent reactive sites for straightforward post-functionalization that this compound provides.

Conclusion

This compound stands out as a strategic building block in multicomponent reactions, offering a gateway to novel, functionalized molecules that are not readily accessible with traditional dicarbonyl reagents like benzil. Its ability to introduce reactive bromomethyl groups under mild, often catalyst-free, conditions makes it an invaluable tool for researchers aiming to develop advanced materials and complex molecular scaffolds. While the direct synthesis of small heterocyclic molecules using this reagent in MCRs is an area ripe for further exploration, its proven success in the synthesis of functional polymers highlights its significant potential and distinct advantages in the field of synthetic chemistry.

References

A Comparative Analysis of Bifunctional Brominating Agents for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate brominating agent is a critical decision that influences reaction efficiency, selectivity, and overall yield. This guide provides a comprehensive comparison of three common bifunctional brominating agents: N-bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), and dibromoisocyanuric acid (DBI).

This publication offers an objective analysis of their performance in key synthetic transformations, supported by experimental data. Detailed methodologies for representative bromination reactions are provided to facilitate practical application.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics and performance metrics of NBS, DBDMH, and DBI, offering a clear comparison to aid in reagent selection for specific synthetic needs.

FeatureN-Bromosuccinimide (NBS)1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Dibromoisocyanuric Acid (DBI)
Chemical Formula C₄H₄BrNO₂C₅H₆Br₂N₂O₂C₃HBr₂N₃O₃
Molecular Weight 177.98 g/mol 285.92 g/mol 286.87 g/mol
Appearance White to off-white crystalline solidOff-white to yellowish crystalline powderWhite to slightly yellow crystalline powder
Active Bromine (%) ~44.9%~55.9%~55.7%
Key Advantages Well-established and widely used; good for allylic and benzylic bromination.[1]Higher bromine content by weight leading to greater atom economy; byproduct (5,5-dimethylhydantoin) is less soluble, simplifying purification.[1][2]Powerful brominating agent, effective for deactivating aromatic rings under mild conditions.[1][3]
Key Disadvantages Lower bromine content compared to others; can be less reactive for deactivated systems.[2]Can be less selective than NBS in some cases.[1]Less commonly used and potentially more expensive than NBS or DBDMH.[1]
Solubility Soluble in acetone, THF, DMF, acetonitrile, and DMSO; slightly soluble in water and acetic acid.[4]Soluble in ethanol and chloroform; slightly soluble in acetone, dioxane, THF, and hot water.[2]Soluble in dichloromethane and concentrated sulfuric acid; poorly soluble in common organic solvents.[3]

Performance in Aromatic Bromination: Experimental Data

The choice of brominating agent and reaction conditions significantly impacts the outcome of aromatic bromination reactions. Below is a compilation of experimental data from various studies, showcasing the performance of each agent on different aromatic substrates.

Bromination of Toluene (Benzylic Bromination)
Brominating AgentCatalyst (mol%)Substrate:Agent RatioSolventTemperature (°C)Time (h)Yield of Benzyl Bromide (%)Reference
DBDMH ZrCl₄ (10)1 : 0.5CH₂Cl₂Room Temp.286[5]
NBS ZrCl₄ (10)1 : 1CH₂Cl₂Room Temp.239[5]
Bromination of Anisole
Brominating AgentSolventTemperature (°C)SelectivityReference
DBDMH CHCl₃Room Temp.High ortho-selectivity[1]
NBS CH₃CNRoom Temp.High para-selectivity[1]
Bromination of Nitrobenzene (Deactivated Aromatic)
Brominating AgentAcidTemperature (°C)TimeYield of m-Bromonitrobenzene (%)Reference
DBI conc. H₂SO₄205 min88[3]
NBS BF₃·H₂O1006 h92[3]

Experimental Protocols

Detailed methodologies for key bromination reactions are provided below. These protocols are based on established procedures and may require optimization for specific substrates.

Protocol 1: Benzylic Bromination of Toluene with DBDMH

This protocol describes the zirconium(IV) chloride-catalyzed benzylic bromination of toluene using DBDMH.[5]

Materials:

  • Toluene

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Zirconium(IV) chloride (ZrCl₄)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • To a suspension of zirconium(IV) chloride (0.1 mmol) in dichloromethane (4 mL), add toluene (1.0 mmol) and DBDMH (0.5 mmol) at room temperature.

  • Stir the mixture at room temperature for 2 hours under ambient light.

  • Monitor the reaction progress by gas chromatography (GC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product.

  • The product can be further purified by distillation or chromatography.

Protocol 2: Bromination of Anisole with NBS

This protocol outlines the para-selective bromination of anisole using NBS in acetonitrile.

Materials:

  • Anisole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Brine

Procedure:

  • To a solution of anisole (1.0 mmol) in acetonitrile (2 mL) at 0 °C, add NBS (1.0 mmol) in one portion.

  • Allow the resulting mixture to come to room temperature and stir overnight.

  • Quench the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: Bromination of Nitrobenzene with DBI

This protocol details the bromination of the deactivated aromatic ring of nitrobenzene using the powerful brominating agent DBI.[3]

Materials:

  • Nitrobenzene

  • Dibromoisocyanuric acid (DBI)

  • Concentrated sulfuric acid (conc. H₂SO₄)

  • Ice water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve nitrobenzene in concentrated sulfuric acid.

  • Add dibromoisocyanuric acid to the solution and stir at 20°C for 5 minutes.

  • Pour the reaction mixture into ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the product.

Mandatory Visualization

Experimental Workflow for Aromatic Bromination

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Aromatic Substrate in Solvent B Add Brominating Agent (NBS/DBDMH/DBI) A->B 1. C Stir at Specified Temperature and Time B->C 2. D Quench Reaction (e.g., with Na₂S₂O₃) C->D 3. E Extract with Organic Solvent D->E 4. F Wash and Dry Organic Layer E->F 5. G Concentrate Under Reduced Pressure F->G 6. H Purify by Chromatography or Distillation G->H 7. I Characterize Product (NMR, GC-MS) H->I 8.

Caption: A generalized experimental workflow for aromatic bromination reactions.

Electrophilic Aromatic Substitution (EAS) Mechanism for Bromination

Caption: The mechanism of electrophilic aromatic substitution for the bromination of benzene.

References

A Researcher's Guide to Validating Protein-Protein Interactions: A Comparative Look at 1,4-Dibromo-2,3-butanedione and Other Cross-linking Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of cellular signaling and function, the interactions between proteins are fundamental. Validating these protein-protein interactions (PPIs) is a cornerstone of modern biological research and drug development. Chemical cross-linking has emerged as a powerful technique to capture and identify these interactions. This guide provides a comparative overview of 1,4-Dibromo-2,3-butanedione as a potential cross-linking agent and contrasts it with other widely used alternatives, offering insights into their mechanisms, protocols, and applications.

Introduction to Chemical Cross-linking for PPI Validation

Chemical cross-linking utilizes bifunctional reagents to form covalent bonds between amino acid residues of interacting proteins that are in close proximity. This process stabilizes transient or weak interactions, allowing for their subsequent detection and analysis, often by mass spectrometry. The choice of cross-linker is critical and depends on factors such as the target functional groups, the desired spacer arm length, and the reversibility of the cross-link.

This compound: A Bifunctional Alkylating Agent

This compound is a homobifunctional cross-linking agent. Its reactivity stems from the two α-haloketone groups, which can react with nucleophilic side chains of amino acids. As a bifunctional alkylating agent, it has the potential to form covalent cross-links between proteins.

Proposed Mechanism of Action

While detailed studies on the cross-linking mechanism of this compound are not extensively available in the public domain, a plausible mechanism involves the nucleophilic attack by amino acid side chains on the carbon atoms bearing the bromine atoms. The primary targets for such alkylation reactions are the thiol group of cysteine and the imidazole ring of histidine. Other nucleophilic residues like lysine and arginine could also potentially react. The reaction with two such residues on different proteins would result in a stable covalent cross-link.

G cluster_reagent This compound cluster_protein1 Protein 1 cluster_protein2 Protein 2 cluster_product Cross-linked Proteins Reagent Br-CH2-C(=O)-C(=O)-CH2-Br P2_Cys Cysteine-SH Reagent->P2_Cys Second Nucleophilic Attack (SN2) P1_Cys Cysteine-SH P1_Cys->Reagent Nucleophilic Attack (SN2) Product Protein1-S-CH2-C(=O)-C(=O)-CH2-S-Protein2

A proposed reaction mechanism for protein cross-linking by this compound.

Comparison with Alternative Cross-linking Reagents

While this compound presents a potential tool for PPI validation, a variety of other cross-linkers are more commonly employed and extensively characterized. The choice of reagent is critical for successful cross-linking experiments.

FeatureThis compoundBis(sulfosuccinimidyl) suberate (BS3)Disuccinimidyl suberate (DSS)1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Type HomobifunctionalHomobifunctionalHomobifunctionalZero-length
Reactive Groups α-haloketoneN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterCarbodiimide
Target Residues Cysteine, Histidine (primarily)Lysine, N-terminusLysine, N-terminusCarboxyl groups (Asp, Glu) to form amide bonds with Lysines
Spacer Arm Length ~5 Å (estimated)11.4 Å11.4 Å0 Å
Solubility Soluble in organic solventsWater-solubleWater-insoluble (membrane permeable)Water-soluble
Cleavable NoNoNoNo
Published PPI Data LimitedExtensiveExtensiveExtensive

Experimental Protocols

General Protocol for Protein Cross-linking with a Bifunctional Reagent
  • Protein Interaction: Incubate the purified proteins of interest under conditions that favor their interaction.

  • Cross-linking Reaction:

    • Prepare a fresh stock solution of the cross-linker (e.g., this compound in an appropriate solvent like DMSO).

    • Add the cross-linker to the protein solution at a specific molar excess. The optimal concentration needs to be determined empirically.

    • Incubate the reaction for a defined period (e.g., 30 minutes to 2 hours) at a controlled temperature (e.g., room temperature or on ice).

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to consume the excess reactive groups of the cross-linker.

  • Analysis of Cross-linked Products:

    • SDS-PAGE: Analyze the reaction mixture by SDS-PAGE to visualize the formation of higher molecular weight cross-linked complexes.

    • Mass Spectrometry: For identification of the cross-linked peptides and the specific interacting residues, the cross-linked protein mixture is typically subjected to enzymatic digestion (e.g., with trypsin) followed by LC-MS/MS analysis.

G start Start: Purified Interacting Proteins incubate Incubate Proteins to Allow Interaction start->incubate add_crosslinker Add Cross-linking Reagent (e.g., this compound) incubate->add_crosslinker react Incubate to Form Covalent Cross-links add_crosslinker->react quench Quench Reaction with Tris or Glycine react->quench analysis Analysis of Cross-linked Products quench->analysis sds_page SDS-PAGE for Visualization analysis->sds_page mass_spec Enzymatic Digestion followed by LC-MS/MS analysis->mass_spec identification Identify Cross-linked Peptides and Interaction Sites mass_spec->identification PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase p85 PI3K (p85) RTK->p85 Interaction (Validation Target) p110 PI3K (p110) p85->p110 Interaction PIP2 PIP2 p110->PIP2 Phosphorylates PIP3 PIP3 p110->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Interaction) Downstream Downstream Effectors (e.g., GSK3, FOXO) Akt->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Interaction) Cell_Response Cell Growth, Proliferation, Survival Downstream->Cell_Response

A Comparative Guide to 1,4-Dibromo-2,3-butanedione and Other Diketones for Bioconjugation and a-Dicarbonyl Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,4-Dibromo-2,3-butanedione with other commonly used diketones, namely phenylglyoxal, 2,3-butanedione, and 1,2-cyclohexanedione. The focus is on their application in the chemical modification of proteins, particularly the selective targeting of arginine residues, a crucial technique in drug development and proteomics. This document summarizes key performance data, details experimental protocols, and visualizes relevant biological pathways to aid in the selection of the most appropriate reagent for specific research applications.

Performance Benchmark: Reactivity and Specificity

The primary application of these diketones in a biological context is the chemical modification of arginine residues. This is a valuable tool for studying protein structure and function, identifying active sites of enzymes, and developing novel therapeutics. The reactivity and specificity of each diketone are critical parameters for their effective use.

While direct comparative kinetic studies under identical conditions are limited in the literature, the available data on their reactivity towards arginine and other amino acids, as well as their efficacy in enzyme inactivation, are summarized below.

DiketoneTarget Residue(s)Relative Reactivity/EfficacyOptimal pHKey Features & Limitations
This compound Cysteine, Arginine, Lysine, HistidineHighNeutral to slightly alkalineBifunctional, enabling protein cross-linking. The presence of bromine atoms enhances its electrophilicity. Can react with multiple residues, potentially leading to lower specificity for arginine compared to other listed diketones.
Phenylglyoxal ArginineHigh7.0 - 9.0[1]Forms a stable adduct with the guanidinium group of arginine.[1] The reaction is relatively specific under controlled conditions.
2,3-Butanedione ArginineModerate~8.0 (in the presence of borate buffer)The trimer of 2,3-butanedione is reported to be the reactive species for arginine modification. The reaction is reversible upon removal of borate.[2]
1,2-Cyclohexanedione ArginineHigh8.0 - 9.0[3]Highly specific for arginine residues, forming a stable derivative. The reaction is often carried out in a borate buffer to stabilize the reaction intermediate.[3]

Note: The reactivity of these compounds can be influenced by various factors, including buffer composition, temperature, and the specific protein microenvironment of the target residue.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these reagents. Below are representative protocols for protein modification and analysis.

Protocol 1: General Protein Modification with Diketones

This protocol provides a general framework for modifying a target protein with a diketone. Specific concentrations and incubation times may need to be optimized for each protein and diketone.

Materials:

  • Target protein solution (e.g., 1 mg/mL in a suitable buffer)

  • Diketone stock solution (e.g., 100 mM in a compatible solvent like DMSO or ethanol)

  • Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.5 for this compound and phenylglyoxal; 50 mM sodium borate, pH 8.0 for 2,3-butanedione and 1,2-cyclohexanedione)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis tubing for reagent removal

Procedure:

  • Prepare the protein solution in the appropriate reaction buffer.

  • Add the diketone stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 100-fold molar excess over the protein).

  • Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 1-4 hours), with gentle mixing.

  • Quench the reaction by adding the quenching reagent to a final concentration of 50-100 mM.

  • Remove excess reagent and byproducts by desalting or dialysis against a suitable buffer.

  • Analyze the modified protein using techniques such as SDS-PAGE, mass spectrometry, or functional assays.

Protocol 2: Protein Cross-linking with this compound

This protocol outlines the use of this compound as a cross-linking agent to study protein-protein interactions.

Materials:

  • Protein complex solution (0.1-1 mg/mL in a non-amine, non-thiol containing buffer like PBS, pH 7.4)

  • This compound stock solution (e.g., 20 mM in DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • To the protein complex solution, add the this compound stock solution to a final concentration of 1-5 mM.

  • Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Stop the cross-linking reaction by adding the quenching solution to a final concentration of 50 mM and incubate for an additional 15 minutes.

  • Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species.

  • For identification of cross-linked peptides, the protein bands can be excised, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry.

Protocol 3: Identification of Modified Arginine Residues by Mass Spectrometry

This protocol describes a general workflow for identifying the specific arginine residues modified by diketones using mass spectrometry.

Workflow:

  • Protein Modification: Modify the protein of interest with the desired diketone as described in Protocol 1.

  • Proteolytic Digestion: Digest the modified protein into smaller peptides using a protease such as trypsin. Note that modification of arginine will block tryptic cleavage at that site.

  • LC-MS/MS Analysis: Separate the resulting peptide mixture using liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS).

  • Data Analysis: Search the acquired MS/MS data against a protein sequence database using specialized software. The search parameters should include the mass shift corresponding to the specific diketone modification on arginine residues.

  • Manual Validation: Manually inspect the MS/MS spectra of putative modified peptides to confirm the modification site.

Signaling Pathways and Logical Relationships

Diketones can exert biological effects by modifying key proteins within cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate potential mechanisms of action.

experimental_workflow Protein Target Protein Modified_Protein Modified Protein Protein->Modified_Protein Modification Reaction Diketone Diketone Reagent (e.g., this compound) Diketone->Modified_Protein Analysis Functional/Structural Analysis (SDS-PAGE, Mass Spectrometry, etc.) Modified_Protein->Analysis

Experimental workflow for protein modification.

crosslinking_workflow Protein_Complex Protein A + Protein B Crosslinked_Complex Cross-linked A-B Complex Protein_Complex->Crosslinked_Complex Cross-linking Reaction DBBD This compound DBBD->Crosslinked_Complex Analysis Analysis (SDS-PAGE, Mass Spec) Crosslinked_Complex->Analysis

Protein cross-linking workflow.

mapk_pathway cluster_0 Extracellular Stimuli cluster_1 Cytoplasm cluster_2 Nucleus Stimulus e.g., Methylglyoxal ASK1 ASK1 Stimulus->ASK1 Raf Raf Stimulus->Raf MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) JNK->Transcription_Factors p38 p38 MKK3_6->p38 p38->Transcription_Factors MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->Transcription_Factors Cellular_Response Cellular Response (Apoptosis, Inflammation) Transcription_Factors->Cellular_Response apoptosis_pathway cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial Pathway cluster_2 Execution Phase Diketone e.g., 2,3-Butanedione Bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) Diketone->Bcl2 Modulation Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Regulation Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Analysis of Crosslinking Agent Cytotoxicity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the in-vitro cytotoxic profiles of common crosslinking agents, supported by experimental data and detailed protocols.

In the fields of biomaterials, tissue engineering, and drug delivery, the choice of a crosslinking agent is paramount to ensuring the biocompatibility and ultimate success of a developed product. While crosslinkers are essential for enhancing the mechanical and structural integrity of biopolymeric scaffolds, their potential cytotoxicity is a critical consideration. This guide provides a comparative overview of the cytotoxic effects of commonly used natural and synthetic crosslinking agents, supported by quantitative data and detailed experimental protocols to aid researchers in making informed decisions.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic profiles of various crosslinking agents based on data from multiple in-vitro studies. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in cell lines, exposure times, and assay methodologies.

Crosslinking AgentTypeCell LineAssayIC50 / Cell ViabilityReference
Glutaraldehyde (GA) Synthetic (Aldehyde)Human Dermal FibroblastsMTT~60% viability[1]
L929-Lower cell viability compared to genipin and EDC/NHS
Genipin (GP) Natural (Iridoid)MG63MTTNo significant cytotoxicity at various concentrations[2]
Human Dermal FibroblastsMTTSignificantly higher viability than GA[1]
L929-Higher cell viability compared to glutaraldehyde
EDC/NHS Synthetic (Carbodiimide)Human Dermal FibroblastsMTT~80% viability[1]
L929-Similar viability to genipin
Epoxy Compounds Synthetic (Epoxide)Various-Generally low cytotoxicity after curing[3]

Note: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are often used in combination.

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below to facilitate the replication and validation of these findings.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free)

  • MTT solvent (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[5]

  • Remove the culture medium and expose the cells to various concentrations of the crosslinking agent for a predetermined period (e.g., 24, 48, or 72 hours).

  • After the exposure period, remove the treatment medium.[5]

  • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[4]

  • Incubate the plate at 37°C for 3 hours.[4]

  • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[4]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.[6]

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[7]

Materials:

  • LDH Assay Kit (containing substrate, cofactor, and dye solutions)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with different concentrations of the crosslinking agent. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Incubate the plate for the desired exposure time.

  • Centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[8]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Add 50 µL of stop solution to each well.[8]

  • Measure the absorbance at 490 nm using a microplate reader.[9]

Annexin V/PI Apoptosis Assay

The Annexin V/Propidium Iodide (PI) assay is a flow cytometry-based method to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[10]

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[11]

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells by treating them with the crosslinking agent for the desired time.

  • Harvest the cells (including any floating cells) and wash them twice with cold PBS.[12]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[10]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL) to the cell suspension.[11]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Add 400 µL of 1X Binding Buffer to each tube.[10]

  • Analyze the cells by flow cytometry within one hour.[13]

Signaling Pathway of Apoptosis

Cytotoxic crosslinking agents often induce cell death through apoptosis. A common pathway involves the activation of caspases, a family of proteases that execute the apoptotic program. The intrinsic pathway, often triggered by cellular stress, is a key mechanism.

G Simplified Intrinsic Apoptosis Pathway cluster_0 Mitochondrion cluster_1 Cytoplasm Bax Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c promotes release of Bcl2 Bcl-2 Bcl2->Bax inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Crosslinking_Agent Cytotoxic Crosslinking Agent Cellular_Stress Cellular Stress Crosslinking_Agent->Cellular_Stress induces Cellular_Stress->Bax activates Cellular_Stress->Bcl2 inhibits Caspase9 Pro-caspase-9 Apaf1->Caspase9 recruits Activated_Caspase9 Activated Caspase-9 Caspase9->Activated_Caspase9 activates Caspase3 Pro-caspase-3 Activated_Caspase9->Caspase3 activates Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 activates Apoptosis Apoptosis Activated_Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by cytotoxic agents.

This guide provides a foundational understanding of the comparative cytotoxicity of various crosslinking agents. Researchers are encouraged to perform their own specific in-vitro and in-vivo studies to determine the most suitable crosslinker for their particular application.

References

In Vivo vs. In Vitro Crosslinking: A Comparative Guide to 1,4-Dibromo-2,3-butanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vivo and in vitro protein crosslinking methodologies utilizing the homobifunctional crosslinking agent, 1,4-Dibromo-2,3-butanedione. We will delve into the reaction mechanisms, present adapted experimental protocols, and offer a qualitative comparison to guide your experimental design. While direct quantitative comparisons in the literature are limited for this specific reagent, this guide synthesizes available information to provide a robust framework for its application.

Introduction to this compound

This compound is a chemical crosslinking agent that can be used to study protein-protein interactions. It is a light yellow powder soluble in water, ethanol, and ether, making it adaptable for various experimental setups. Its structure features two reactive α-bromoketone groups, which can form covalent bonds with specific amino acid residues in proteins, thus "capturing" interaction partners. The spacer arm length of the butanedione core influences the distance constraints imposed on the crosslinked residues.

Mechanism of Action

The primary targets for this compound are nucleophilic amino acid side chains. Based on the reactivity of the related compound 2,3-butanedione, the guanidinium group of arginine is a likely target. Additionally, the α-bromoketone moieties are known to react with the sulfhydryl group of cysteine residues. The reaction proceeds via nucleophilic substitution, where the nucleophilic side chain attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a stable covalent bond.

Caption: Reaction of this compound with amino acids.

Comparison of In Vivo and In Vitro Crosslinking

The choice between an in vivo or in vitro approach depends on the specific research question. In vivo crosslinking provides a snapshot of protein interactions within their native cellular environment, while in vitro methods offer a more controlled system for studying specific interactions.

FeatureIn Vivo CrosslinkingIn Vitro Crosslinking
Biological Relevance High: Captures interactions in the natural cellular context, including transient or weak interactions stabilized by the cellular environment.Moderate to Low: Interactions are studied in a simplified, artificial environment, which may not fully recapitulate physiological conditions.
Complexity High: The presence of numerous other molecules can lead to non-specific crosslinking and a complex mixture of products.Low: Allows for the study of purified proteins or defined protein complexes, reducing complexity and potential for off-target reactions.
Control over Reaction Limited: Difficult to control the precise concentration of the crosslinker and target proteins at the subcellular level.High: Precise control over protein concentrations, buffer composition (pH, ionic strength), temperature, and reaction time.
Potential for Artifacts Higher: Cell permeability, potential toxicity of the crosslinker, and the crowded cellular environment can introduce artifacts.Lower: Minimized potential for artifacts due to the controlled environment, though protein purification itself can sometimes alter protein conformation.
Applicability Ideal for identifying novel interaction partners and studying dynamic interactions within living cells.Suited for validating specific interactions, mapping interaction interfaces, and performing detailed biochemical characterization.
Reagent Requirements Requires a cell-permeable crosslinker. The solubility of this compound in aqueous solutions is advantageous.A wider range of crosslinkers can be used, as cell permeability is not a concern.

Experimental Protocols

The following are adapted protocols for using this compound. Note: These are general guidelines and should be optimized for your specific system.

In Vitro Crosslinking Protocol
  • Protein Preparation:

    • Purify the protein(s) of interest to homogeneity.

    • Dialyze the protein(s) against a suitable reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). Avoid buffers containing primary amines (e.g., Tris) if targeting lysine residues, although for this compound, this is less of a concern.

  • Crosslinker Preparation:

    • Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol). The final concentration of the organic solvent in the reaction mixture should be kept low (typically <5%) to avoid protein denaturation.

  • Crosslinking Reaction:

    • Set up the reaction mixture containing the purified protein(s) at a suitable concentration (e.g., 1-10 µM).

    • Add the this compound stock solution to the protein solution to achieve the desired final concentration. A typical starting point is a 20- to 500-fold molar excess of the crosslinker over the protein.

    • Incubate the reaction at room temperature or 4°C for a defined period (e.g., 30-60 minutes). The optimal time should be determined empirically.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching reagent, such as a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM, to react with any excess crosslinker.

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE, followed by Coomassie staining or Western blotting, to observe the formation of higher molecular weight species.

    • For identification of crosslinked sites, the samples can be subjected to mass spectrometry analysis.

In Vivo Crosslinking Protocol
  • Cell Culture:

    • Culture cells to the desired density (typically 70-90% confluency).

  • Cell Preparation:

    • Wash the cells with a physiological buffer (e.g., PBS) to remove any interfering components from the culture medium.

  • Crosslinking:

    • Prepare a fresh solution of this compound in a cell-compatible buffer (e.g., PBS).

    • Add the crosslinker solution to the cells at a final concentration that needs to be empirically determined (e.g., 0.1-2 mM).

    • Incubate the cells with the crosslinker for a short period (e.g., 10-30 minutes) at 37°C or room temperature.

  • Quenching the Reaction:

    • Quench the reaction by adding a quenching buffer (e.g., Tris-HCl or glycine in PBS) to the cells.

  • Cell Lysis and Analysis:

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Analyze the cell lysate by immunoprecipitation, SDS-PAGE, and Western blotting to identify crosslinked protein complexes.

    • Mass spectrometry can be used for large-scale identification of interacting proteins.

Experimental_Workflows cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow ivt_start Start ivt_p1 Purify Protein(s) ivt_start->ivt_p1 ivt_p3 Incubate Proteins with This compound ivt_p1->ivt_p3 ivt_p2 Prepare Crosslinker Stock Solution ivt_p2->ivt_p3 ivt_p4 Quench Reaction ivt_p3->ivt_p4 ivt_p5 Analyze Crosslinked Products (SDS-PAGE, MS) ivt_p4->ivt_p5 ivt_end End ivt_p5->ivt_end ivv_start Start ivv_p1 Culture Cells ivv_start->ivv_p1 ivv_p2 Wash Cells ivv_p1->ivv_p2 ivv_p3 Add this compound to Cells ivv_p2->ivv_p3 ivv_p4 Quench Reaction ivv_p3->ivv_p4 ivv_p5 Lyse Cells ivv_p4->ivv_p5 ivv_p6 Analyze Lysate (IP, WB, MS) ivv_p5->ivv_p6 ivv_end End ivv_p6->ivv_end

Caption: Comparison of In Vitro and In Vivo Crosslinking Workflows.

Conclusion

This compound offers a valuable tool for probing protein-protein interactions. The decision to employ an in vivo or in vitro crosslinking strategy should be guided by the specific biological question. While in vivo methods provide physiologically relevant insights into cellular interaction networks, in vitro approaches allow for a more controlled and detailed analysis of specific protein complexes. Careful optimization of reaction conditions is crucial for obtaining meaningful and reproducible results with this crosslinker in either setting.

A Researcher's Guide to Crosslinking Reagents for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of chemical crosslinkers for studying protein interactions and structures.

Crosslinking mass spectrometry (XL-MS) has become an indispensable technique for researchers, scientists, and drug development professionals, providing crucial insights into protein-protein interactions (PPIs) and protein conformations in their native environments.[1][2][3][4] The selection of an appropriate crosslinking reagent is paramount for the success of any XL-MS study.[5][6] This guide offers a detailed comparison of common crosslinking reagents, supported by performance data and experimental protocols, to aid researchers in navigating the choices for their specific biological questions.

The fundamental principle of XL-MS involves covalently linking spatially proximal amino acid residues within a protein or between interacting proteins using a chemical crosslinker.[3][7] Following enzymatic digestion, the resulting crosslinked peptides are identified by mass spectrometry, providing distance constraints that can be used to model protein structures and map interaction interfaces.[6][7][8]

Classification of Crosslinking Reagents

Crosslinking reagents can be categorized based on several key features, including the reactivity of their functional groups, spacer arm length, cleavability, and cell membrane permeability.[5][6] The most widely used reagents are homobifunctional N-hydroxysuccinimide (NHS) esters, which react with primary amines on lysine residues and protein N-termini.[6][9][10][11]

A critical distinction among crosslinkers is their cleavability.

  • Non-cleavable Crosslinkers: These reagents, such as Disuccinimidyl suberate (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3), form stable, covalent bonds that are not broken in the mass spectrometer.[11][12] They are well-established and have been used in a majority of published XL-MS studies.[11]

  • MS-cleavable Crosslinkers: These newer reagents, including Disuccinimidyl sulfoxide (DSSO) and Disuccinimidyl dibutyric urea (DSBU), contain a linker that can be fragmented in the gas phase during tandem mass spectrometry (MS/MS).[3][11][13][14] This feature significantly simplifies data analysis by allowing the identification of the constituent peptides from a single MS/MS spectrum, reducing the computational search space from quadratic to linear.[7]

Performance Comparison of Common Crosslinkers

The choice of crosslinker directly impacts the number and quality of identified crosslinks. The following table summarizes the properties and performance of several commonly used amine-reactive crosslinkers.

FeatureDSS (Disuccinimidyl suberate)BS3 (Bis[sulfosuccinimidyl] suberate)DSSO (Disuccinimidyl sulfoxide)
Type Non-cleavable, HomobifunctionalNon-cleavable, HomobifunctionalMS-cleavable (CID), Homobifunctional
Reactive Group NHS esterSulfo-NHS esterNHS ester
Target Specificity Primary amines (Lys, N-terminus)Primary amines (Lys, N-terminus)Primary amines (Lys, N-terminus)
Spacer Arm Length 11.4 Å11.4 Å10.1 Å
Solubility Water-insoluble (requires organic solvent like DMSO/DMF)[9][10]Water-soluble[9][13]Water-insoluble (requires organic solvent like DMSO/DMF)[13]
Cell Permeability Membrane-permeant (for intracellular crosslinking)[9][10]Membrane-impermeant (for cell-surface crosslinking)[9][10][13]Membrane-permeant (for intracellular crosslinking)[13]
Performance Data (Bovine Serum Albumin) ~55 crosslinked peptides identified (HCD MS/MS)[13]~55 crosslinked peptides identified (HCD MS/MS)[13]~30 crosslinked peptides (HCD MS/MS), >50 with MS2-MS3 method[13]

Experimental Workflows and Methodologies

A typical XL-MS experiment follows a multi-step workflow, from sample preparation to data analysis. The use of MS-cleavable reagents has streamlined this process, particularly the data analysis stage.

XLMS_Workflow cluster_SamplePrep Sample Preparation cluster_MS_Prep MS Sample Processing cluster_Analysis Mass Spectrometry & Data Analysis cluster_Output Results Protein Protein Sample (Purified Complex or Cell Lysate) XL Crosslinking Reaction Protein->XL Add Crosslinker Quench Quenching XL->Quench Stop Reaction Digest Enzymatic Digestion (e.g., Trypsin) Quench->Digest Enrich Enrichment of Crosslinked Peptides (Optional) Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Data Data Analysis (e.g., MeroX, XlinkX) LCMS->Data Results Distance Restraints & PPI Identification Data->Results DSSO_Cleavage cluster_MS1 MS1 Scan cluster_MS2 MS2 Scan (CID) cluster_MS3 MS3 Scan Precursor Crosslinked Peptide (Peptide A - DSSO - Peptide B) FragmentA Peptide A + remnant mass Precursor->FragmentA Cleavage FragmentB Peptide B + remnant mass Precursor->FragmentB Cleavage Reporter Characteristic Reporter Ions Precursor->Reporter Generates SeqA Sequence of Peptide A FragmentA->SeqA Targeted for MS3 SeqB Sequence of Peptide B FragmentB->SeqB Targeted for MS3

References

Safety Operating Guide

Proper Disposal of 1,4-Dibromo-2,3-butanedione: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1,4-Dibromo-2,3-butanedione, ensuring the safety of laboratory personnel and compliance with waste regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling. It is classified as toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2][3] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[2][3]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following personal protective equipment is used:

  • Respiratory Protection: An N95 (US) or equivalent dust mask.[4]

  • Eye Protection: Safety goggles or a face shield.[4]

  • Hand Protection: Chemical-resistant gloves.[4]

  • Skin Protection: A lab coat or other protective clothing.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.

Step 1: Waste Characterization and Segregation this compound is a halogenated organic compound.[5] As such, it must be segregated from other waste streams to ensure proper disposal and to avoid potentially dangerous reactions.[5][6][7]

  • DO: Collect waste this compound and materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent pads) in a designated container for halogenated organic waste.[5][8]

  • DO NOT: Mix with non-halogenated solvents, acids, bases, oxidizers, or other reactive chemicals.[5][7] Keep it separate from waste containing heavy metals, pesticides, or cyanides.[8]

Step 2: Containerization

  • Use a dedicated, properly labeled, and compatible waste container. The original container is often a good choice for unused product.[1]

  • The container must have a tightly fitting cap and be kept closed except when adding waste.[7][8]

  • Ensure the container is made of a material compatible with the chemical.

  • Do not overfill the container; allow for expansion.[7]

Step 3: Labeling

  • Clearly label the waste container with a "Hazardous Waste" tag.[8]

  • The label must include:

    • The full chemical name: "this compound".

    • The concentration or amount of the chemical.

    • The associated hazards (e.g., Toxic, Corrosive, Irritant).[8]

    • The date accumulation started.

Step 4: Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8]

  • The storage area should be a dry, cool, and well-ventilated location.[8]

  • Store the container within secondary containment to prevent spills.[8]

  • Ensure the container is stored away from incompatible materials.

  • The chemical should be stored in a locked-up area.[1][9]

Step 5: Arranging for Disposal

  • Once the container is nearly full or has been in storage for the maximum allowable time according to your institution's policies, arrange for pickup by a licensed hazardous waste disposal company.[1][8]

  • Follow your institution's specific procedures for requesting a waste collection.[8]

  • For spills, contain the leak and soak up the material with an inert absorbent. Place the cleanup materials in a sealed and labeled container for disposal as hazardous waste.[8]

Data Summary

The following table summarizes key quantitative and qualitative data for this compound.

PropertyValue
Chemical Formula C₄H₄Br₂O₂
Molecular Weight 243.88 g/mol [2]
Appearance Light yellow powder[2]
Melting Point 117-119 °C[4]
Hazard Classifications Toxic, Skin Irritant 2, Eye Irritant 2, STOT SE 3[4]
GHS Hazard Statements H301, H314, H315, H318, H319, H335[1][4]
Storage Class 11 - Combustible Solids[4]
Disposal Method Incineration by a licensed disposal company[1][5]

Experimental Protocols

There are no standard experimental protocols for the on-site neutralization or treatment of this compound waste in a laboratory setting. The recommended procedure is to dispose of it as hazardous waste through a certified disposal company. The Safety Data Sheet suggests dissolving or mixing the material with a combustible solvent for incineration.[1] This process should only be carried out by trained professionals at a licensed waste disposal facility.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: Generation of This compound Waste characterize Step 1: Characterize Waste (Halogenated Organic) start->characterize spill Spill Occurs start->spill segregate Step 2: Segregate from Incompatible Waste Streams characterize->segregate containerize Step 3: Place in a Labeled, Compatible, Closed Container segregate->containerize store Step 4: Store in a Designated Satellite Accumulation Area containerize->store request Step 5: Request Pickup by Licensed Disposal Company store->request end End: Proper Disposal via Incineration request->end cleanup Contain and Clean with Inert Absorbent spill->cleanup cleanup->containerize

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1,4-Dibromo-2,3-butanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1,4-Dibromo-2,3-butanedione. Adherence to these guidelines is critical to ensure personal safety and proper management of this hazardous chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause skin irritation, serious eye damage, and respiratory irritation. It is classified as a corrosive solid and may cause burns. Ingestion is harmful, and inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.

A comprehensive summary of recommended Personal Protective Equipment (PPE) is provided in the table below.

Operation/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety goggles or face shieldChemical-resistant gloves (e.g., Nitrile, Neoprene)Laboratory coatNIOSH-approved N95 dust mask or higher
Conducting reactions Chemical safety goggles and face shieldChemical-resistant glovesChemical-resistant apron over a laboratory coatWork in a certified chemical fume hood
Handling spills Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsNIOSH-approved respirator with organic vapor and particulate cartridges
Waste disposal Chemical safety goggles or face shieldChemical-resistant glovesLaboratory coatNIOSH-approved N95 dust mask or as required by waste protocol

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize exposure and risk. The following workflow outlines the key steps for safe handling from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Solution Prep Solution Prep Weighing->Solution Prep Reaction Reaction Solution Prep->Reaction Decontamination Decontamination Reaction->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Waste Disposal Waste Disposal Waste Segregation->Waste Disposal

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Review the Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.

    • Don Personal Protective Equipment (PPE): Wear the appropriate PPE as specified in the table above.

    • Prepare the Work Area: Ensure a certified chemical fume hood is used for all manipulations. Have spill control materials readily available.

  • Handling:

    • Weighing: Carefully weigh the solid compound in the fume hood. Avoid creating dust. Use a tared container to minimize transfers.

    • Solution Preparation: Slowly add the solid to the desired solvent in the fume hood. Stir gently to dissolve. Be aware of any potential exothermic reactions.

    • Reaction: Conduct all reactions within the fume hood. Monitor the reaction for any signs of unexpected changes.

  • Cleanup and Disposal:

    • Decontamination: Decontaminate all glassware and equipment that came into contact with the chemical. Use an appropriate solvent, followed by soap and water.

    • Waste Segregation: Segregate all waste containing this compound as "Halogenated Organic Waste."[1]

    • Waste Disposal: Dispose of the waste according to the specific disposal plan outlined below.

Experimental Protocol: Inhibition of Pyruvate Kinase

This compound is known to be an inhibitor of the enzyme pyruvate kinase.[2] It achieves this by reacting with cysteine residues within the enzyme.[3] The following is a general protocol for assessing the inhibitory effect of this compound on pyruvate kinase activity.

Materials:
  • Purified pyruvate kinase enzyme

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2)

  • Substrates: Phosphoenolpyruvate (PEP) and Adenosine diphosphate (ADP)

  • Coupling enzyme: Lactate dehydrogenase (LDH)

  • NADH

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:
  • Prepare a stock solution of this compound: Dissolve a known amount of the compound in a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare enzyme and inhibitor dilutions: Dilute the pyruvate kinase and the this compound stock solution to the desired concentrations in the assay buffer.

  • Pre-incubation: In a microplate or cuvette, mix the pyruvate kinase with different concentrations of this compound. Include a control with no inhibitor. Allow this mixture to incubate for a specific period (e.g., 10-30 minutes) at a controlled temperature to allow for the inhibitory reaction to occur.

  • Initiate the reaction: To start the enzymatic reaction, add the substrates (PEP and ADP), the coupling enzyme (LDH), and NADH to the pre-incubated mixture.

  • Monitor the reaction: Immediately place the reaction vessel in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance is due to the oxidation of NADH by LDH as it converts the pyruvate produced by pyruvate kinase into lactate.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot. Compare the rates of the inhibited reactions to the control to determine the extent of inhibition.

Biological Signaling Pathway

The primary known biological target of this compound is the enzyme pyruvate kinase. This enzyme plays a crucial role in the final step of glycolysis, a central metabolic pathway. Inhibition of pyruvate kinase has significant downstream consequences on cellular metabolism.

cluster_glycolysis Glycolysis Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Pyruvate_Kinase Pyruvate Kinase PEP->Pyruvate_Kinase Anabolic_Pathways Upstream Anabolic Pathways (e.g., Pentose Phosphate Pathway) PEP->Anabolic_Pathways Shunted to Pyruvate Pyruvate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Pyruvate_Kinase->Pyruvate ATP_Production ATP Production Pyruvate_Kinase->ATP_Production Catalyzes Dibromo_Butanedione This compound Dibromo_Butanedione->Pyruvate_Kinase Inhibition Inhibition Dibromo_Butanedione->Inhibition Inhibition->Pyruvate_Kinase Inhibition->ATP_Production Leads to decreased Inhibition->TCA_Cycle Leads to decreased flux to

Caption: Inhibition of Pyruvate Kinase by this compound and its metabolic consequences.

Inhibition of pyruvate kinase by this compound blocks the conversion of phosphoenolpyruvate (PEP) to pyruvate. This leads to a decrease in the production of ATP and pyruvate.[4] Consequently, the metabolic flux into the tricarboxylic acid (TCA) cycle is reduced. The accumulation of upstream glycolytic intermediates, such as PEP, can lead to their shunting into alternative anabolic pathways, including the pentose phosphate pathway.[5]

Disposal Plan

Proper disposal of this compound and any materials contaminated with it is mandatory to prevent environmental contamination and ensure safety.

Waste Categorization:

All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials, must be classified as Halogenated Organic Waste .[1][6]

Disposal Procedure for Solid Waste:
  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container for solid halogenated organic waste. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive, irritant).

  • Collection:

    • Carefully place the solid waste into the designated container, minimizing the creation of dust.

    • Do not mix with non-halogenated waste or other incompatible chemicals.[1]

    • Keep the container closed except when adding waste.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Follow all institutional and local regulations for waste pickup and disposal. Incineration at a regulated hazardous waste facility is the typical disposal method for halogenated organic waste.[1]

Disposal of Contaminated Solvents and Solutions:
  • Container: Use a designated, sealed, and clearly labeled container for liquid halogenated organic waste.

  • Collection: Pour the contaminated solvent or solution into the waste container in a chemical fume hood.

  • Labeling and Storage: Label and store the liquid waste container in the same manner as the solid waste container.

  • Disposal: Arrange for disposal through your institution's EHS office.

By following these detailed safety and operational guidelines, researchers can handle this compound responsibly, minimizing risks and ensuring a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.